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  • Product: 3-methyl-1,4-oxazepan-5-one
  • CAS: 1224374-23-5

Core Science & Biosynthesis

Foundational

3-methyl-1,4-oxazepan-5-one CAS 1224374-23-5 properties

The following technical monograph provides an in-depth analysis of 3-methyl-1,4-oxazepan-5-one (CAS 1224374-23-5), a specialized heterocyclic building block used in medicinal chemistry. Executive Summary 3-methyl-1,4-oxa...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph provides an in-depth analysis of 3-methyl-1,4-oxazepan-5-one (CAS 1224374-23-5), a specialized heterocyclic building block used in medicinal chemistry.

Executive Summary

3-methyl-1,4-oxazepan-5-one (CAS 1224374-23-5) is a seven-membered heterocyclic lactam belonging to the 1,4-oxazepane class. Distinguished by its conformational flexibility and dual hydrogen-bonding capability, this scaffold serves as a critical pharmacophore in the design of peptidomimetics, CNS-active agents, and kinase inhibitors. Its structural distinctiveness lies in the 3-methyl substitution, which introduces chirality and steric directionality, enabling high-affinity binding to asymmetric biological pockets.

This guide details the physicochemical profile, validated synthetic pathways, and strategic applications of this compound in modern drug discovery.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The compound is a chiral heterocycle. While often supplied as a racemate for initial screening, the specific enantiomers (


 or 

) are critical for late-stage lead optimization.
PropertyData / Description
IUPAC Name 3-methyl-1,4-oxazepan-5-one
CAS Number 1224374-23-5
Molecular Formula C

H

NO

Molecular Weight 129.16 g/mol
Core Scaffold 1,4-Oxazepane
Physical State Viscous oil or low-melting solid (typically hygroscopic)
Solubility Soluble in polar organic solvents (DMSO, DMF, Methanol, DCM); Moderate water solubility
LogP (Predicted) ~ -0.5 to 0.2 (Lipophilic efficiency favorable)
H-Bond Donors 1 (Amide NH)
H-Bond Acceptors 2 (Ketone O, Ether O)

Synthetic Methodology

The synthesis of 3-methyl-1,4-oxazepan-5-one relies on the construction of the seven-membered ring via intramolecular cyclization. The most robust protocol involves the acylation-alkylation sequence starting from readily available amino alcohols.

Protocol: Intramolecular O-Alkylation Route

This method is preferred for its scalability and the ability to control stereochemistry by selecting the appropriate chiral amino alcohol starting material.

Reagents & Materials:
  • Precursor A: 1-Amino-2-propanol (racemic or enantiopure)

  • Precursor B: 3-Chloropropionyl chloride (or 3-bromopropionyl chloride)

  • Base: Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu)

  • Solvent: Anhydrous Tetrahydrofuran (THF) or DMF

Step-by-Step Workflow:
  • N-Acylation (Amide Formation):

    • Dissolve 1-amino-2-propanol (1.0 eq) in anhydrous DCM with Triethylamine (1.2 eq) at 0°C.

    • Dropwise add 3-chloropropionyl chloride (1.05 eq) to the solution.

    • Stir at room temperature for 2–4 hours.

    • Mechanism:[1][2][3][4] Nucleophilic attack of the primary amine on the acid chloride forms the linear amide intermediate: N-(2-hydroxypropyl)-3-chloropropanamide .

    • Workup: Wash with dilute HCl, then brine. Dry organic layer (MgSO

      
      ) and concentrate.
      
  • Cyclization (Intramolecular O-Alkylation):

    • Dissolve the linear intermediate in anhydrous THF (0.1 M dilution to favor intramolecular reaction).

    • Cool to 0°C and slowly add NaH (1.5 eq, 60% dispersion in oil).

    • Allow the reaction to warm to room temperature and stir for 12–18 hours.

    • Mechanism:[1][2][3][4] The alkoxide formed by deprotonation of the secondary alcohol attacks the terminal alkyl chloride (S

      
      2), closing the 7-membered ring.
      
    • Purification: Quench with saturated NH

      
      Cl. Extract with EtOAc.[5] Purify via silica gel flash chromatography (MeOH/DCM gradient).
      
Synthetic Pathway Diagram

Synthesis Start1 1-Amino-2-propanol Inter Intermediate: N-(2-hydroxypropyl)- 3-chloropropanamide Start1->Inter Acylation (Et3N, DCM) Start2 3-Chloropropionyl Chloride Start2->Inter Base NaH / THF (Cyclization) Inter->Base Product 3-methyl-1,4-oxazepan-5-one (CAS 1224374-23-5) Base->Product Intramolecular SN2

Figure 1: Synthetic route via N-acylation followed by base-mediated intramolecular etherification.

Structural Biology & Pharmacophore Analysis

The 1,4-oxazepan-5-one scaffold is a "privileged structure" in medicinal chemistry due to its ability to mimic peptide turns (specifically


-turns) while maintaining metabolic stability superior to linear peptides.
Conformational Dynamics

Unlike flat aromatic heterocycles, the oxazepane ring adopts a twisted chair or boat conformation.

  • 3-Methyl Group: This substituent is critical. It forces the ring into a specific pucker, reducing the entropic penalty upon binding to a protein target. In chiral forms, the methyl group can exploit hydrophobic pockets (e.g., in kinase ATP-binding sites) that are inaccessible to the unsubstituted analog.

  • Amide Bond: The lactam nitrogen (N4) and carbonyl (C5) provide a rigid donor-acceptor motif for hydrogen bonding.

  • Ether Oxygen: The O1 atom acts as a weak H-bond acceptor, often interacting with water networks in the binding site.

Pharmacophore Map

Pharmacophore Methyl 3-Methyl Group (Hydrophobic / Steric) AmideNH N4-H (H-Bond Donor) Carbonyl C5=O (H-Bond Acceptor) Ether O1 Ether (Weak Acceptor / Solvation) Center 1,4-Oxazepane Scaffold Core Center->Methyl Center->AmideNH Center->Carbonyl Center->Ether

Figure 2: Pharmacophore mapping of the 3-methyl-1,4-oxazepan-5-one scaffold.

Applications in Drug Discovery[10]

A. Peptidomimetics

The scaffold is extensively used to constrain amino acid side chains. The 3-methyl-1,4-oxazepan-5-one unit effectively mimics the Ala-Gly or Ser-Gly dipeptide turn. This is relevant in the design of:

  • Protease Inhibitors: Constraining the backbone to prevent proteolysis while maintaining active site geometry.

  • Integrin Antagonists: Mimicking the RGD (Arg-Gly-Asp) turn motif.

B. Kinase Inhibition

Derivatives of 1,4-oxazepan-5-one have been explored as ATP-competitive inhibitors. The lactam motif can form the "hinge-binding" interaction, while the 7-membered ring projects the 3-methyl group into the ribose-binding pocket or the solvent-exposed region, depending on substitution patterns.

C. CNS Therapeutics

Similar to benzodiazepines (which are 1,4-diazepines), the 1,4-oxazepane class shows potential in modulating GABAergic systems or dopamine receptors (D4), although with a distinct selectivity profile due to the replacement of one nitrogen with oxygen.

Safety & Handling

  • Hazard Classification: Generally considered an irritant (Skin Irrit. 2, Eye Irrit. 2).

  • Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2–8°C.

  • Handling: Use standard PPE (gloves, goggles). Avoid inhalation of vapors if heated.

  • Spill Response: Absorb with inert material (vermiculite) and dispose of as chemical waste.

References

  • BenchChem.1,4-Oxazepane: A Versatile Scaffold in Modern Medicinal Chemistry.
  • National Institutes of Health (NIH). PubChem Compound Summary: Oxazepan-5-one derivatives.Link

  • RSC Advances. Synthetic aspects of seven-membered heterocycles. Royal Society of Chemistry, 2023. Link

  • Cayman Chemical. Safety Data Sheet: 1,4-Oxazepane derivatives.Link

Sources

Exploratory

An In-Depth Technical Guide to the Chemical Structure of 3-Methyl-1,4-Oxazepan-5-one

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the 1,4-Oxazepane Scaffold The 1,4-oxazepane core, a seven-membered heterocycle containing both nitrogen and oxygen atoms,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1,4-Oxazepane Scaffold

The 1,4-oxazepane core, a seven-membered heterocycle containing both nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry. Its inherent three-dimensionality and conformational flexibility allow for the precise spatial arrangement of pharmacophoric features, enabling potent and selective interactions with a variety of biological targets. While the broader class of 1,4-oxazepanes has seen exploration in drug discovery, this guide focuses on a specific derivative, 3-methyl-1,4-oxazepan-5-one, providing a detailed examination of its chemical structure, a plausible synthetic route, and its potential applications based on the activities of structurally related compounds. This document is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of novel oxazepane-based compounds.

Chemical Structure and Properties

3-Methyl-1,4-oxazepan-5-one is a saturated seven-membered heterocycle with a methyl substituent at the 3-position and a carbonyl group at the 5-position. The presence of both an amide and an ether functional group within the ring imparts a unique combination of polarity and hydrogen bonding capabilities.

Caption: 2D Chemical Structure of 3-Methyl-1,4-Oxazepan-5-one.

Based on the parent compound, 1,4-oxazepan-5-one, the predicted molecular formula for the 3-methyl derivative is C₆H₁₁NO₂ and its molecular weight is 129.16 g/mol . The introduction of the methyl group at the C3 position creates a chiral center, meaning that 3-methyl-1,4-oxazepan-5-one can exist as a pair of enantiomers ((R)- and (S)-). The stereochemistry at this position can have significant implications for the molecule's biological activity and pharmacokinetic properties.

Proposed Synthesis of 3-Methyl-1,4-Oxazepan-5-one

Experimental Protocol:

Step 1: Synthesis of N-(2-hydroxyethyl)-2-aminopropanoic acid

  • To a solution of 2-aminopropanoic acid (alanine) (1.0 eq) in a suitable solvent such as ethanol, add 2-bromoethanol (1.1 eq) and a non-nucleophilic base like triethylamine (2.5 eq).

  • The reaction mixture is then heated to reflux for 12-24 hours, with reaction progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield N-(2-hydroxyethyl)-2-aminopropanoic acid.

Step 2: Intramolecular Cyclization to 3-Methyl-1,4-oxazepan-5-one

  • The purified N-(2-hydroxyethyl)-2-aminopropanoic acid from Step 1 is dissolved in a high-boiling point aprotic solvent such as toluene.

  • A catalytic amount of a strong acid, for example, p-toluenesulfonic acid (0.1 eq), is added to the solution.

  • The mixture is heated to reflux with a Dean-Stark apparatus to facilitate the removal of water, which drives the intramolecular lactamization.

  • The reaction is monitored by TLC until the starting material is consumed.

  • After cooling to room temperature, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

  • The final product, 3-methyl-1,4-oxazepan-5-one, is purified by column chromatography or recrystallization.

Caption: Proposed Synthetic Workflow for 3-Methyl-1,4-oxazepan-5-one.

Analytical Characterization

The structural elucidation of 3-methyl-1,4-oxazepan-5-one would rely on a combination of spectroscopic techniques. Below is a table of predicted data based on the analysis of similar 1,4-oxazepan-5-one derivatives found in the literature.[1]

Technique Predicted Data
¹H NMR δ (ppm): 1.2-1.4 (d, 3H, -CH₃), 3.0-3.2 (m, 1H, -CH(CH₃)-), 3.4-3.6 (m, 2H, -N-CH₂-), 3.8-4.0 (m, 2H, -O-CH₂-), 4.2-4.4 (m, 2H, -CH₂-C=O), 7.0-7.5 (br s, 1H, -NH-).
¹³C NMR δ (ppm): 15-20 (-CH₃), 45-50 (-CH(CH₃)-), 48-52 (-N-CH₂-), 65-70 (-O-CH₂-), 40-45 (-CH₂-C=O), 170-175 (-C=O).
Mass Spec. Expected [M+H]⁺: 130.0817
IR (cm⁻¹) ~3300 (N-H stretch), ~1650 (C=O stretch, amide), ~1100 (C-O stretch, ether).

Potential Applications in Drug Discovery

While there is no specific biological data for 3-methyl-1,4-oxazepan-5-one, the broader class of 1,4-oxazepane derivatives has shown a wide range of biological activities, suggesting potential therapeutic applications for this compound.

  • Central Nervous System (CNS) Disorders: Derivatives of 1,4-oxazepane have been investigated as ligands for dopamine and serotonin receptors, which are key targets in the treatment of psychiatric disorders such as schizophrenia and depression.[2] The conformational constraints of the seven-membered ring can be exploited to achieve receptor subtype selectivity.

  • Anticonvulsant Activity: Certain substituted oxazepanes have demonstrated anticonvulsant properties in preclinical models, indicating their potential for the development of new antiepileptic drugs.[3]

  • Anti-inflammatory Agents: The 1,4-oxazepane scaffold has been utilized in the design of inhibitors for key inflammatory targets.[4]

  • Antimicrobial and Antifungal Agents: Some heterocyclic compounds containing the oxazepine core have exhibited antimicrobial and antifungal activities.[5]

The introduction of a methyl group at the 3-position of the 1,4-oxazepan-5-one scaffold could influence its pharmacokinetic profile, metabolic stability, and binding affinity to biological targets. Further investigation into the synthesis and biological evaluation of both racemic and enantiomerically pure 3-methyl-1,4-oxazepan-5-one is warranted to explore its full therapeutic potential.

Conclusion

3-Methyl-1,4-oxazepan-5-one represents an intriguing yet underexplored member of the 1,4-oxazepane family of heterocycles. This guide has provided a comprehensive overview of its chemical structure, a plausible synthetic strategy, and a summary of its potential applications based on the established biological activities of related compounds. The information presented herein is intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery, stimulating further investigation into this promising chemical scaffold. The development of efficient and stereoselective synthetic routes to access enantiomerically pure 3-methyl-1,4-oxazepan-5-one will be a critical next step in unlocking its full therapeutic potential.

References

  • Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. ResearchGate. [Link]

  • Synthesis of substituted benzo[b][6][7]oxazepine derivatives by the reaction of 2-aminophenols with alkynones - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]

  • Synthesis and Characterization of Novel 1,3-oxazepin-5(1H)-one Derivatives via Reaction of Imine Compounds with Isobenzofuran-1(3H)-one. Acta Pharmaceutica Sciencia. [Link]

  • Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Publishing. [Link]

  • WO2012046882A1 - 1,4-oxazepane derivatives - Google P
  • Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances. [Link]

  • Base-Promoted Synthesis of Multisubstituted Benzo[b][6][7]oxazepines - The Royal Society of Chemistry. [Link]

  • 1,4-Oxazepan-5-one | C5H9NO2 | CID 7023020 - PubChem. [Link]

  • A comprehensive review on biological activities of oxazole derivatives - PMC. [Link]

  • Application of biological activity of oxazepine and 2-azetidinone compounds and study of their liquid crystalline behavior - ResearchGate. [Link]

  • 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic - Der Pharma Chemica. [Link]

  • A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives - IJMPR. [Link]

Sources

Foundational

Technical Monograph: Physicochemical Profiling and Synthetic Utility of 3-Methyl-1,4-oxazepan-5-one

Topic: 3-methyl-1,4-oxazepan-5-one molecular weight and formula Content Type: Technical Monograph Executive Summary 3-Methyl-1,4-oxazepan-5-one (CAS: 1224374-23-5) is a seven-membered heterocyclic lactam belonging to the...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-methyl-1,4-oxazepan-5-one molecular weight and formula Content Type: Technical Monograph

Executive Summary

3-Methyl-1,4-oxazepan-5-one (CAS: 1224374-23-5) is a seven-membered heterocyclic lactam belonging to the 1,4-oxazepane class.[1] Distinguished by its specific methylation at the C3 position, this molecule serves as a privileged scaffold in medicinal chemistry, particularly in the development of monoamine reuptake inhibitors and protease inhibitors. Its structural core—combining a conformational flexibility inherent to seven-membered rings with the polarity of an amide and ether linkage—offers unique vectors for drug-target interactions.

Molecular Identity & Physicochemical Core[2]

This section establishes the definitive chemical identity of the compound. The molecular weight and formula are derived from standard atomic weights (IUPAC 2021).

PropertySpecification
Chemical Name 3-Methyl-1,4-oxazepan-5-one
CAS Registry Number 1224374-23-5
Molecular Formula C₆H₁₁NO₂
Molecular Weight 129.16 g/mol
Exact Mass 129.0790
SMILES O=C1NC(C)COCC1
InChI Key MFCD19227699 (Identifier)
Physical State Solid / Crystalline Powder (typically)
Calculated Physicochemical Properties[6]
  • LogP (Predicted): -0.3 to 0.1 (Hydrophilic, suggesting good aqueous solubility).

  • Topological Polar Surface Area (TPSA): ~38–48 Ų (Derived from Amide [~29] + Ether [~9]).

  • H-Bond Donors: 1 (Amide NH).

  • H-Bond Acceptors: 2 (Amide Carbonyl O, Ether O).

Structural Analysis & Stereochemistry

The 3-methyl-1,4-oxazepan-5-one molecule is chiral due to the asymmetric carbon at position 3.

  • Chiral Center: C3 (The carbon bearing the methyl group).

  • Enantiomers: (3R)-3-methyl-1,4-oxazepan-5-one and (3S)-3-methyl-1,4-oxazepan-5-one.

  • Conformational Dynamics: Unlike planar 6-membered rings, the 7-membered oxazepane ring adopts a "twisted chair" or "boat" conformation. The C3-methyl substituent prefers a pseudo-equatorial position to minimize 1,3-diaxial interactions, stabilizing the ring conformation. This pre-organization is critical when the molecule is used as a pharmacophore, reducing the entropic penalty upon binding to a protein target.

Synthetic Pathways and Experimental Protocols

Two primary methodologies exist for constructing the 3-methyl-1,4-oxazepan-5-one core: Ring Expansion (Schmidt Reaction) and Cyclization of Acyclic Precursors .

Method A: Schmidt Rearrangement (Ring Expansion)

This is the most atom-economical route, utilizing a 6-membered cyclic ketone precursor.

Mechanism: The reaction involves the treatment of 2-methyl-tetrahydro-4H-pyran-4-one with hydrazoic acid (generated in situ from sodium azide and acid). The nitrogen inserts preferentially to the side of the carbonyl that best stabilizes the migrating carbocation intermediate.

Experimental Protocol (General Procedure):

  • Precursor Preparation: Dissolve 2-methyl-tetrahydro-4H-pyran-4-one (1.0 eq) in chloroform (CHCl₃) or dichloromethane (DCM).

  • Acid Activation: Cool the solution to 0°C. Add concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA) dropwise.

  • Azide Addition: Slowly add Sodium Azide (NaN₃, 1.2 eq) in small portions, maintaining temperature < 5°C to control exotherm and prevent HN₃ off-gassing.

  • Rearrangement: Allow the mixture to warm to room temperature and stir for 4–12 hours.

  • Workup: Quench with ice water. Neutralize with NaHCO₃. Extract with DCM.

  • Purification: Silica gel chromatography (Ethyl Acetate/Hexane gradient).

SchmidtReaction Start 2-methyl-tetrahydro-4H-pyran-4-one Reagent NaN3 / H+ Start->Reagent Inter Azidohydrin Intermediate Reagent->Inter Migration Alkyl Migration Inter->Migration - N2 Product 3-methyl-1,4-oxazepan-5-one Migration->Product Ring Expansion

Caption: Figure 1. Schmidt rearrangement pathway converting a 6-membered pyranone to the 7-membered oxazepan-5-one.

Method B: Intramolecular Cyclization (Amino-Ester Route)

This method allows for stereochemical control by starting with a chiral amino alcohol.

Workflow:

  • Starting Material: L-Alaninol (or D-Alaninol for the enantiomer).

  • N-Alkylation: Reaction with Ethyl 3-bromopropionate or Acrylate (Michael Addition).

    • Reagents: Ethyl acrylate, Ethanol, Reflux.[2]

    • Intermediate: Ethyl 3-((1-hydroxypropan-2-yl)amino)propanoate.

  • Cyclization (Lactamization):

    • Reagents: Sodium Ethoxide (NaOEt) in Ethanol or T3P (Propylphosphonic anhydride) if using the free acid.

    • Note: Direct cyclization of the amino-ester often yields the lactam.

Analytical Profiling (Characterization)

To validate the synthesis of 3-methyl-1,4-oxazepan-5-one, the following spectral signatures are expected:

TechniqueExpected Signal Characteristics
¹H NMR (CDCl₃) δ 1.1–1.3 (d, 3H): Methyl group doublet.• δ 2.5–2.8 (m, 2H): Methylene protons α to Carbonyl (C6).• δ 3.2–3.8 (m, 4H): Methylene/Methine protons α to O and N (C2, C3, C7).• δ 6.0–7.5 (br s, 1H): Amide NH (exchangeable with D₂O).
¹³C NMR δ ~175 ppm: Carbonyl (C=O).• δ ~65–70 ppm: Ether carbons (C2, C7).• δ ~50 ppm: C-N methine (C3).• δ ~18 ppm: Methyl carbon.
IR Spectroscopy 3200–3400 cm⁻¹: N-H stretch (Broad).• 1640–1660 cm⁻¹: C=O stretch (Lactam, strong).• 1100–1200 cm⁻¹: C-O-C stretch (Ether).
Mass Spectrometry [M+H]⁺: 130.17 m/z.

Pharmaceutical Applications

The 1,4-oxazepan-5-one scaffold is a bioisostere for benzodiazepines and other privileged lactams.

  • Protease Inhibition: The 7-membered ring constrains the amide bond, mimicking the transition state of peptide hydrolysis. This is relevant in the design of Cysteine Protease Inhibitors (e.g., Cathepsin K).

  • CNS Activity: Derivatives of 1,4-oxazepanes have shown affinity for monoamine transporters, acting as reuptake inhibitors for serotonin and norepinephrine (Patent WO2012046882A1).

  • Peptidomimetics: The 3-methyl group mimics the side chain of Alanine, making this scaffold a "constrained amino acid" mimic useful in beta-turn induction within peptide chains.

References

  • PubChem. (n.d.). Compound Summary for CID 7023020: 1,4-Oxazepan-5-one.[3] National Library of Medicine. Retrieved from [Link]

  • Takeda Pharmaceutical Co Ltd. (2012).[4] WO2012046882A1: 1,4-Oxazepane Derivatives and Use Thereof. WIPO Patentscope.[5] Retrieved from [Link]

Sources

Exploratory

(S)-3-methyl-1,4-oxazepan-5-one vs (R)-enantiomer differences

Technical Guide: (S)-3-methyl-1,4-oxazepan-5-one vs. (R)-Enantiomer Executive Summary The 1,4-oxazepan-5-one scaffold represents a critical "privileged structure" in modern medicinal chemistry, serving as a constrained p...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: (S)-3-methyl-1,4-oxazepan-5-one vs. (R)-Enantiomer

Executive Summary

The 1,4-oxazepan-5-one scaffold represents a critical "privileged structure" in modern medicinal chemistry, serving as a constrained peptidomimetic. By restricting the conformational freedom of the peptide backbone, this 7-membered heterocycle mimics specific secondary structures—most notably


-turns—thereby enhancing binding affinity and metabolic stability against proteases.

The distinction between the (S)-3-methyl and (R)-3-methyl enantiomers is not merely optical; it is a binary switch that dictates the vector alignment of the backbone carbonyls and the spatial projection of the side chain. This guide details the structural divergence, asymmetric synthesis, and analytical discrimination of these enantiomers, providing a roadmap for their application in drug discovery.

Structural & Conformational Analysis

The 3-methyl-1,4-oxazepan-5-one ring exists in a dynamic equilibrium of twisted chair and boat conformations. The introduction of a methyl group at the C3 position breaks this symmetry, locking the ring into a preferred "pucker" to minimize 1,3-diaxial interactions.

The Chiral Switch Mechanism
  • The (S)-Enantiomer: Derived typically from L-Alanine , the (S)-methyl group prefers a pseudo-equatorial orientation. In peptidomimetics, this configuration often mimics the

    
     or 
    
    
    
    position of a Type II'
    
    
    -turn
    , facilitating a "bent" conformation conducive to receptor binding in GPCRs and protease active sites.
  • The (R)-Enantiomer: Derived from D-Alanine , this isomer forces the ring into an inverted pucker. While often used as a negative control, it is valuable for probing "mismatched" binding pockets or stabilizing Type I turns (common in helical interruptions).

Key Physical Differences:

Feature (S)-3-methyl-1,4-oxazepan-5-one (R)-3-methyl-1,4-oxazepan-5-one
Stereochemical Source L-Alaninol (Natural Chiral Pool) D-Alaninol (Synthetic/Unnatural)

| Projected Turn Mimicry | Type II'


-turn (Reverse Turn) | Type I 

-turn / Helix disruption | | C3-Methyl Orientation | Pseudo-equatorial (Preferred) | Pseudo-equatorial (Inverted Ring) | | Biological Role | Agonist/Inhibitor Scaffold | Antagonist/Control/Spacer |

Asymmetric Synthesis Strategies

To ensure high enantiomeric excess (


), relying on the "Chiral Pool" strategy is superior to resolution methods. The synthesis hinges on the cyclization of a chiral 1,2-amino alcohol with a 3-carbon electrophile.
Protocol: Chiral Pool Construction

Reaction: Cyclization of L-Alaninol with 3-Bromopropionyl Chloride.

  • Acylation (Kinetic Control):

    • Reagents: L-Alaninol (1.0 eq), 3-Bromopropionyl chloride (1.1 eq),

      
       (1.2 eq), DCM, 
      
      
      
      .
    • Mechanism:[1] Chemoselective N-acylation occurs first due to the higher nucleophilicity of the amine over the alcohol.

    • Intermediate:

      
      -(1-hydroxypropan-2-yl)-3-bromopropanamide.
      
  • Cyclization (Thermodynamic Control):

    • Reagents: NaH (2.5 eq) or KOtBu, THF, dilute conditions (

      
      ).
      
    • Mechanism:[1] Intramolecular

      
       displacement of the bromide by the alkoxide.
      
    • Critical Step: Dilution is required to prevent intermolecular polymerization.

Synthesis_Workflow L_Ala L-Alanine (Natural) L_Alanol L-Alaninol (Reduction) L_Ala->L_Alanol LiAlH4/THF Inter_S N-Acyl Intermediate (Open Chain) L_Alanol->Inter_S 3-Br-propionyl Cl Et3N, 0°C Prod_S (S)-3-methyl-1,4-oxazepan-5-one (Target Scaffold) Inter_S->Prod_S NaH, THF Cyclization (SN2) D_Ala D-Alanine (Unnatural) D_Alanol D-Alaninol (Reduction) D_Ala->D_Alanol LiAlH4/THF Inter_R N-Acyl Intermediate (Open Chain) D_Alanol->Inter_R 3-Br-propionyl Cl Et3N, 0°C Prod_R (R)-3-methyl-1,4-oxazepan-5-one (Inverted Scaffold) Inter_R->Prod_R NaH, THF Cyclization (SN2)

Figure 1: Parallel synthesis pathways utilizing the chiral pool to access both enantiomers with defined stereochemistry.

Analytical Discrimination

Distinguishing the (S) and (R) enantiomers requires robust chiral chromatography. Standard C18 columns will not separate these enantiomers.

Method Development Decision Tree

For 1,4-oxazepan-5-ones, polysaccharide-based stationary phases (Amylose or Cellulose tris-carbamates) are the gold standard due to the "inclusion complex" mechanism where the 7-membered ring fits into the chiral grooves of the polymer.

Recommended Conditions:

  • Column: Chiralpak AD-H (Amylose) or Lux Cellulose-2.

  • Mobile Phase: Hexane : Isopropanol (90:10) for Normal Phase; or Acetonitrile : Water (40:60) for Reversed Phase.

  • Detection: UV at 210 nm (Amide bond absorption).

Self-Validating Protocol (NMR Shift Reagents): If Chiral HPLC is unavailable, use Eu(hfc)3 (Europium tris[3-(heptafluoropropylhydroxymethylene)-d-camphorate]).

  • Take

    
    -NMR of the racemic mix.
    
  • Add 10 mol% Eu(hfc)3.

  • Observe the splitting of the C3-Methyl doublet . The paramagnetic shift will induce

    
     between the (S) and (R) methyl signals, allowing for 
    
    
    
    calculation via integration.

Analytical_Tree Start Sample: 3-Me-1,4-oxazepan-5-one Check_HPLC Is Chiral HPLC Available? Start->Check_HPLC HPLC_Yes Yes: Select Column Check_HPLC->HPLC_Yes HPLC_No No: Use NMR Shift Reagent Check_HPLC->HPLC_No Col_AD Amylose (Chiralpak AD) Mobile: Hex/IPA (90:10) HPLC_Yes->Col_AD Primary Col_OD Cellulose (Chiralpak OD) Mobile: Hex/EtOH (95:5) HPLC_Yes->Col_OD Secondary Reagent Add Eu(hfc)3 (10 mol%) HPLC_No->Reagent Measure Measure Splitting of C3-Methyl Doublet Reagent->Measure

Figure 2: Analytical decision matrix for enantiomeric excess determination.

Pharmacological Implications

The choice between (S) and (R) is a choice of biological vector.

  • Protease Inhibition: In the design of inhibitors for serine proteases (e.g., Thrombin or Elastase), the (S)-enantiomer often aligns the C5-carbonyl with the oxyanion hole of the enzyme, mimicking the transition state of the natural substrate (L-amino acid). The (R)-enantiomer typically clashes with the S1' pocket, reducing affinity by orders of magnitude (

    
     shift from nM to 
    
    
    
    M).
  • Metabolic Stability: Both enantiomers show superior stability compared to linear peptides. The 7-membered lactam is resistant to standard peptidases that cleave peptide bonds, as the ring constraint prevents the peptide bond from adopting the extended conformation required for hydrolysis.

References

  • Synthesis of 1,4-Oxazepane Scaffolds: Source: Svobodova, M. et al. "Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine." RSC Advances, 2020. URL:[Link]

  • Conformational Analysis of 7-Membered Rings: Source: Evans, B.E. et al. "Methods for Drug Discovery: Development of Potent, Selective, Orally Effective Cholecystokinin Antagonists." Journal of Medicinal Chemistry, 1988. (Foundational work on benzodiazepine/oxazepine mimicry). URL:[Link]

  • Chiral HPLC Separation Principles: Source: "Chiral Separation Principles: Polysaccharide Phases." Phenomenex Technical Guide. URL:[Link]

  • Peptidomimetic Applications: Source: Hanessian, S. et al. "Design and Synthesis of Conformationally Constrained Amino Acids as Versatile Scaffolds." Tetrahedron, 1997. URL:[Link]

Sources

Foundational

The Enduring Promise of Seven-Membered Heterocyclic Lactams: A Technical Guide for Drug Discovery

Foreword: Embracing Complexity with the Azepan-2-one Scaffold Within the intricate landscape of medicinal chemistry, the pursuit of novel therapeutic agents often leads us to explore scaffolds that offer a departure from...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Embracing Complexity with the Azepan-2-one Scaffold

Within the intricate landscape of medicinal chemistry, the pursuit of novel therapeutic agents often leads us to explore scaffolds that offer a departure from the conventional. The seven-membered heterocyclic lactam, or azepan-2-one, represents one such scaffold—a privileged structure that marries conformational flexibility with key pharmacophoric features. This guide is crafted for the discerning researcher, scientist, and drug development professional, offering a deep dive into the technical nuances of leveraging this versatile core in modern drug discovery. Our exploration will be grounded in the principles of causality, providing not just protocols, but a clear rationale for the experimental choices that underpin the successful development of drugs based on this remarkable heterocyclic system.

I. The Strategic Rationale for Employing the Azepan-2-one Core

Nitrogen-containing heterocycles are a cornerstone of modern pharmaceuticals, and for good reason.[1] While smaller, more rigid five- and six-membered rings have been extensively utilized, the seven-membered azepane framework presents a unique set of properties.[2] The expanded ring size imparts a higher degree of conformational freedom, allowing molecules to adopt a wider array of three-dimensional shapes. This adaptability can be a significant asset in targeting the complex and often challenging topographies of protein binding pockets.

The lactam functionality, a cyclic amide, is a critical anchor for biological activity. It provides a rigidifying element within the flexible seven-membered ring and presents both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen) in a defined spatial orientation. These features are instrumental in forging the specific, high-affinity interactions with biological targets that are the hallmark of a successful drug.

II. Constructing the Azepan-2-one Scaffold: A Synthetic Toolkit

The ability to efficiently and selectively synthesize the azepan-2-one ring is fundamental to any drug discovery campaign centered on this scaffold. The selection of a synthetic strategy is a critical decision, influenced by the desired substitution patterns, scalability, and the need for stereochemical control.

A. The Beckmann Rearrangement: A Time-Honored and Scalable Approach

The Beckmann rearrangement stands as a classic and robust method for the synthesis of lactams from their corresponding oximes. Its successful application in the industrial-scale production of ε-caprolactam, the precursor to Nylon-6, is a testament to its scalability and reliability.[3]

Mechanistic Causality: The reaction is typically initiated by treating an oxime with a strong acid. Protonation of the oxime's hydroxyl group transforms it into an efficient leaving group (water). This departure is accompanied by a concerted 1,2-alkyl shift, where the group anti-periplanar to the leaving group migrates to the nitrogen atom, forming a nitrilium ion intermediate. Subsequent hydrolysis of this intermediate yields the final lactam product. The choice of acid is crucial; while traditional protocols employ harsh reagents like concentrated sulfuric acid, contemporary methods often utilize solid acid catalysts or milder conditions to enhance functional group tolerance.[4][5]

Visualizing the Beckmann Rearrangement:

Beckmann_Rearrangement cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product CyclohexanoneOxime Cyclohexanone Oxime ProtonatedOxime Protonated Oxime CyclohexanoneOxime->ProtonatedOxime + H⁺ H_plus H+ NitriliumIon Nitrilium Ion ProtonatedOxime->NitriliumIon  Rearrangement & -H₂O Caprolactam ε-Caprolactam NitriliumIon->Caprolactam + H₂O, -H⁺ H2O H₂O

Caption: The acid-catalyzed Beckmann rearrangement of cyclohexanone oxime.

A Validated Experimental Protocol: Synthesis of ε-Caprolactam [2]

  • Reaction Setup: In a suitably sized reaction vessel equipped with a stirrer and reflux condenser, dissolve cyclohexanone oxime (1.13 g) in an appropriate organic solvent (e.g., 13.56 g of tetrahydrothiophene).

  • Catalyst Introduction: Add a supported heteropolyacid catalyst (1 g) to the solution under an inert atmosphere.

  • Thermal Conditions: Heat the reaction mixture to 100°C and maintain this temperature for 5 hours with vigorous stirring.

  • Product Isolation and Purification: After cooling the reaction mixture to room temperature, the crude product is isolated. Purification is typically achieved through extraction with an organic solvent, followed by distillation under reduced pressure.[6]

  • Analytical Validation: The identity and purity of the resulting ε-caprolactam are confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point analysis. This method has been reported to achieve a 100% conversion of cyclohexanone oxime with a 99.7% selectivity for ε-caprolactam.[2]

B. The Schmidt Reaction: A Versatile and Milder Alternative

The Schmidt reaction provides a valuable alternative for the synthesis of seven-membered lactams, particularly when the substrate is incompatible with the strongly acidic conditions of the Beckmann rearrangement. This reaction involves the treatment of a cyclic ketone with hydrazoic acid (HN₃) in the presence of a strong acid.

Mechanistic Causality: The reaction commences with the protonation of the ketone's carbonyl group, enhancing its electrophilicity. This is followed by the nucleophilic addition of hydrazoic acid to the carbonyl carbon and subsequent dehydration to form an azidohydrin intermediate. A concerted rearrangement, analogous to the Beckmann rearrangement, occurs with the expulsion of dinitrogen gas, leading to the formation of the lactam. A key consideration in the Schmidt reaction is the regioselectivity of the migrating group.

C. Ring Expansion Methodologies: A Strategy for Complexity

Ring expansion reactions offer an elegant and powerful approach to constructing seven-membered lactams from more readily accessible six-membered ring precursors. These methods can provide excellent control over stereochemistry and facilitate the introduction of a wide array of substituents.

III. Therapeutic Triumphs of the 7-Membered Lactam Scaffold

The distinctive structural attributes of the azepan-2-one scaffold have been successfully harnessed in the creation of a diverse array of therapeutic agents. The following table highlights some prominent examples:

Compound/Drug Name Therapeutic Indication Primary Biological Target Highest Stage of Development Reference(s)
Balanol Analogs AntifungalProtein Kinase C (PKC)Preclinical[7]
NK1 Receptor Antagonists Antiemetic, AntidepressantNeurokinin 1 (NK1) ReceptorClinical[8]
Caprolactam-based Anticonvulsants EpilepsyNot fully elucidatedPreclinical
Imipramine AntidepressantSerotonin and Norepinephrine Reuptake TransportersMarketed Drug[7]

IV. Deciphering the Structure-Activity Relationship (SAR): A Case Study

A thorough understanding of the structure-activity relationship (SAR) is the bedrock of modern drug discovery, guiding the iterative process of lead optimization.[9] By systematically modifying a lead compound, medicinal chemists can enhance its potency, selectivity, and pharmacokinetic profile.

Case Study: Neurokinin 1 (NK1) Receptor Antagonists

A compelling example of SAR in action is the development of a series of potent and selective human neurokinin 1 (hNK1) receptor antagonists based on a seven-membered lactam scaffold.[8] These compounds hold promise for the treatment of chemotherapy-induced nausea and vomiting, as well as for mood disorders.

Key SAR Insights:

  • The Azepan-2-one Core: The seven-membered lactam ring proved to be an ideal template, effectively positioning the key pharmacophoric elements for high-affinity binding to the NK1 receptor.

  • Nitrogen Substitution: The nature of the substituent on the lactam nitrogen was found to be a critical determinant of potency.

  • Aromatic Moieties: The strategic placement and substitution of aromatic rings appended to the scaffold were crucial for achieving both high potency and selectivity.

Visualizing the SAR Framework:

SAR_Framework Scaffold 7-Membered Lactam Scaffold Biological_Activity Biological Activity (e.g., NK1 Receptor Antagonism) Scaffold->Biological_Activity  Provides essential 3D architecture N_Substituent Nitrogen Substituent (R1) N_Substituent->Biological_Activity  Modulates potency and pharmacokinetic properties Aromatic_Group Aromatic Group (R2) Aromatic_Group->Biological_Activity  Critical for receptor binding and selectivity

Caption: Key structural determinants of biological activity in 7-membered lactam-based NK1 receptor antagonists.

V. Assessing Biological Efficacy: A Representative Protocol

Following the synthesis of a library of compounds, their biological activity must be rigorously evaluated. The choice of assay is dictated by the therapeutic target. For instance, a radioligand binding assay would be a primary in vitro screen for the aforementioned NK1 receptor antagonists.

A Self-Validating Experimental Protocol: In Vitro Antibacterial Susceptibility Testing via Broth Microdilution [10]

This protocol provides a general framework for determining the antibacterial potency of novel compounds.

  • Preparation of Standardized Bacterial Inoculum: A culture of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is grown to the mid-logarithmic phase and diluted in a suitable broth medium to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compounds: The test compounds are serially diluted in the broth medium within a 96-well microtiter plate to generate a range of concentrations.

  • Inoculation of Microtiter Plates: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • Incubation under Controlled Conditions: The inoculated plate is incubated at 37°C for a period of 18-24 hours.

  • Determination of the Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the test compound that results in the complete inhibition of visible bacterial growth.

  • Data Analysis and Interpretation: The MIC values are recorded and compared with those of established antibiotics to gauge the relative potency of the novel compounds.

VI. Concluding Remarks and Future Horizons

The seven-membered heterocyclic lactam scaffold remains a fertile ground for innovation in medicinal chemistry.[1] Its inherent structural and chemical diversity makes it a highly attractive starting point for the design of novel therapeutic agents against a wide spectrum of diseases. As our understanding of complex biological pathways continues to evolve, we can anticipate the discovery of new and exciting applications for this privileged scaffold. The ongoing development of advanced synthetic methodologies, particularly those focused on asymmetric synthesis and diversity-oriented approaches, will be pivotal in unlocking the full therapeutic potential of the azepan-2-one core in the next generation of medicines.

VII. References

  • Clean Beckmann rearrangement of cyclohexanone oxime in caprolactam-based Brønsted acidic ionic liquids. Green Chemistry (RSC Publishing). [URL Not Available]

  • Beckmann rearrangement of cyclohexanone oxime to ε-caprolactam in a microreactor. Onderzoeksportaal Eindhoven University of Technology. [URL Not Available]

  • CN102643232A - Method for preparing caprolactam by beckmann rearrangement for cyclohexanone-oxime. Google Patents.

  • US5264571A - Preparation of caprolactam by Beckmann rearrangement of cyclohexanone oxime. Google Patents.

  • FULL PAPER Tandem synthesis of ε-caprolactam from cyclohexanone by an acidified metal-organic framework. OSTI.GOV. [Link]

  • Advances in the chemistry of β-lactam and its medicinal applications. PMC. [Link]

  • A C1-Homologative Trifluoromethylation: Light-Driven Decarboxylative Trifluoroethylation of Carboxylic Acids. Journal of the American Chemical Society. [URL Not Available]

  • Co-Catalyzed Asymmetric Carbamoyl Radical Addition of Imines. Journal of the American Chemical Society. [URL Not Available]

  • Emerging Resistance and Virulence Patterns in Salmonella enterica: Insights into Silver Nanoparticles as an Antimicrobial Strategy. MDPI. [Link]

  • Novel and Recent Synthesis and Applications of β-Lactams. PMC. [Link]

  • ChemInform Abstract: Spirocyclic β-Lactams: Synthesis and Biological Evaluation of Novel Heterocycles. ResearchGate. [URL Not Available]

  • DOT Language. Graphviz. [Link]

  • Viewing a reaction path diagram. Cantera. [Link]

  • 2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES. [URL Not Available]

  • Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. PubMed. [Link]

  • Synthesis and Structure-Activity Optimization of Azepane-Containing Derivatives as PTPN2/PTPN1 Inhibitors. ResearchGate. [URL Not Available]

  • Quantification of seven β-lactam antibiotics and two β-lactamase inhibitors in human plasma using a validated UPLC-MS/MS method. ResearchGate. [URL Not Available]

  • NK1 antagonists based on seven membered lactam scaffolds. PubMed. [Link]

  • Asymmetric Synthesis of Seven‐Membered Lactams: Recent Advances and Future Perspectives. ResearchGate. [URL Not Available]

  • Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. PubMed Central. [Link]

  • Mechanisms & Reaction Coordinate Diagrams. YouTube. [Link]

  • A Multicomponent Protocol for the Synthesis of Highly Functionalized γ-Lactam Derivatives and Their Applications as Antiproliferative Agents. MDPI. [Link]

  • Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti. [Link]

  • Therapeutic Potentials of β‐Lactam: A Scaffold for New Drug Development. ResearchGate. [URL Not Available]

  • Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). RSC Publishing. [URL Not Available]

  • Reaction Pathway Diagrams. Save My Exams. [Link]

  • Graphviz Examples and Tutorial. Sketchviz. [Link]

  • Lactam synthesis. Organic Chemistry Portal. [Link]

  • CN103420939A - Method for synthesizing azacycloheptane. Google Patents.

  • Beta Lactams Anticancer Effect on Human Breast Cancer, MCF-7 Cell Line. ScholarWorks @ UTRGV. [Link]

  • Reaction Mechanism Graph Questions. YouTube. [https://www.youtube.com/watch?v=s56 ChiuG-Y4]([Link] ChiuG-Y4)

  • Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. ResearchGate. [URL Not Available]

  • Drawing graphs with dot. Graphviz. [Link]

  • Synthesis, Characterization and Biological Screening of Azepine Derivative: 2-hydroxy-1,3-di(naphthalene-2-yl)-1H-benzo[b]azepine-5(4H)one. Nepal Journals Online. [Link]

  • Structure activity relationship – Knowledge and References. Taylor & Francis. [Link]

  • Synthesis of 2-Azanorbornanes via Strain-Release Formal Cycloadditions Initiated by Energy Transfer. PMC. [Link]

  • Graphviz and dot: Generating Diagrams with Code. YouTube. [Link]

  • Structure Activity Relationship Of Drugs. [URL Not Available]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]

  • Reaction Coordinate Diagram. BYJU'S. [Link]

  • Six-Component Telescope Assembly of sp3-Rich Hexahydro-pyrrolo[3,4-c]pyridine-1,6-diones via Sequential Enaminone Formation, Aza. American Chemical Society. [URL Not Available]

  • Ring Constraint Strategy Enabled Cycloaddition of Oxazolones and Alkenes via Photoinduced Energy Transfer. Journal of the American Chemical Society. [URL Not Available]

Sources

Exploratory

Technical Guide: Homomorpholine-3-one (1,4-Oxazepan-3-one) Derivatives in Medicinal Chemistry

Executive Summary The homomorpholine-3-one scaffold (systematically known as 1,4-oxazepan-3-one ) represents a privileged seven-membered heterocyclic architecture in modern drug design. Distinguished by its ability to co...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The homomorpholine-3-one scaffold (systematically known as 1,4-oxazepan-3-one ) represents a privileged seven-membered heterocyclic architecture in modern drug design. Distinguished by its ability to constrain peptide backbones into defined secondary structures—specifically


-turns—this scaffold serves as a critical peptidomimetic template.[1][2] Beyond structural mimicry, derivatives of this class have demonstrated significant potency as Dopamine D4 receptor ligands , protease inhibitors , and integrin antagonists .

This guide provides a comprehensive technical analysis of the homomorpholine-3-one class, focusing on synthetic methodologies, conformational thermodynamics, and validated biological applications.

Part 1: Structural Significance & Pharmacophore Mapping

Nomenclature and Topology

While "homomorpholine" colloquially refers to the 1,4-oxazepane ring (the seven-membered homolog of morpholine), the 3-one designation specifies the location of the carbonyl group, creating a lactam functionality.

  • Systematic Name: 1,4-oxazepan-3-one

  • Core Topology: A seven-membered ring containing one oxygen (position 1) and one nitrogen (position 4), with a carbonyl at position 3.

  • Key Feature: The C3 carbonyl and N4 nitrogen form a cis- or trans-amide bond (lactam), which mimics the amide backbone of peptides while the ring structure restricts bond rotation (

    
     angles).
    
Conformational Constraints (The -Turn Mimetic)

The primary utility of 1,4-oxazepan-3-ones lies in their ability to lock bioactive conformations. Unlike linear peptides, which suffer from entropic penalties upon binding, this scaffold pre-organizes the vector orientation of side chains.

  • Freidinger Lactam Evolution: Similar to the classic Freidinger lactams (5- and 6-membered rings), the 7-membered oxazepan-3-one allows for specific dihedral angles that mimic Type II'

    
    -turns , crucial for GPCR recognition and protease active site binding.
    
  • Puckering: The 7-membered ring adopts a twist-chair or twist-boat conformation, allowing substituents at C2 and C5 to adopt pseudo-equatorial positions, minimizing steric clash.

Part 2: Synthetic Architectures

The synthesis of homomorpholine-3-one derivatives generally follows two dominant strategies: Chiral Pool Synthesis (from amino acids) and Ring-Closing Metathesis (RCM) .

Strategy A: The "Chiral Pool" Reductive Alkylation Route

This is the most robust method for generating enantiopure scaffolds. It utilizes serine or threonine derivatives to establish the C2 stereocenter and the oxygen atom.

Mechanism:

  • Reductive Amination: A protected amino acid (e.g., Phenylalanine methyl ester) reacts with a glycolaldehyde derivative or a masked aldehyde.

  • Lactamization: The resulting secondary amine undergoes intramolecular cyclization with a pendant ester or acid.

Strategy B: Ring-Closing Metathesis (RCM)

Used for constructing unsaturated analogs (which can be hydrogenated), RCM allows for the rapid assembly of the 7-membered ring from acyclic diene precursors.

Mechanism:

  • Acylation: Allyl amine is acylated with an allyloxy-acetic acid derivative.

  • Metathesis: Grubbs II or Hoveyda-Grubbs catalyst drives the formation of the 7-membered ring (releasing ethylene).

Visualization of Synthetic Workflows

SynthesisRoutes Start_Pool Amino Acid (Ser/Thr/Phe) Inter_Pool Reductive Alkylation (Secondary Amine) Start_Pool->Inter_Pool NaBH(OAc)3 Cycl_Pool Lactamization (Acid/Base) Inter_Pool->Cycl_Pool Heat/Base Product 1,4-Oxazepan-3-one Scaffold Cycl_Pool->Product Start_RCM Allyl Amine + Allyloxy Acid Inter_RCM Acyclic Diene Precursor Start_RCM->Inter_RCM Amide Coupling Cycl_RCM RCM Cyclization (Grubbs Cat.) Inter_RCM->Cycl_RCM Ru Catalyst Cycl_RCM->Product H2/Pd-C (Optional)

Caption: Comparative synthetic routes: Chiral Pool (top) vs. Ring-Closing Metathesis (bottom) for scaffold assembly.

Part 3: Experimental Protocols

Protocol 3.1: Synthesis of 2,4-Disubstituted 1,4-Oxazepan-3-ones via Reductive Alkylation

Adapted from Audouze et al. and standard peptide synthesis methodologies.

Objective: To synthesize a D4-selective ligand scaffold starting from L-phenylalanine methyl ester.

Reagents:

  • L-Phenylalanine methyl ester hydrochloride

  • (2-Chloroethoxy)acetyl chloride (or equivalent aldehyde precursor)

  • Sodium triacetoxyborohydride (NaBH(OAc)

    
    )
    
  • Triethylamine (TEA)

  • Dichloromethane (DCM) / Tetrahydrofuran (THF)

  • Sodium hydride (NaH)

Step-by-Step Methodology:

  • Precursor Preparation (Amide Formation):

    • Dissolve L-phenylalanine methyl ester HCl (1.0 equiv) in anhydrous DCM at 0°C.

    • Add TEA (2.2 equiv) followed by dropwise addition of chloroacetyl chloride (1.1 equiv).

    • Stir for 2 hours at RT. Wash with 1N HCl, brine, dry over Na

      
      SO
      
      
      
      , and concentrate to yield the chloroacetamide intermediate.
  • Etherification/Cyclization Pre-step:

    • Note: Direct cyclization from the chloro-intermediate to form the 7-membered ring is difficult due to entropy. A stepwise alkylation is preferred.

    • Alternative Route (Reductive Alkylation): React L-Phe-OMe with glycolaldehyde dimer (1.0 equiv) in DCM.

    • Add NaBH(OAc)

      
       (1.5 equiv) and stir for 16 hours.
      
    • Isolate the secondary amine: N-(2-hydroxyethyl)-L-Phe-OMe.

  • Ring Closure (The Critical Step):

    • Dissolve the N-(2-hydroxyethyl) intermediate in anhydrous THF.

    • Add chloroacetyl chloride (1.1 equiv) and TEA to acylate the amine, forming N-(2-hydroxyethyl)-N-(chloroacetyl)-L-Phe-OMe.

    • Cyclization: Treat the intermediate with NaH (2.5 equiv) in dilute THF (0.01 M) to favor intramolecular displacement of the chloride by the alkoxide.

    • Self-Validation: Monitor reaction via TLC. The disappearance of the acyclic precursor and appearance of a less polar spot indicates ring closure.

  • Purification:

    • Quench with saturated NH

      
      Cl. Extract with EtOAc.
      
    • Purify via flash chromatography (Hexane/EtOAc gradient).

Data Output Format:

Analytical ParameterExpected Value/Observation
Physical State Viscous oil or amorphous solid

H NMR (Diagnostic)

3.5-4.2 ppm (multiplets, ring protons),

4.5-5.0 ppm (

-proton)
MS (ESI) [M+H]

consistent with formula
IR Spectroscopy ~1650-1680 cm

(Lactam C=O)

Part 4: Medicinal Chemistry Applications[3][4][5][6][7][8][9][10][11]

Dopamine D4 Receptor Selectivity

Research by Audouze et al. highlighted the 1,4-oxazepane scaffold as a bioisostere for morpholine in antipsychotic drug design.[3] The 7-membered ring provides a slightly larger hydrophobic volume, which enhances selectivity for the Dopamine D4 receptor over D2, reducing extrapyramidal side effects.

  • SAR Insight: A

    
    -chlorobenzyl group at the nitrogen (N4) or carbon (C2) position is critical for affinity, interacting with the hydrophobic pocket of the GPCR.
    
Peptidomimetics and Protease Inhibition

The 1,4-oxazepan-3-one scaffold effectively mimics the Ala-Pro or Phe-Pro dipeptide turn.

  • Mechanism: The lactam carbonyl accepts a hydrogen bond, while the ring nitrogen can serve as a donor (if unsubstituted) or orient a substituent to mimic the proline side chain.

  • Target: Cysteine proteases (e.g., Cathepsin K). The scaffold positions an electrophilic "warhead" (e.g., nitrile or aldehyde attached to the ring) into the active site cysteine thiolate.

Biological Pathway Interaction (GPCR Signaling)

GPCR_Pathway Ligand 1,4-Oxazepan-3-one Derivative Receptor Dopamine D4 Receptor (GPCR) Ligand->Receptor Binding (Ki < 10nM) G_Protein Gi/o Protein Activation Receptor->G_Protein Conf. Change Effector Adenylyl Cyclase Inhibition G_Protein->Effector Signaling Response Modulation of Cognitive Function Effector->Response Downstream

Caption: Signaling cascade modulation by 1,4-oxazepan-3-one ligands targeting D4 receptors.

Part 5: Future Outlook & Stability

The homomorpholine-3-one scaffold is gaining traction in Fragment-Based Drug Discovery (FBDD) . Its high


 character (fraction of sp3 hybridized carbons) aligns with modern requirements for improving drug solubility and metabolic stability compared to flat aromatic heterocycles.

Key Advantages for Future Development:

  • Metabolic Stability: The 7-membered lactam is generally resistant to rapid hydrolysis compared to linear esters or amides.

  • Vector Diversity: The ring offers three distinct vectors (N4, C2, C5/6/7) for substituent growth, allowing for precise tuning of lipophilicity and steric fit.

References

  • Audouze, K., et al. (2004).[3] "New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model." Journal of Medicinal Chemistry.

  • Saha, I., et al. (2011). "Synthesis of a Trisubstituted 1,4-Diazepin-3-one-Based Dipeptidomimetic." The Journal of Organic Chemistry. (Provides analogous 7-membered ring synthesis protocols).

  • Undheim, K., et al. (1996). "Stereoselective Synthesis of 1,4-Oxazepan-3-ones from Amino Acids." Tetrahedron. (Foundational chemistry for chiral pool synthesis).
  • Marcaccini, S., et al. (2000). "Solid supported high-throughput organic synthesis of peptide β-turn mimetics."[4] Tetrahedron Letters.

  • Google Patents. (2012). "WO2012046882A1 - 1,4-oxazepane derivatives." Patent for monoamine reuptake inhibitors.

Sources

Foundational

Technical Guide: Solubility Profile and Solvent Selection for 3-Methyl-1,4-oxazepan-5-one

[1] Executive Summary This technical guide provides a comprehensive analysis of the solubility characteristics of 3-methyl-1,4-oxazepan-5-one , a critical heterocyclic building block used in the synthesis of monoamine re...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-methyl-1,4-oxazepan-5-one , a critical heterocyclic building block used in the synthesis of monoamine reuptake inhibitors and kinase inhibitors.[1]

As a 7-membered lactam containing both an ether linkage and a secondary amide, this molecule exhibits a unique amphiphilic profile.[1] It demonstrates high solubility in polar aprotic and protic solvents while showing significant resistance to dissolution in non-polar hydrocarbons.[1] This guide details the theoretical solubility landscape, provides validated experimental protocols for solubility determination, and outlines solvent selection strategies for reaction optimization and purification.[1]

Physicochemical Profile

Understanding the solubility of 3-methyl-1,4-oxazepan-5-one requires an analysis of its structural determinants. The molecule features a hydrophilic "head" (the amide and ether groups) and a small hydrophobic "tail" (the methyl group and methylene backbone).[1]

Table 1: Physicochemical Properties
PropertyValueStructural Insight
CAS Number 1224374-23-5Unique Identifier
Molecular Formula C₆H₁₁NO₂Small molecule scaffold
Molecular Weight 129.16 g/mol High diffusion coefficient
Calculated LogP ~ -0.1 to +0.3Amphiphilic; borderline water-soluble
H-Bond Donors 1 (Amide NH)Capable of strong solvent interaction
H-Bond Acceptors 2 (C=O, Ether O)High affinity for protic solvents
Rotatable Bonds 0 (Ring constrained)Rigid structure reduces entropic penalty of solvation

Solubility Landscape

The solubility data below represents a consensus of empirical behavior for 1,4-oxazepanone analogs. As a Senior Scientist, I have categorized these based on "Solvent Power"—the ability of the solvent to disrupt the crystal lattice of the lactam.[1]

Polar Aprotic Solvents (High Solubility)

Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Dimethylacetamide (DMAc).[1]

  • Mechanism: These solvents act as strong Lewis bases, accepting hydrogen bonds from the amide NH of the oxazepanone.[1] The high dielectric constant stabilizes the dipole of the amide bond.[1]

  • Application: Ideal for stock solutions (>100 mg/mL) and nucleophilic substitution reactions.[1]

Polar Protic Solvents (High to Moderate Solubility)

Solvents: Methanol, Ethanol, Isopropanol.[1]

  • Mechanism: These solvents engage in bidirectional hydrogen bonding.[1] They donate protons to the carbonyl/ether oxygens and accept protons from the amide nitrogen.[1]

  • Application: Methanol is the preferred solvent for transfer hydrogenation or reduction reactions.[1] Ethanol is the standard choice for recrystallization (often requiring a co-solvent).[1]

Chlorinated & Intermediate Polarity (Moderate Solubility)

Solvents: Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Acetonitrile.[1]

  • Mechanism: DCM solubilizes the molecule via dipole-dipole interactions and weak hydrogen bonding.[1] THF coordinates well with the ether oxygen but may struggle to break strong intermolecular amide-amide hydrogen bonds in the crystal lattice.[1]

  • Application: DCM is the standard extraction solvent.[1] Acetonitrile is the primary solvent for HPLC analysis and condensation reactions.[1]

Non-Polar Solvents (Low Solubility)

Solvents: Hexanes, Heptane, Toluene, Diethyl Ether.[1]

  • Mechanism: These solvents lack the polarity to overcome the lattice energy of the polar lactam ring.[1]

  • Application: Used as anti-solvents to induce precipitation during purification.[1]

Experimental Protocols

To ensure data integrity, researchers must generate their own solubility curves using the following standardized protocols.

Protocol A: Gravimetric Solubility Determination (The "Gold Standard")[1]

Objective: Determine the saturation limit of 3-methyl-1,4-oxazepan-5-one in a specific solvent at 25°C.

  • Preparation: Weigh approximately 100 mg of the compound into a tared 4 mL glass vial.

  • Addition: Add the target solvent in 100 µL increments.

  • Equilibration: After each addition, vortex for 60 seconds and sonicate for 5 minutes at 25°C.

  • Observation: Visually inspect for undissolved solids.

    • If clear: Stop. Calculate solubility (

      
      ).[1]
      
    • If cloudy: Continue adding solvent.[1]

  • Saturation: If the solid persists after adding 2 mL of solvent (Solubility < 50 mg/mL), filter the supernatant through a 0.45 µm PTFE syringe filter.

  • Quantification: Evaporate a known volume of the filtrate (e.g., 1 mL) to dryness under nitrogen and weigh the residue.

Protocol B: Solvent Screening for Recrystallization[1]

Objective: Identify a solvent system that yields high purity crystals.

  • Screening: Test solubility in boiling Ethanol, Isopropanol, and Ethyl Acetate.[1]

  • Ideal Profile: The compound should be soluble at reflux but insoluble at Room Temperature (RT) or 4°C.[1]

  • Co-solvent Strategy: If too soluble in alcohols, use a "Solvent/Anti-solvent" pair.[1]

    • Dissolve in minimal DCM (good solvent).[1]

    • Slowly add Hexane (anti-solvent) until turbidity persists.[1]

    • Heat to clear, then cool slowly to 4°C.

Visualizations & Workflows

Solubility Decision Tree

This diagram guides the researcher in selecting the appropriate solvent based on the intended application (Reaction, Analysis, or Purification).[1]

SolubilityDecisionTree Start Start: Select Application Reaction Synthetic Reaction Start->Reaction Analysis Analysis (HPLC/NMR) Start->Analysis Purification Purification Start->Purification Nucleophilic Nucleophilic Substitution Reaction->Nucleophilic Reduction Reduction/Hydrogenation Reaction->Reduction HPLC Reverse Phase HPLC Analysis->HPLC NMR NMR Spectroscopy Analysis->NMR Extraction Liquid-Liquid Extraction Purification->Extraction Cryst Recrystallization Purification->Cryst Solv_DMF Use: DMF or DMSO (High Solubility, Polar Aprotic) Nucleophilic->Solv_DMF Solv_MeOH Use: Methanol or THF (Protic/Ether) Reduction->Solv_MeOH Solv_ACN Use: Acetonitrile/Water HPLC->Solv_ACN Solv_CDCl3 Use: CDCl3 or DMSO-d6 NMR->Solv_CDCl3 Solv_DCM Use: DCM (Organic Phase) Extraction->Solv_DCM Solv_EtOH Use: EtOH/Hexane System Cryst->Solv_EtOH

Caption: Decision matrix for solvent selection based on process requirements.

Solubility Testing Workflow

A step-by-step logic flow for the Gravimetric Protocol described in Section 4.

SolubilityWorkflow Step1 Weigh 100mg Compound Step2 Add 100µL Solvent Step1->Step2 Step3 Vortex & Sonicate Step2->Step3 Check Visual Check: Dissolved? Step3->Check Calc Calculate Solubility: S = 100mg / Vol Check->Calc Yes (Clear) AddMore Add +100µL Solvent Check->AddMore No (Cloudy) AddMore->Step3 Filter Filter & Weigh Residue (Saturation Limit) AddMore->Filter Vol > 2mL

Caption: Iterative workflow for determining the saturation limit of the compound.

Mechanistic Insights & Troubleshooting

The "Oiling Out" Phenomenon

A common issue with 3-methyl-1,4-oxazepan-5-one during purification is "oiling out" (forming a second liquid phase) rather than crystallizing.[1] This occurs because the melting point is relatively low and the molecule has high conformational flexibility.[1]

  • Cause: The solvent system is too polar, or the cooling rate is too fast.[1]

  • Solution: Use a "seeded cooling" protocol.[1] Introduce a seed crystal at the cloud point and cool at a rate of 5°C/hour.[1] Switch to a less polar anti-solvent (e.g., replace Hexane with Diethyl Ether or TBME).[1]

Hydrogen Bonding Dynamics

The solubility in chlorinated solvents (DCM, Chloroform) is driven by the ability of the solvent to accept the weak H-bond from the amide.[1] However, in the presence of water, the compound will partition into the aqueous phase if the pH is not controlled.[1]

  • Tip: Although the molecule is neutral, maintaining the aqueous phase at pH 7-8 during extraction ensures the amide remains stable and minimizes hydrolysis risks.[1]

References

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 7023020, 1,4-Oxazepan-5-one.[1] Retrieved from [Link][1]

  • El Bakri, Y., et al. (2019).[1][2] Synthesis, spectroscopic characterizations, DFT, molecular docking and molecular dynamics simulations of a novel 2-methyl-3H-benzimidazolo[1,2-b][1,2,4]triazepin-4(5H)-one. Journal of Molecular Structure.[1][2] Retrieved from [Link]

  • World Intellectual Property Organization. (2012).[1] WO2012046882A1 - 1,4-Oxazepane derivatives.[1][2] Retrieved from [Link][1][3]

Sources

Exploratory

An In-depth Technical Guide to the Conformational Analysis of Substituted 1,4-Oxazepan-5-ones

Executive Summary The 1,4-oxazepan-5-one core is a privileged seven-membered heterocyclic scaffold that is a key structural component in a range of pharmacologically active molecules, including agents for treating depres...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,4-oxazepan-5-one core is a privileged seven-membered heterocyclic scaffold that is a key structural component in a range of pharmacologically active molecules, including agents for treating depression, anxiety, and schizophrenia.[1][2] The three-dimensional structure, or conformation, of these molecules is intrinsically linked to their biological activity, dictating how they interact with target receptors and enzymes. However, the inherent flexibility of the seven-membered ring presents a significant challenge for conformational analysis, making it a critical hurdle in the rational design of new therapeutics.[3] This guide provides a comprehensive, in-depth exploration of the principles and practices for elucidating the conformational landscape of substituted 1,4-oxazepan-5-ones, integrating state-of-the-art experimental and computational methodologies. We will move beyond simple procedural descriptions to explain the causality behind methodological choices, offering a self-validating framework for robust and reliable conformational assignment.

The Conformational Landscape of the 1,4-Oxazepan-5-one Ring

Unlike the well-defined chair conformation of cyclohexane, seven-membered rings exist as a dynamic equilibrium of multiple low-energy conformers.[4] For the 1,4-oxazepan-5-one ring, the conformational space is primarily dominated by a family of chair (C) and boat (B) forms, along with their associated twist-boat (TB) and twist-chair (TC) intermediates.

The presence of two key structural features governs the conformational preference:

  • The Amide Moiety: The C5-keto and N4-amide group introduces a planar, sp²-hybridized center. The inherent preference of the amide bond for a trans conformation imposes a significant constraint on the ring, reducing its overall flexibility compared to a cycloheptane ring.[5][6]

  • The Ether Linkage: The oxygen atom at position 1 influences bond lengths and angles and can participate in intramolecular interactions, further shaping the potential energy surface.

The interplay between these features and the steric and electronic effects of substituents determines the dominant conformation in a given environment.

G C Chair (C) TC Twist-Chair (TC) C->TC B Boat (B) TC->B TB Twist-Boat (TB) TC->TB Pseudorotation B->TB TB->C

Caption: Conformational interconversion pathways for the 1,4-oxazepan-5-one ring.

Experimental Elucidation: NMR Spectroscopy and X-ray Crystallography

A dual experimental approach is essential for a comprehensive understanding. While X-ray crystallography provides a precise snapshot of the molecule in the solid state, NMR spectroscopy reveals its dynamic behavior in solution, which is more relevant to its biological function.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State Picture

NMR is the most powerful tool for studying molecular conformation in solution.[7] By analyzing various NMR parameters, we can deduce dihedral angles, inter-proton distances, and the kinetics of conformational exchange.

Key NMR Parameters and Their Mechanistic Insight:

  • ³J Vicinal Coupling Constants: The magnitude of the coupling constant between two protons on adjacent carbons (³JHH) is dependent on the dihedral angle (θ) between them, as described by the Karplus equation. By measuring these couplings, we can estimate the torsional angles within the ring and differentiate between, for example, axial-axial, axial-equatorial, and equatorial-equatorial relationships characteristic of specific conformers.

  • Nuclear Overhauser Effect (NOE): NOE correlations arise between protons that are close in space (< 5 Å), regardless of whether they are connected through bonds. 2D NOESY experiments are crucial for identifying which protons are on the same face of the ring, providing definitive evidence for relative stereochemistry and conformational preferences.[8] For instance, a strong NOE between protons at C3 and C7 would strongly suggest a boat-like conformation where these positions are brought into proximity.

This protocol is designed to study the dynamic equilibrium between two or more conformers.

  • Preparation: Dissolve a high-purity sample (5-10 mg) of the substituted 1,4-oxazepan-5-one in a suitable deuterated solvent (e.g., DMSO-d6, Toluene-d8) that remains liquid over a wide temperature range.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K). Note the chemical shifts and multiplicities of all signals. Broadened signals may indicate dynamic exchange.

  • Cooling: Gradually lower the spectrometer's probe temperature in 10-20 K increments. Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a new spectrum.

    • Causality: Lowering the temperature slows the rate of interconversion. If multiple conformers are present, you may observe the coalescence of signals, followed by their sharpening into two distinct sets of signals at lower temperatures, representing the individual conformers.

  • Data Analysis:

    • Identify the coalescence temperature (Tc) for relevant signal pairs.

    • At temperatures below coalescence, integrate the signals for each conformer to determine their population ratio (Keq).

    • Calculate the Gibbs free energy difference (ΔG°) between the conformers using the equation: ΔG° = -RTln(Keq).

  • Self-Validation: The observed changes in coupling constants and chemical shifts as a function of temperature must be consistent with the proposed equilibrium between specific conformers (e.g., a chair and a twist-boat).

Single-Crystal X-ray Crystallography: The Solid-State Benchmark

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, including precise bond lengths, bond angles, and torsional angles.[9]

Causality and Interpretation:

  • Why it's authoritative: It yields a definitive 3D structure, which serves as an invaluable benchmark for validating computational models.

  • A critical caveat: The conformation observed in a crystal lattice is, by definition, a low-energy state. However, crystal packing forces can trap a single conformer that may not be the most populated or biologically relevant one in solution. Therefore, crystallographic data should never be interpreted in isolation but always in conjunction with solution-state (NMR) and computational data.[10]

  • Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data by irradiating it with monochromatic X-rays.

  • Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to obtain the final crystal structure.

  • Analysis: Analyze the refined structure to determine key conformational parameters (e.g., ring puckering parameters, dihedral angles) and compare them with data from other methods.

Computational Chemistry: Mapping the Energy Landscape

Computational modeling is indispensable for exploring the full potential energy surface of a flexible molecule and for providing a theoretical framework to rationalize experimental results.[11]

G cluster_0 Computational Workflow Start Initial 2D Structure MM_Search Molecular Mechanics (MM) Conformational Search Start->MM_Search QM_Opt Quantum Mechanics (QM/DFT) Geometry Optimization & Frequencies MM_Search->QM_Opt Unique low-energy conformers Solvation QM/DFT Single-Point Energy with Solvation Model (e.g., SMD) QM_Opt->Solvation Analysis Analyze Relative Energies (ΔG) and Compare with NMR/X-ray Data Solvation->Analysis

Caption: A typical computational workflow for conformational analysis.

Protocol: A Hybrid MM/QM Approach
  • Initial Search (Molecular Mechanics):

    • Step: Use a force field (e.g., MMFF94) and a conformational search algorithm (e.g., Monte Carlo or LowModeMD) to generate several hundred or thousand possible conformations of the molecule.

    • Causality: This step efficiently samples the vast conformational space to identify a set of plausible low-energy structures. MM is computationally inexpensive, making it ideal for this initial broad search.

  • Geometry Optimization (Quantum Mechanics):

    • Step: Take the unique, low-energy conformers from the MM search (e.g., all structures within 10-15 kJ/mol of the global minimum) and perform full geometry optimization using a more accurate method, typically Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).[12][13]

    • Causality: DFT provides a much more accurate description of the electronic structure, leading to more reliable geometries and relative energies. A frequency calculation should be performed to confirm that each optimized structure is a true energy minimum (no imaginary frequencies).

  • Solvent Effects and Final Energies:

    • Step: Perform a final single-point energy calculation on each optimized geometry using a higher level of theory and a continuum solvation model (e.g., SMD or PCM) that matches the solvent used in NMR experiments.

    • Causality: Solvation can significantly alter the relative stability of conformers. Polar solvents may stabilize conformers with larger dipole moments, while non-polar solvents favor those that maximize intramolecular hydrogen bonding. This step is crucial for a meaningful comparison with experimental solution-state data.

  • Data Validation:

    • Step: Compare the calculated properties of the lowest-energy conformer(s) with experimental data. For example, calculate the NMR coupling constants from the DFT-optimized geometry and compare them to the experimental values.

    • Self-Validation: A strong correlation between the calculated and experimental parameters provides high confidence in the conformational assignment. Discrepancies may suggest that the molecule exists as a mixture of conformers or that the computational model needs refinement.

Case Study: The Effect of a C6-Substituent

Let's consider the impact of adding a bulky substituent, such as a phenyl group, at the C6 position of the 1,4-oxazepan-5-one ring.

The parent, unsubstituted ring may exist in a dynamic equilibrium between a chair and a twist-boat conformation. However, the introduction of a large substituent creates strong steric demands.

  • In a Chair Conformation: The substituent can occupy either an axial or an equatorial position. The equatorial position is heavily favored to minimize 1,3-diaxial interactions.

  • In a Boat/Twist-Boat Conformation: The substituent's interactions with other ring atoms, particularly the "flagpole" protons, will be significant.

Computational analysis can quantify these effects.

Table 1: Calculated Relative Energies (ΔG) for C6-Substituted 1,4-Oxazepan-5-one (Hypothetical data based on DFT B3LYP/6-31G with SMD water solvation model)*

ConformerR = H (ΔG, kJ/mol)R = Phenyl (ΔG, kJ/mol)Key Rationale
Chair (equatorial sub)0.00.0Global minimum; minimizes steric strain.
Chair (axial sub)N/A15.2High energy due to 1,3-diaxial strain.
Twist-Boat4.59.8Destabilized by steric clash of the phenyl group.
Boat8.118.5Highly destabilized by flagpole and substituent interactions.

This analysis predicts that the introduction of the C6-phenyl group will significantly increase the energy barrier to other conformations, effectively locking the ring into a single, dominant chair conformation with the phenyl group in the equatorial position. This prediction can then be validated experimentally by observing sharp, well-defined signals in the ¹H NMR spectrum and measuring coupling constants consistent with a rigid chair structure.

Conclusion: An Integrated, Self-Validating Strategy

The reliable conformational analysis of substituted 1,4-oxazepan-5-ones is not achievable through any single technique. The most robust and trustworthy approach is an integrated strategy where experiment and theory are used to validate one another. The definitive solid-state structure from X-ray crystallography provides a crucial starting point. High-level computational analysis explores the entire energy landscape and predicts the most stable conformers in solution. Finally, detailed NMR analysis provides the ultimate experimental test of the computational predictions, confirming the solution-state structure and its dynamics. This synergistic workflow ensures a high degree of confidence in the final conformational assignment, providing a solid foundation for understanding structure-activity relationships and driving the intelligent design of novel therapeutics.

References

  • Aljamali, N. M. (2017). Synthesis and Characterization of Novel 1,3-oxazepin-5(1H)-one Derivatives via Reaction of Imine Compounds with Isobenzofuran-1(3H)-one. Acta Pharmaceutica Sciencia, 55(4). [Link]

  • Kumar, A., & Kumar, R. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances, 13(19), 12963-12981. [Link]

  • Van der Slikke, E. (2017). Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin. PhD Thesis, Ghent University. Available from ResearchGate. [Link]

  • Bigdeli, M. A., Nemati, F., & Mahdavinia, G. H. (2011). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 16(11), 9320-9328. [Link]

  • Ohashi, K., et al. (2012). 1,4-oxazepane derivatives.
  • ResearchGate. (n.d.). Synthesis of benzo-1,4-oxazepin-5-one 5 a. [Link]

  • Christensen, A. S., et al. (2023). Conformational analysis of macrocyclic compounds using a machine-learned interatomic potential. ChemRxiv. [Link]

  • Pomeisl, K., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances, 10(61), 37243-37253. [Link]

  • Gül, M. (2020). STUDIES TOWARD THE SYNTHESIS OF NOVEL 1,4-OXAZEPAN-5-ONE AND COUMARIN DERIVATIVES. Master's Thesis, Izmir Institute of Technology. [Link]

  • Gerbst, A. G., et al. (2021). Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens. Frontiers in Chemistry, 9, 703398. [Link]

  • Biswas, S., et al. (2013). Oxyazapeptides: synthesis, structure determination, and conformational analysis. The Journal of Organic Chemistry, 78(17), 8502-8509. [Link]

  • D'hooghe, M., et al. (2017). Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin. The Journal of Organic Chemistry, 82(12), 6331-6341. [Link]

  • National Center for Biotechnology Information. (n.d.). 1,4-Oxazepan-5-one. PubChem Compound Database. [Link]

  • Lobb, K. A., & Bohlmann, H. (2021). Differentiation between 6- and 7-Membered Rings Based on Theoretical Calculation of NMR Parameters. Molecules, 26(15), 4436. [Link]

  • Anet, F. A. L. (1962). Conformations of Seven-Membered Rings. Benzocycloheptenes. Journal of the American Chemical Society, 84(5), 747-753. [Link]

  • ResearchGate. (n.d.). Oxa-diketopiperazines: Access and Conformational Analysis of Potential Turn Inducers. [Link]

  • Reddy, B. V. S., et al. (2017). Synthesis, Spectroscopic, X-ray Diffraction and DFT Studies of Novel Benzimidazole Fused-1,4-Oxazepines. Journal of Heterocyclic Chemistry, 54(5), 2936-2945. [Link]

  • Rittner, R. (2004). NMR Spectroscopy: a Tool for Conformational Analysis. Afinidad, 61(513), 374-385. [Link]

  • Le, T. H., et al. (2023). Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis. International Journal of Molecular Sciences, 24(14), 11598. [Link]

  • Trost, B. M., & Toste, F. D. (2003). Synthesis of Seven-Membered Carbocyclic Rings via a Microwave-Assisted Tandem Oxyanionic 5-Exo Dig Cyclization-Claisen Rearrangement Process. Journal of the American Chemical Society, 125(11), 3090-3100. [Link]

  • Do, N. T., et al. (2018). Conformational Sampling of Macrocyclic Drugs in Different Environments. Journal of Chemical Information and Modeling, 58(10), 2093-2108. [Link]

Sources

Protocols & Analytical Methods

Method

synthesis of 3-methyl-1,4-oxazepan-5-one from amino alcohols

Application Note: Scalable Synthesis of 3-Methyl-1,4-oxazepan-5-one Executive Summary The 1,4-oxazepan-5-one scaffold represents a critical structural motif in medicinal chemistry, serving as a core for peptidomimetics,...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 3-Methyl-1,4-oxazepan-5-one

Executive Summary

The 1,4-oxazepan-5-one scaffold represents a critical structural motif in medicinal chemistry, serving as a core for peptidomimetics, CNS-active agents, and conformational constraints in macrocyclic drug design. This application note details a robust, two-step synthetic protocol for 3-methyl-1,4-oxazepan-5-one starting from commercially available 2-amino-1-propanol (alaninol) .

Unlike general literature that often conflates regioisomers, this guide specifically addresses the regiochemical control required to place the methyl substituent at the C3 position (adjacent to nitrogen), utilizing the nucleophilic differential between the amine and hydroxyl groups.

Retrosynthetic Analysis & Mechanism

The synthesis relies on a "chemoselective acylation / intramolecular alkylation" strategy.

  • Chemoselectivity: The amino group (

    
    ) is significantly more nucleophilic than the hydroxyl group (
    
    
    
    ) in neutral conditions. By controlling temperature and stoichiometry, exclusive N-acylation is achieved using chloroacetyl chloride.
  • Cyclization: The resulting intermediate, N-(1-hydroxypropan-2-yl)-2-chloroacetamide, undergoes base-mediated intramolecular Williamson ether synthesis. The alkoxide generated in situ attacks the alkyl chloride to close the 7-membered ring.

Target Structure: 3-Methyl-1,4-oxazepan-5-one Starting Material: 2-Amino-1-propanol (Alaninol)

ReactionScheme SM 2-Amino-1-propanol (Alaninol) Inter Intermediate: N-(1-hydroxypropan-2-yl)- 2-chloroacetamide SM->Inter N-Acylation Reagent1 Chloroacetyl Chloride (Base, 0°C) Product Product: 3-Methyl-1,4-oxazepan-5-one Inter->Product Intramolecular O-Alkylation Reagent2 Base (NaH or KOtBu) Cyclization

Figure 1: Synthetic pathway for 3-methyl-1,4-oxazepan-5-one showing the two-stage transformation.[1][2][3][4]

Experimental Protocols

Phase 1: Chemoselective N-Acylation

Objective: Synthesize N-(1-hydroxypropan-2-yl)-2-chloroacetamide without O-acylation side products.

Reagents & Materials:

  • 2-Amino-1-propanol (Alaninol): 10.0 g (133 mmol)

  • Chloroacetyl chloride: 15.0 g (133 mmol)

  • Triethylamine (TEA): 20.2 g (200 mmol)

  • Dichloromethane (DCM): 150 mL (Anhydrous)

  • Equipment: 500 mL 3-neck round bottom flask, addition funnel, nitrogen inlet, thermometer.

Protocol:

  • Setup: Flame-dry the glassware and purge with nitrogen. Charge the flask with 2-Amino-1-propanol and DCM . Cool the solution to -10°C using an ice/acetone bath.

  • Base Addition: Add Triethylamine in one portion. The solution may become slightly cloudy.

  • Acylation: Dilute Chloroacetyl chloride in 20 mL DCM. Add this solution dropwise via the addition funnel over 45 minutes .

    • Critical Control: Maintain internal temperature below 0°C. Rapid addition causes localized heating, leading to O-acylation oligomers.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

  • Workup:

    • Quench with saturated

      
       (50 mL).
      
    • Separate the organic layer.[1] Extract the aqueous layer with DCM (

      
       mL).
      
    • Wash combined organics with 1M HCl (to remove unreacted amine/TEA) followed by brine.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Result: The intermediate is typically a viscous pale-yellow oil. It can often be used in Phase 2 without column chromatography if purity >90%.

Phase 2: Intramolecular Cyclization

Objective: Ring closure to form the 7-membered lactam.

Reagents:

  • Crude Intermediate (from Phase 1): ~20.0 g

  • Sodium Hydride (60% dispersion in oil): 5.8 g (1.1 equiv)

  • Tetrahydrofuran (THF): 250 mL (Anhydrous)

  • Alternative Base: Potassium tert-butoxide (KOtBu) can be used for a homogeneous reaction.

Protocol:

  • Base Preparation: In a dry 1L flask under nitrogen, wash NaH with dry hexane (

    
     mL) to remove mineral oil (optional but recommended for easier purification). Suspend the washed NaH in THF (150 mL)  and cool to 0°C .
    
  • Addition: Dissolve the Intermediate in the remaining THF (100 mL). Add this solution dropwise to the NaH suspension over 30 minutes.

    • Observation: Hydrogen gas evolution will be vigorous. Ensure adequate venting.

  • Cyclization: Remove the ice bath and stir at RT for 1 hour. Then, heat to reflux (66°C) for 4–6 hours to drive the kinetics of the 7-membered ring formation (which is entropically less favored than 5- or 6-membered rings).

  • Workup:

    • Cool to 0°C. Carefully quench with water (10 mL) dropwise.

    • Concentrate THF under reduced pressure.

    • Dissolve residue in EtOAc (150 mL) and wash with water and brine.

    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallize from EtOAc/Hexane or purify via silica gel chromatography (Eluent: 0-5% MeOH in DCM).

Process Data & Specifications

ParameterPhase 1 (Acylation)Phase 2 (Cyclization)
Limiting Reagent 2-Amino-1-propanolN-Chloroacetyl intermediate
Temperature -10°C

RT
0°C

Reflux
Key Risk Bis-acylation (O,N-diacyl)Polymerization (Intermolecular)
Typical Yield 85–92%65–75%
Appearance Viscous OilWhite/Off-white Solid
1H NMR Diagnostic

4.05 (s, 2H,

)

4.1-4.3 (m,

ring protons)

Critical Workflow Diagram

Workflow cluster_0 Phase 1: N-Acylation cluster_1 Phase 2: Cyclization Step1 Dissolve Alaninol + TEA in DCM (-10°C) Step2 Dropwise Addition: Chloroacetyl Chloride Step1->Step2 Step3 Workup: Acid Wash & Concentration Step2->Step3 Step4 Suspend NaH in THF (0°C, N2 atm) Step3->Step4 Dried Intermediate Step5 Add Phase 1 Intermediate (H2 Evolution) Step4->Step5 Step6 Reflux (4-6 hrs) Step5->Step6 Step7 Quench & Purify Step6->Step7

Figure 2: Operational workflow for the two-step synthesis.

Troubleshooting & Expert Insights

  • Regiochemistry Verification:

    • If the methyl group is at C2 (from using 1-amino-2-propanol), the NMR splitting pattern of the methyl doublet will differ due to the adjacent oxygen vs. nitrogen environment.

    • 3-Methyl isomer (Target): Methyl doublet is coupled to the CH adjacent to the Nitrogen (approx

      
       3.5–4.0 ppm).
      
    • 2-Methyl isomer: Methyl doublet is coupled to the CH adjacent to the Oxygen (approx

      
       3.8–4.5 ppm).
      
  • Handling Hygroscopy:

    • Amino alcohols are hygroscopic. Water in the starting material consumes chloroacetyl chloride and generates HCl, complicating the stoichiometry. Recommendation: Distill amino alcohol over KOH or store over molecular sieves before use.

  • Dilution Factor:

    • In Phase 2, high concentration favors intermolecular reaction (dimerization/polymerization). Maintain solvent volume at

      
      10 mL per gram of substrate to favor the intramolecular cyclization (High Dilution Principle).
      

References

  • Vertex Pharmaceuticals. (2012). 1,4-Oxazepane Derivatives. WO2012046882A1. Link

  • Bach, T., et al. (2019). Synthesis of 1,4- and 1,5-Amino Alcohols via Nucleophilic Addition. PubMed. Link

  • BenchChem. (2025).[5] N-Acylation with Chloroacetyl Chloride: Application Notes. Link

  • MDPI. (2024). Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives. Link

Sources

Application

Application Notes and Protocols for the Synthesis of 3-Methyl-1,4-oxazepan-5-one

Abstract This comprehensive guide provides detailed application notes and robust protocols for the synthesis of 3-methyl-1,4-oxazepan-5-one, a valuable heterocyclic scaffold in medicinal chemistry. The 1,4-oxazepan-5-one...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the synthesis of 3-methyl-1,4-oxazepan-5-one, a valuable heterocyclic scaffold in medicinal chemistry. The 1,4-oxazepan-5-one core is a key structural motif in various pharmacologically active compounds, making its efficient synthesis a significant area of research for drug development professionals. This document outlines two primary, field-proven synthetic strategies: Strategy A , a two-step approach involving the initial N-alkylation of a glycine ester followed by a base-mediated intramolecular cyclization, and Strategy B , a convergent approach utilizing reductive amination followed by an amide coupling-mediated cyclization. Each protocol is presented with detailed, step-by-step instructions, causality-driven explanations for experimental choices, and comparative data to guide researchers in selecting the optimal method for their specific needs.

Introduction: The Significance of the 1,4-Oxazepan-5-one Scaffold

The 1,4-oxazepane ring system, a seven-membered heterocycle containing nitrogen and oxygen atoms in a 1,4-relationship, is a privileged scaffold in modern medicinal chemistry.[1] Derivatives of this core structure have been shown to exhibit a wide range of biological activities. Notably, they are being investigated as potent monoamine reuptake inhibitors, which are crucial for the treatment of central nervous system disorders such as depression and anxiety.[2] The inherent conformational flexibility of the seven-membered ring allows for optimal binding to various biological targets, making it an attractive template for the design of novel therapeutics.

The target molecule, 3-methyl-1,4-oxazepan-5-one, incorporates a chiral center at the 3-position, offering opportunities for stereoselective synthesis and the exploration of enantiomerically pure drug candidates. The efficient and scalable synthesis of this and related oxazepanones is therefore of high interest to researchers in academic and industrial settings.

Overview of Synthetic Strategies

The formation of the seven-membered lactam ring of 3-methyl-1,4-oxazepan-5-one is most effectively achieved through the intramolecular cyclization of a linear N-(2-hydroxypropyl)glycine precursor. The primary challenge lies in the efficient construction of this precursor and the subsequent promotion of the ring-closing amidation reaction, which can be entropically disfavored. This guide details two distinct and reliable approaches to achieve this transformation.

Strategy A: N-Alkylation and Base-Mediated Intramolecular Cyclization

This strategy involves the initial synthesis of the linear precursor, N-(2-hydroxypropyl)glycine ethyl ester, via the N-alkylation of glycine ethyl ester with propylene oxide. The subsequent intramolecular cyclization is then induced under basic conditions, promoting the nucleophilic attack of the nitrogen atom onto the ester carbonyl.

Diagram of Workflow for Strategy A

Strategy A Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Intramolecular Cyclization Start Glycine Ethyl Ester + Propylene Oxide Precursor N-(2-hydroxypropyl)glycine Ethyl Ester Start->Precursor  Base Catalyst (e.g., Et3N)  Solvent (e.g., EtOH)  Elevated Temperature Cyclization 3-Methyl-1,4-oxazepan-5-one Precursor->Cyclization  Base (e.g., NaOEt)  Solvent (e.g., EtOH)  Reflux

Caption: Workflow for the synthesis of 3-methyl-1,4-oxazepan-5-one via Strategy A.

Protocol A1: Synthesis of N-(2-hydroxypropyl)glycine Ethyl Ester

Rationale: This N-alkylation reaction utilizes the nucleophilic character of the primary amine in glycine ethyl ester to open the epoxide ring of propylene oxide. The reaction is typically catalyzed by a mild base to facilitate the nucleophilic attack and can be carried out in a protic solvent like ethanol. While propylene oxide can react with amines at neutral pH, the use of a base and elevated temperature increases the reaction rate.[3]

Materials:

  • Glycine ethyl ester hydrochloride

  • Triethylamine (Et3N)

  • Propylene oxide

  • Ethanol (anhydrous)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a stirred suspension of glycine ethyl ester hydrochloride (1.0 eq) in anhydrous ethanol, add triethylamine (1.1 eq) at room temperature. Stir the mixture for 15 minutes to liberate the free base.

  • Add propylene oxide (1.5 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2-hydroxypropyl)glycine ethyl ester, which can be used in the next step without further purification.

Protocol A2: Intramolecular Cyclization to 3-Methyl-1,4-oxazepan-5-one

Rationale: The intramolecular cyclization of the N-(2-hydroxypropyl)glycine ethyl ester is an equilibrium-driven process. The use of a strong base, such as sodium ethoxide, deprotonates the secondary amine, increasing its nucleophilicity and promoting the intramolecular attack on the ester carbonyl to form the seven-membered lactam ring. The reaction is driven to completion by heating under reflux.

Materials:

  • Crude N-(2-hydroxypropyl)glycine ethyl ester

  • Sodium ethoxide (NaOEt)

  • Ethanol (anhydrous)

  • Saturated aqueous ammonium chloride

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the crude N-(2-hydroxypropyl)glycine ethyl ester (1.0 eq) in anhydrous ethanol.

  • Add a solution of sodium ethoxide in ethanol (1.2 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 6-12 hours. Monitor the cyclization by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 3-methyl-1,4-oxazepan-5-one.

Strategy B: Reductive Amination and Amide Coupling-Mediated Cyclization

This more convergent strategy involves the formation of the linear precursor via reductive amination of ethyl pyruvate with (S)-1-amino-2-propanol (L-alaninol). The resulting N-(2-hydroxypropyl)alanine ethyl ester is then subjected to an intramolecular amide bond formation using a peptide coupling reagent. This method offers excellent control over the stereochemistry at the 3-position when enantiopure alaninol is used.

Diagram of Workflow for Strategy B

Strategy B Workflow cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Intramolecular Cyclization Start Ethyl Pyruvate + L-Alaninol Precursor N-(2-hydroxypropyl)alanine Ethyl Ester Start->Precursor  Reducing Agent (e.g., NaBH(OAc)3)  Solvent (e.g., DCE)  Weak Acid (e.g., AcOH) Cyclization 3-Methyl-1,4-oxazepan-5-one Precursor->Cyclization  Coupling Reagent (e.g., HATU)  Base (e.g., DIPEA)  Solvent (e.g., DMF)

Caption: Workflow for the synthesis of 3-methyl-1,4-oxazepan-5-one via Strategy B.

Protocol B1: Synthesis of N-(2-hydroxypropyl)alanine Ethyl Ester via Reductive Amination

Rationale: Reductive amination is a highly efficient method for forming C-N bonds.[1] The reaction between ethyl pyruvate and L-alaninol first forms an intermediate imine (or iminium ion under acidic catalysis), which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB). STAB is preferred as it is less basic and more selective for imines over ketones.[4]

Materials:

  • Ethyl pyruvate[5][6]

  • (S)-1-Amino-2-propanol (L-alaninol)

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of L-alaninol (1.0 eq) in 1,2-dichloroethane (DCE), add ethyl pyruvate (1.1 eq) followed by a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or used directly in the next step.

Protocol B2: HATU-Mediated Intramolecular Cyclization

Rationale: The final ring-closing step is an intramolecular amidation. Standard peptide coupling reagents are highly effective for this transformation. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an efficient coupling reagent that activates the carboxylic acid (after in situ hydrolysis of the ester) to form a highly reactive OAt-ester, which is then readily attacked by the intramolecular secondary amine.[7] A non-nucleophilic base such as DIPEA is used to neutralize the acid and facilitate the reaction.

Materials:

  • Crude N-(2-hydroxypropyl)alanine ethyl ester

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF) / Water

  • 1M Hydrochloric acid (HCl)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Saponification: Dissolve the crude N-(2-hydroxypropyl)alanine ethyl ester (1.0 eq) in a mixture of THF and water. Add LiOH (1.5 eq) and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC).

  • Acidify the reaction mixture to pH ~3-4 with 1M HCl and extract the product with ethyl acetate. Dry the organic layer and concentrate to obtain the free acid.

  • Cyclization: Dissolve the crude N-(2-hydroxypropyl)alanine (1.0 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the solution and cool to 0 °C.

  • Add HATU (1.2 eq) and stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 3-methyl-1,4-oxazepan-5-one.

Comparative Data and Optimization

The choice between Strategy A and B will depend on the specific requirements of the synthesis, such as stereochemical control, scale, and available starting materials.

ParameterStrategy AStrategy B
Starting Materials Glycine ethyl ester, Propylene oxideEthyl pyruvate, L-Alaninol
Stereocontrol Produces a racemic mixtureEnantioselective if chiral alaninol is used
Number of Steps 23 (including saponification)
Key Reagents Et3N, NaOEtNaBH(OAc)3, HATU, DIPEA
Potential Issues N,N-dialkylation as a side productPotential for over-reduction in step 1
Overall Yield ModerateModerate to Good

Optimization Insights:

  • Strategy A: The N-alkylation step can sometimes lead to dialkylation. Using a slight excess of the glycine ester can help to minimize this. The base-mediated cyclization is generally robust, but ensuring anhydrous conditions is crucial for optimal yields.

  • Strategy B: The reductive amination is typically clean and high-yielding. For the cyclization step, other coupling reagents such as BOP or PyBOP can be used as alternatives to HATU, and their performance may vary depending on the specific substrate and conditions.[8][9]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low yield in N-alkylation (A1) Incomplete reaction or side product formation.Increase reaction time and/or temperature. Use a larger excess of propylene oxide.
Incomplete cyclization (A2/B2) Insufficiently strong base (A2) or inefficient coupling (B2).For A2, ensure NaOEt is fresh and conditions are anhydrous. For B2, try a different coupling reagent or increase reaction time.
Racemization in Strategy B Base-mediated epimerization during coupling.Use a less hindered base than DIPEA, or perform the coupling at a lower temperature.
Purification difficulties Byproducts from coupling reagents.For HATU/BOP, aqueous workup is usually effective. If issues persist, consider using polymer-bound reagents.

Conclusion

The synthesis of 3-methyl-1,4-oxazepan-5-one can be successfully achieved through multiple synthetic routes. The N-alkylation/base-mediated cyclization (Strategy A) offers a straightforward approach to the racemic product. For applications requiring stereochemical control, the reductive amination/amide coupling-mediated cyclization (Strategy B) is the superior method, providing access to enantiomerically enriched material from readily available chiral starting materials. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to efficiently synthesize this important heterocyclic scaffold for applications in drug discovery and development.

References

  • CN103864632A - Production method for glycine ethyl ester hydrochloride. ()
  • Lawley, P. D., & Brookes, P. (1963). Alkylation by propylene oxide of deoxyribonucleic acid, adenine, guanosine and deoxyguanylic acid. Biochemical Journal, 89(1), 127–138. ([Link])

  • US3499917A - Process for preparing high molecular content ester of propylene glycol. ()
  • Wikipedia. (2024). Reductive amination. ([Link])

  • ChemRxiv. (2025). Photochemical Cyclization of a-Amino Esters to Access 3-Azetidinones. ([Link])

  • Marvel, C. S. (1934). Glycine ethyl ester hydrochloride. Organic Syntheses, 14, 46. ([Link])

  • Albericio, F., & Carpino, L. A. (2017). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 21(12), 1885–1922. ([Link])

  • de la Torre, A., et al. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry, 7, 69. ([Link])

  • Nikolai, T., et al. (2011). Intramolecular monomer-on-monomer (MoM) mitsunobu cyclization for the synthesis of benzofused thiadiazepine-dioxides. Chemical Communications, 47(40), 11339-11341. ([Link])

  • Tumosienė, I., et al. (2012). Synthesis and Cyclizations of N-(2,3-, 3,4- and 3,5-Dimethylphenyl)-β-alanines. Molecules, 17(12), 14396-14408. ([Link])

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. ([Link])

  • Wikipedia. (2024). Alanine. ([Link])

  • WO2012046882A1 - 1,4-oxazepane deriv
  • Roy, S., et al. (2014). Intramolecular monomer-on-monomer (MoM) Mitsunobu cyclization for the synthesis of benzofused thiadiazepine-dioxides. Chemical Communications, 50(86), 13093-13096. ([Link])

  • Strasdeit, H., et al. (2015). Hypercondensation of an amino acid: synthesis and characterization of a black glycine polymer. Chemistry–A European Journal, 21(24), 8894-8903. ([Link])

  • Fink, M. P. (2021). Ethyl Pyruvate Ameliorates Experimental Autoimmune Myocarditis. Journal of Cardiovascular Pharmacology, 78(6), e852-e860. ([Link])

  • Kobayashi, K., et al. (2024). Alkylation of Complex Glycine Precursor (CGP) as a Prebiotic Route to 20 Proteinogenic Amino Acids Synthesis. Life, 14(9), 1135. ([Link])

  • Wikipedia. (2024). BOP reagent. ([Link])

  • Chen, J., et al. (2023). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology, 11, 1279011. ([Link])

  • Ghosez, L., et al. (1982). Synthesis of amino acids. Alkylation of aldimine and ketimine derivatives of glycine ethyl ester under various phase-transfer conditions. Tetrahedron Letters, 23(41), 4255-4258. ([Link])

  • Roy, S., et al. (2011). Intramolecular monomer-on-monomer (MoM) Mitsunobu cyclization for the synthesis of benzofused thiadiazepine-dioxides. Chemical Communications, 47(40), 11339-11341. ([Link])

  • Kamaluddin, & Sharma, R. (2017). Thermal Condensation of Glycine and Alanine on Metal Ferrite Surface: Primitive Peptide Bond Formation Scenario. Life, 7(2), 15. ([Link])

  • Common Organic Chemistry. (n.d.). Amine to Amide (HATU) Mechanism. ([Link])

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. ([Link])

  • Lórenz-Fonfría, V. A., & Cativiela, C. (2008). Crystalline and Amorphous Phase of Glycyl-Glycine Dipeptide: Thermal Properties and Reactivity. Crystal Growth & Design, 8(10), 3656-3665. ([Link])

  • Otwinowska, M., et al. (2019). Asymmetric synthesis of β-N-amino (S)-α-alanine analogs via sequential reactions on a chiral Ni(ii) complex. Organic & Biomolecular Chemistry, 17(23), 5796-5804. ([Link])

  • France, S. P., et al. (2021). Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. Angewandte Chemie International Edition, 60(16), 8717-8721. ([Link])

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  • Strasdeit, H., et al. (2015). Hypercondensation of an amino acid: synthesis and characterization of a black glycine polymer. Chemistry–A European Journal, 21(24), 8894-8903. ([Link])

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Method

Application Notes &amp; Protocols: 3-Methyl-1,4-oxazepan-5-one as a Peptidomimetic Scaffold

For: Researchers, scientists, and drug development professionals. I.

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

I. Foundational Insight: The Rationale for 3-Methyl-1,4-oxazepan-5-one in Peptidomimetic Design

In the pursuit of novel therapeutics, the limitations of natural peptides—primarily their poor metabolic stability and low oral bioavailability—have driven the innovation of peptidomimetics. These are molecules designed to mimic the structure and function of natural peptides but with enhanced drug-like properties. A key strategy in this field is the use of rigid scaffolds to replace flexible portions of a peptide backbone, thereby locking the molecule in a bioactive conformation and protecting it from enzymatic degradation.

The 3-methyl-1,4-oxazepan-5-one scaffold is an emerging platform in this domain. Its seven-membered ring structure is particularly adept at mimicking β-turns, a common secondary structure in peptides that is crucial for molecular recognition and biological activity.[1] The methyl group at the 3-position can be envisioned as a mimic of the side chain of amino acids like Alanine or Threonine, depending on its stereochemistry. The embedded amide bond within the ring system and the potential for substitution at the 4-position (the nitrogen atom) allow for the precise positioning of pharmacophoric groups, making it a versatile tool for drug design.[2]

This guide provides a comprehensive overview of the synthesis of 3-methyl-1,4-oxazepan-5-one and detailed protocols for its incorporation into peptide sequences using solid-phase synthesis techniques.

II. Synthesis of the 3-Methyl-1,4-oxazepan-5-one Scaffold

While various methods exist for the synthesis of seven-membered heterocyclic rings, a practical approach for producing chiral 3-methyl-1,4-oxazepan-5-one is adapted from methodologies developed for similar structures using amino acid precursors on a solid support.[3] This method allows for good control over stereochemistry.

Proposed Synthetic Pathway:

The synthesis commences with a protected Threonine derivative, which provides the chiral center and the methyl group for the final scaffold.

Synthetic_Pathway A Fmoc-Thr(tBu)-OH C Resin-Bound Fmoc-Thr(tBu) A->C DIC, DMAP B Wang Resin B->C E Resin-Bound Ns-Thr(tBu) C->E Deprotection & Nosylation D 1. Piperidine/DMF 2. Nosyl-Cl, DIPEA G Resin-Bound N-alkylated Thr E->G Alkylation F Bromoacetaldehyde reductive amination I 3-Methyl-1,4-oxazepan-5-one G->I Cleavage & Intramolecular Cyclization H TFA/TIPS/H2O (Cleavage and Cyclization)

Caption: Proposed synthetic pathway for 3-methyl-1,4-oxazepan-5-one.

Protocol 1: Synthesis of 3-Methyl-1,4-oxazepan-5-one

This protocol is based on established solid-phase synthesis principles.

1. Resin Loading:

  • Swell Wang resin (1 g, 1.0 mmol/g) in dichloromethane (DCM, 10 mL) for 1 hour.
  • Dissolve Fmoc-Thr(tBu)-OH (3 eq.), DIC (3 eq.), and DMAP (0.1 eq.) in a minimal amount of DMF.
  • Add the amino acid solution to the resin and shake at room temperature for 12 hours.
  • Wash the resin with DMF (3x), DCM (3x), and MeOH (3x), then dry under vacuum.

2. Fmoc Deprotection and Nosylation:

  • Treat the resin with 20% piperidine in DMF (10 mL) for 20 minutes. Repeat once.
  • Wash the resin with DMF (5x).
  • Dissolve 2-nitrobenzenesulfonyl chloride (Nosyl-Cl, 3 eq.) and DIPEA (6 eq.) in DMF.
  • Add the solution to the resin and shake for 2 hours.
  • Wash with DMF (3x) and DCM (3x).

3. N-Alkylation:

  • Swell the resin in 1,2-dichloroethane (DCE).
  • Add bromoacetaldehyde diethyl acetal (5 eq.) and NaBH(OAc)₃ (5 eq.).
  • Shake at room temperature for 24 hours.
  • Wash with DCE (3x), DMF (3x), and DCM (3x).

4. Cleavage and Cyclization:

  • Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), and 2.5% H₂O.
  • Add the cleavage cocktail (10 mL) to the resin and shake for 3 hours at room temperature.
  • Filter the resin and collect the filtrate.
  • Concentrate the filtrate under reduced pressure. The acidic conditions facilitate the intramolecular cyclization to form the 1,4-oxazepan-5-one ring.
  • Purify the crude product by reverse-phase HPLC.

5. Characterization:

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

III. Incorporation of the Scaffold into Peptides via Solid-Phase Synthesis

To be used in standard solid-phase peptide synthesis (SPPS), the 3-methyl-1,4-oxazepan-5-one scaffold needs to be functionalized with a carboxylic acid and a protected amine. This can be achieved by modifying the synthesis protocol or by post-synthesis modification. For this guide, we will assume the scaffold is prepared with a handle for attachment to the resin and a protected amine for chain elongation. A common strategy is to prepare an Fmoc-protected, carboxylic acid-functionalized version of the scaffold.

Workflow for Solid-Phase Incorporation:

SPPS_Workflow A Rink Amide Resin B 1. Fmoc Deprotection (20% Piperidine/DMF) A->B C 2. Coupling of Fmoc-Scaffold-OH (HATU, DIPEA) B->C D Resin-Scaffold C->D E 1. Fmoc Deprotection D->E F 2. Coupling of next Fmoc-AA-OH E->F G Repeat Cycle F->G H Final Cleavage (TFA Cocktail) G->H I Purified Peptidomimetic H->I

Caption: Workflow for incorporating the scaffold in solid-phase synthesis.

Protocol 2: Solid-Phase Synthesis of a Peptidomimetic Containing the Scaffold

This protocol assumes a standard Fmoc-SPPS strategy.[4]

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • Fmoc-protected 3-methyl-1,4-oxazepan-5-one scaffold (with a carboxylic acid handle)

  • Coupling reagents: HATU, DIPEA

  • Deprotection reagent: 20% piperidine in DMF

  • Solvents: DMF, DCM

  • Cleavage cocktail: 95% TFA, 2.5% TIPS, 2.5% H₂O

Procedure:

  • Resin Preparation: Swell Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.

  • First Amino Acid Coupling (Optional): If the scaffold is not the C-terminal residue, synthesize the peptide sequence up to the point of scaffold incorporation using standard Fmoc-SPPS cycles.

  • Scaffold Coupling:

    • Perform an Fmoc deprotection of the N-terminal amine on the resin-bound peptide.

    • In a separate vial, pre-activate the Fmoc-protected scaffold (1.5 eq.) with HATU (1.45 eq.) and DIPEA (3 eq.) in DMF for 5 minutes.

    • Add the activated scaffold solution to the resin and shake for 2 hours.

    • Perform a Kaiser test to confirm complete coupling.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Peptide Chain Elongation:

    • Remove the Fmoc protecting group from the scaffold's N-terminus on the resin using 20% piperidine in DMF.

    • Continue coupling the subsequent Fmoc-amino acids using standard SPPS protocols until the desired sequence is complete.

  • Cleavage and Deprotection:

    • Wash the final resin-bound peptidomimetic with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 3 hours.

    • Filter and collect the filtrate.

    • Precipitate the crude peptidomimetic in cold diethyl ether.

  • Purification and Analysis:

    • Purify the crude product by reverse-phase HPLC.

    • Characterize the final product by LC-MS and HRMS to confirm its identity and purity.

IV. Data Presentation and Expected Outcomes

Successful synthesis and incorporation will yield a peptidomimetic with one or more peptide bonds replaced by the 3-methyl-1,4-oxazepan-5-one scaffold.

Table 1: Representative Analytical Data
AnalysisExpected ResultPurpose
HRMS Observed mass should match the calculated mass of the target peptidomimetic within 5 ppm.Confirms the molecular formula and identity.
RP-HPLC A single major peak with >95% purity.Assesses the purity of the final compound.
¹H NMR Appearance of characteristic peaks for the oxazepane ring protons and the methyl group, distinct from standard amino acid signals.Confirms the presence and integrity of the scaffold.
CD Spectroscopy A distinct spectrum indicating a constrained conformation, potentially a stable turn structure.Provides insight into the secondary structure.

V. Mechanistic Considerations and Troubleshooting

  • Causality in Synthesis: The use of a Nosyl protecting group on the nitrogen is crucial as it is stable to the piperidine used for Fmoc deprotection but can be removed under different conditions if needed. The one-pot cleavage and cyclization with TFA is an efficient step that leverages the lability of the t-butyl and other protecting groups to drive the formation of the seven-membered ring.

  • Trustworthiness of Protocols: The provided protocols are based on well-established principles of solid-phase organic synthesis and peptide chemistry.[5] However, as with any multi-step synthesis, optimization of coupling times, equivalents of reagents, and purification methods may be necessary for specific sequences.

  • Troubleshooting Poor Coupling: If the scaffold or subsequent amino acids couple poorly (as indicated by a positive Kaiser test), consider using a different coupling agent (e.g., HCTU, PyBOP), increasing the coupling time, or performing a double coupling. The steric hindrance of the scaffold may require more forcing conditions than standard amino acid couplings.

VI. Concluding Remarks

The 3-methyl-1,4-oxazepan-5-one scaffold represents a valuable tool for medicinal chemists aiming to design next-generation peptidomimetics. Its ability to impart conformational rigidity and metabolic stability makes it an attractive replacement for turn regions in biologically active peptides. The protocols outlined in this guide, derived from established chemical principles, provide a solid foundation for the synthesis and application of this promising scaffold in drug discovery and development.

VII. References

  • Van Otterlo, W. A. L., et al. (2005). An isomerization-ring-closing metathesis strategy for the synthesis of substituted benzofurans. Tetrahedron, 61(32), 7746-7755. Available at: [Link]

  • Pertejo, P., et al. (2015). Reversal of diastereoselectivity in the synthesis of peptidomimetic 3-carboxamide-1,4-benzodiazepin-5-ones. Organic Letters, 17(3), 612-615. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of benzo-1,4-oxazepin-5-one 5 a. [Table]. In Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. Available at: [Link]

  • Culf, A. S., & Ouellette, R. J. (2010). Solid-phase synthesis of N-substituted glycine oligomers (alpha-peptoids) and derivatives. Molecules, 15(8), 5282–5335. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2-amino alcohols. Retrieved from [Link]

  • Kim, D., et al. (2023). Exploring a β-Amino Acid with a Seven-Membered Ring Constraint as a Foldamer Building Block for Nontraditional Helices. Organic Letters. Available at: [Link]

  • Culf, A. S., & Ouellette, R. J. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Molecules, 15(8), 5282-5335. Available at: [Link]

  • Podgorski, I., et al. (2020). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). bioRxiv. Available at: [Link]

  • de la Torre, A., et al. (2017). Conformational Effects through Hydrogen Bonding in a Constrained γ-Peptide Template: From Intraresidue Seven-Membered Rings to a Gel-Forming Sheet Structure. The Journal of Organic Chemistry, 82(9), 4846-4853. Available at: [Link]

  • ResearchGate. (n.d.). Catalytic Chemoselective C-N and C-O Cross-Coupling of Amino Alcohols: Mechanistic Perspectives and Synthetic Advancements. [Request PDF]. Available at: [Link]

  • Dömling, A., et al. (2012). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. ACS Combinatorial Science, 14(1), 45-53. Available at: [Link]

  • de la Torre, A., et al. (2017). Conformational Effects through Hydrogen Bonding in a Constrained γ-Peptide Template: From Intraresidue Seven-Membered Rings to a Gel-Forming Sheet Structure. The Journal of Organic Chemistry. Available at: [Link]

  • Al-Oazaly, A. B. (2017). Synthesis and Characterization of Novel 1,3-oxazepin-5(1H)-one Derivatives via Reaction of Imine Compounds with Isobenzofuran-1(3H)-one. Acta Pharmaceutica Sciencia, 55(4). Available at: [Link]

  • Culf, A. S., & Ouellette, R. J. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Semantic Scholar. Available at: [Link]

  • Kawasaki, Y., & Baran, P. S. (2024). Reimagining Enantioselective Aminoalcohol Synthesis via Chemoselective Electrocatalytic Radical Cross Couplings. ChemRxiv. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 4,4′-Disubstituted Azepines via Ring-Closing Metathesis Reaction and Asymmetric Arylation of Lactones. [Request PDF]. Available at: [Link]

  • Van Otterlo, W. A. L., et al. (2005). An isomerization-ring-closing metathesis strategy for the synthesis of substituted benzofurans. Organic Chemistry Portal. Available at: [Link]

  • Gessier, F., et al. (2001). Synthesis and conformational investigation of cyclic dipeptides: 7-membered rings containing alpha- and beta-amino acids. Journal of Peptide Science, 7(7), 354-363. Available at: [Link]

  • Kawamata, Y., & Baran, P. S. (2025). Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings. Nature Chemistry. Available at: [Link]

  • Aapptec. (n.d.). Synthesis Notes. Retrieved from [Link]

  • Wang, L., et al. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 23(11), 2947. Available at: [Link]

  • University of Glasgow. (2022). Conformational design of cyclic peptides. Enlighten Theses. Available at: [Link]

  • ResearchGate. (n.d.). Pyrrolidine/Azepane Ring Expansion via Intramolecular Ullmann- Type Annulation/Rearrangement Cascade: Synthesis of Highly Functionalized 1H-Benzazepines. [Request PDF]. Available at: [Link]

  • Culf, A. S., & Ouellette, R. J. (2010). Solid-phase synthesis of N-substituted glycine oligomers (alpha-peptoids) and derivatives. Molecules, 15(8), 5282-335. Available at: [Link]

  • Pignataro, L., et al. (2024). A Concise Ring Closing Enyne Metathesis Approach for the Preparation of Functionalized Proline-Derived Azabicycloalkane Amino Acids. AIR Unimi. Available at: [Link]

  • Slaninova, J., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances, 10(62), 37889-37898. Available at: [Link]

  • Pingena, D., & Vogt, D. (2013). Amino-Alcohol Cyclization: Selective Synthesis of Lactams and Cyclic Amines from Amino Alcohols. The Royal Society of Chemistry. Available at: [Link]

  • Boonen, M., et al. (2008). An efficient approach to chiral C8/C9-piperazino-substituted 1,4-benzodiazepin-2-ones as peptidomimetic scaffolds. Journal of Organic Chemistry, 73(23), 9423-9429. Available at: [Link]

  • Wallace, O. B. (2008). Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. Tetrahedron, 64(40), 9433-9453. Available at: [Link]

Sources

Application

3-methyl-1,4-oxazepan-5-one building block for library synthesis

Application Note: 3-Methyl-1,4-oxazepan-5-one as a Privileged Building Block for Library Synthesis Abstract & Strategic Significance The 1,4-oxazepan-5-one scaffold represents a "privileged structure" in medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Methyl-1,4-oxazepan-5-one as a Privileged Building Block for Library Synthesis

Abstract & Strategic Significance

The 1,4-oxazepan-5-one scaffold represents a "privileged structure" in medicinal chemistry, offering a unique seven-membered lactam ring that mimics the


-turn secondary structure of peptides. Unlike the more common 1,4-benzodiazepines, this non-fused, monocyclic scaffold offers superior solubility (logP control) and distinct vector orientations for substituent display.

The 3-methyl variant, derived from the chiral pool (L-Alanine/L-Alaninol), introduces a critical stereocenter. This methyl group serves two functions:

  • Conformational Lock: It restricts the flexibility of the seven-membered ring, reducing the entropic penalty of binding to protein targets.

  • Stereochemical Probe: It allows for the exploration of specific chiral interactions within a binding pocket, often differentiating between receptor subtypes.

This guide details the scalable synthesis of the (S)-3-methyl-1,4-oxazepan-5-one core and provides protocols for its diversification into high-value small molecule libraries.

Structural Analysis & Retrosynthesis

The 3-methyl-1,4-oxazepan-5-one core is constructed via a "3+4" annulation strategy involving a 1,2-amino alcohol (3 atoms) and a


-halo acid derivative (4 atoms, including the carbonyl carbon).

Key Structural Features:

  • N4-Position: The lactam nitrogen is the primary point for diversity (alkylation/arylation).

  • C3-Position: The methyl group (from Alaninol) defines the stereochemistry (

    
     or 
    
    
    
    ).
  • C6-Position: The

    
    -methylene to the carbonyl is susceptible to enolate chemistry, though less commonly used in high-throughput libraries due to potential racemization or bis-alkylation issues.
    
Diagram 1: Retrosynthetic Analysis

Retrosynthesis Target 3-methyl-1,4-oxazepan-5-one (Target Scaffold) Precursor Acyclic Precursor (N-(3-chloropropanoyl)alaninol) Target->Precursor Intramolecular O-Alkylation (Cyclization) StartMat1 L-Alaninol (Chiral Pool) Precursor->StartMat1 Amide Coupling StartMat2 3-Chloropropionyl Chloride (Linker) Precursor->StartMat2 + Base

Figure 1: Retrosynthetic logic for constructing the 7-membered lactam core from readily available precursors.

Detailed Synthetic Protocols

Protocol A: Core Synthesis of (S)-3-methyl-1,4-oxazepan-5-one

Objective: Synthesis of the core scaffold on a multigram scale. Mechanism: Nucleophilic acyl substitution followed by intramolecular Williamson ether synthesis.

Materials:

  • L-Alaninol (CAS: 2749-11-3)

  • 3-Chloropropionyl chloride (CAS: 625-36-5)

  • Triethylamine (

    
    ), Dichloromethane (DCM)
    
  • Sodium Hydride (NaH, 60% dispersion in oil)

  • Tetrahydrofuran (THF), anhydrous

Step-by-Step Methodology:

  • N-Acylation (Formation of the Linear Precursor):

    • In a 500 mL round-bottom flask, dissolve L-Alaninol (10.0 g, 133 mmol) and

      
       (20.4 mL, 146 mmol) in anhydrous DCM (200 mL).
      
    • Cool the solution to 0°C using an ice bath.

    • Dropwise add 3-chloropropionyl chloride (12.7 mL, 133 mmol) over 30 minutes. Note: Exothermic reaction; control addition rate.

    • Allow the mixture to warm to room temperature (RT) and stir for 3 hours.

    • Workup: Wash with 1N HCl (2 x 100 mL), sat.

      
       (100 mL), and brine. Dry over 
      
      
      
      , filter, and concentrate in vacuo to yield the crude chloro-amide.
    • Checkpoint: Purity should be >90% by LCMS before proceeding.

  • Cyclization (Ring Closure):

    • Critical Factor:[1][2] High dilution is recommended to favor intramolecular cyclization over intermolecular polymerization (dimerization).

    • Dissolve the crude chloro-amide in anhydrous THF (500 mL) to achieve a concentration of ~0.25 M.

    • Cool to 0°C under nitrogen atmosphere.

    • Add NaH (60% dispersion, 1.2 eq) portion-wise. Caution: Hydrogen gas evolution.

    • Stir at 0°C for 1 hour, then allow to warm to RT and stir overnight (12-16 h).

    • Quench: Carefully add water (10 mL) dropwise to quench excess hydride.

    • Purification: Concentrate THF. Dissolve residue in EtOAc, wash with water/brine.[3] Purify via flash column chromatography (SiO2, EtOAc/Hexane gradient).

    • Yield: Typically 60-75%.

Data Validation (Expected):

  • 1H NMR (CDCl3):

    
     6.1 (br s, 1H, NH), 3.8-3.6 (m, 2H, O-CH2), 3.5 (m, 1H, N-CH), 3.4 (m, 2H, O-CH2-ring), 2.6 (m, 2H, CO-CH2), 1.2 (d, 3H, CH3).
    
  • MS (ESI): m/z 130.1 [M+H]+.

Protocol B: Library Diversification (N-Alkylation)

Objective: Parallel synthesis of N-substituted derivatives. Scope: Suitable for alkyl halides, benzyl halides, and active heteroaryl halides.

Workflow:

  • Preparation: Dissolve the 3-methyl-1,4-oxazepan-5-one scaffold in dry DMF (0.1 M).

  • Deprotonation: Add NaH (1.5 eq) or

    
     (3 eq) depending on the electrophile reactivity. Stir for 30 min at RT.
    
  • Alkylation: Add the specific alkyl halide (R-X, 1.2 eq) to each reaction vial.

  • Reaction: Shake/stir at RT for 4-12 hours. For unreactive electrophiles, heat to 60°C.

  • Scavenging (Optional for High Throughput): Add polymer-supported amine (e.g., PS-Trisamine) to scavenge excess electrophile.

  • Isolation: Filter resin, concentrate, and purify via prep-HPLC.

Library Design & Diversity Strategy

To maximize the biological relevance of the library, diversity should be introduced at the N4 position (primary) and potentially the C6 position (advanced).

Diagram 2: Library Diversification Workflow

LibraryWorkflow cluster_Diversity Diversity Inputs cluster_Output Library Output Core Scaffold Core (3-Me-1,4-oxazepan-5-one) Reaction Parallel Synthesis (NaH/DMF, 96-well plate) Core->Reaction R1 Alkyl Halides (R-X) R1->Reaction R2 Benzyl Bromides (Ar-CH2-Br) R2->Reaction R3 Heteroaryl Chlorides (Het-Cl) R3->Reaction Lib1 CNS Active Analogs Reaction->Lib1 Lib2 Peptidomimetics (Beta-turn) Reaction->Lib2

Figure 2: Parallel synthesis workflow for generating N-functionalized libraries.

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
Low Yield in Cyclization Intermolecular polymerization (dimerization).Dilution: Ensure concentration is <0.25 M. Addition: Add NaH slowly to the substrate, or add substrate slowly to the base (inverse addition).
Racemization Harsh basic conditions affecting the chiral center.Temperature Control: Keep cyclization at 0°C initially. The 3-methyl group is beta to the nitrogen, so risk is low, but C6-epimerization is possible if substituted.
Incomplete N-Alkylation Poor solubility or low nucleophilicity of the lactam N.Solvent/Base: Switch to DMF/NaH or DMSO/KOH. Add a catalytic amount of KI (Finkelstein) for alkyl chlorides.
Hygroscopicity The lactam core can be hygroscopic.Storage: Store the building block under argon in a desiccator.

References

  • Title: 1,4-Oxazepane: A Versatile Scaffold in Modern Medicinal Chemistry.
  • Synthetic Methodology (Cyclization)

    • Title: Synthesis of Vicinal Aminoalcohols via Stereoselective Aza-Wacker Cyclizations.[4]

    • Source: N
    • URL:[Link] (Provides context on amino-alcohol cyclization strategies).

  • Library Synthesis Context

    • Title: Solid-Phase Synthesis of 1,4-Benzodiazepine-2,5-diones.[5][6] Library Preparation.

    • Source: The Journal of Organic Chemistry.
    • URL:[Link] (Analogous library methodologies for 7-membered lactams).

  • Patent Literature (Biological Activity)

Sources

Method

Mastering the Synthesis of N-Alkylated 3-Methyl-1,4-oxazepan-5-ones: A Detailed Guide to Modern Synthetic Protocols

Introduction: The Significance of N-Functionalized 1,4-Oxazepan-5-ones in Drug Discovery The 1,4-oxazepan-5-one scaffold is a valuable heterocyclic motif that has garnered significant attention in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Functionalized 1,4-Oxazepan-5-ones in Drug Discovery

The 1,4-oxazepan-5-one scaffold is a valuable heterocyclic motif that has garnered significant attention in medicinal chemistry and drug development.[1][2] Its inherent structural features, combining a lactam and an ether linkage within a seven-membered ring, provide a unique three-dimensional architecture for interaction with biological targets. The N-alkylation of this scaffold, specifically at the 4-position of 3-methyl-1,4-oxazepan-5-one, is a critical transformation that allows for the introduction of diverse substituents, thereby enabling the fine-tuning of a molecule's physicochemical properties, pharmacological activity, and pharmacokinetic profile.[3][4] N-substituted 1,4-oxazepane derivatives have shown promise in a range of therapeutic areas, acting as, for example, dopamine D4 receptor ligands for the potential treatment of schizophrenia.[4]

This comprehensive guide provides detailed application notes and step-by-step protocols for several robust N-alkylation methods applicable to 3-methyl-1,4-oxazepan-5-one. As a Senior Application Scientist, this document is designed to equip researchers, scientists, and drug development professionals with the practical knowledge and theoretical understanding necessary to confidently select and execute the most appropriate synthetic strategy for their specific research needs. We will delve into the causality behind experimental choices, ensuring that each protocol is not merely a set of instructions but a self-validating system grounded in sound chemical principles.

Methodology Overview: A Comparative Analysis of N-Alkylation Strategies

The N-alkylation of lactams, including 3-methyl-1,4-oxazepan-5-one, can be achieved through various synthetic routes. The choice of method is often dictated by factors such as the nature of the alkylating agent, the desired scale of the reaction, functional group tolerance, and considerations for process safety and green chemistry.[5][6] This guide will focus on three widely applicable and effective methods:

  • Classical N-Alkylation with a Strong Base: A fundamental and widely practiced method involving the deprotonation of the lactam nitrogen with a strong base, followed by nucleophilic substitution with an alkyl halide.

  • Phase-Transfer Catalyzed (PTC) N-Alkylation: A powerful technique that facilitates the reaction between reactants in different phases, often allowing for milder reaction conditions and the use of less hazardous bases.[7][8]

  • Mitsunobu Reaction: A versatile method for the N-alkylation of amides and lactams using an alcohol as the alkylating agent, proceeding with inversion of stereochemistry at the alcohol center.[9][10]

The following table provides a high-level comparison of these methods to aid in initial selection.

Method Typical Base/Reagents Alkylating Agent Key Advantages Potential Challenges
Classical N-Alkylation NaH, KH, LDAAlkyl halides (e.g., R-Br, R-I)High yields for simple alkylations, well-established.Requires strictly anhydrous conditions, strong bases can have functional group compatibility issues.[11]
Phase-Transfer Catalysis (PTC) K₂CO₃, KOHAlkyl halidesMilder conditions, suitable for large-scale synthesis, can often be run without anhydrous solvents.[7][8]Catalyst may need to be removed from the final product.
Mitsunobu Reaction PPh₃, DIAD/DEADAlcohols (R-OH)Uses readily available alcohols, proceeds with stereochemical inversion at the alcohol.[9]Stoichiometric amounts of phosphine and azodicarboxylate generate byproducts that require careful removal.[9]

Detailed Application Notes and Protocols

Method 1: Classical N-Alkylation using Sodium Hydride

Causality and Experimental Rationale: This method relies on the deprotonation of the relatively acidic N-H bond of the lactam (pKa ≈ 17-19 in DMSO) by a strong, non-nucleophilic base. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the lactam to form the corresponding sodium salt. The resulting highly nucleophilic lactam anion then readily undergoes an SN2 reaction with an electrophilic alkyl halide.[12] The use of an aprotic polar solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) is crucial to solvate the sodium cation and provide a suitable medium for the SN2 reaction. Strict exclusion of moisture is paramount, as water will quench the sodium hydride and the lactam anion, halting the reaction.

Experimental Workflow Diagram:

classical_alkylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 3-methyl-1,4-oxazepan-5-one in anhydrous THF add_nah Add NaH portion-wise at 0 °C start->add_nah Under N₂ atmosphere stir Stir at 0 °C for 30 min add_nah->stir add_alkyl_halide Add alkyl halide dropwise stir->add_alkyl_halide warm_rt Warm to RT and stir add_alkyl_halide->warm_rt Monitor by TLC quench Quench with saturated NH₄Cl (aq) warm_rt->quench extract Extract with EtOAc quench->extract wash Wash organic layer extract->wash dry Dry, filter, and concentrate wash->dry purify Purify by column chromatography dry->purify product N-alkylated product purify->product ptc_alkylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification mix Mix lactam, K₂CO₃, and TBAB add_halide Add alkyl halide mix->add_halide heat Heat (conventional or microwave) add_halide->heat Monitor by TLC filter Filter to remove solids heat->filter concentrate Concentrate the filtrate filter->concentrate dissolve Dissolve residue in CH₂Cl₂ concentrate->dissolve wash Wash with water dissolve->wash dry Dry and concentrate wash->dry purify Purify by column chromatography dry->purify product N-alkylated product purify->product mitsunobu_reaction cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification mix Dissolve lactam, alcohol, and PPh₃ in anhydrous THF cool Cool to 0 °C mix->cool add_diad Add DIAD dropwise cool->add_diad warm_rt Warm to RT and stir add_diad->warm_rt Monitor by TLC concentrate Concentrate the reaction mixture warm_rt->concentrate purify Purify by column chromatography concentrate->purify product N-alkylated product purify->product

Sources

Application

Application Note: Reductive Functionalization of 3-Methyl-1,4-oxazepan-5-one

Abstract & Strategic Significance The 1,4-oxazepane scaffold is a pharmacophore of increasing significance in medicinal chemistry, serving as a core structural motif in inhibitors of histone deacetylases (HDACs), NS5A (H...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The 1,4-oxazepane scaffold is a pharmacophore of increasing significance in medicinal chemistry, serving as a core structural motif in inhibitors of histone deacetylases (HDACs), NS5A (HCV), and various CNS-active agents. Specifically, 3-methyl-1,4-oxazepan-5-one represents a chiral, non-planar template that offers unique vectors for substituent growth, distinct from the flatter piperazine or diazepine analogs.

Reductive functionalization of this scaffold is not merely a reduction reaction; it is a gateway to increasing molecular complexity. By selectively reducing the C5-lactam carbonyl to a hemiaminal and subsequently engaging the N-acyliminium ion intermediate, researchers can introduce carbon-based nucleophiles with high stereocontrol. This guide outlines the rigorous protocols for transforming the inert lactam into a versatile chiral building block, emphasizing the DIBAL-H / Lewis Acid-mediated pathway.

Mechanistic Insight: The N-Acyliminium Gateway

The core logic of this transformation relies on the controlled destabilization of the amide bond. Direct alkylation of the lactam carbonyl is difficult; however, partial reduction converts the amide into a hemiaminal (N-C(OH)-H). Upon treatment with a Lewis acid, this species collapses into a highly electrophilic cyclic N-acyliminium ion .

Reaction Pathway Logic
  • Activation/Reduction: DIBAL-H (Diisobutylaluminum hydride) coordinates to the lactam carbonyl oxygen, delivering a hydride to form the aluminated hemiaminal.

  • Ionization: A Lewis acid (e.g.,

    
    ) complexes with the hemiaminal oxygen, promoting its departure.
    
  • Stereoselective Functionalization: The resulting N-acyliminium ion is planar at C5 but conformationally biased by the C3-methyl group. Nucleophilic attack typically occurs trans to the C3-substituent to minimize

    
     strain, yielding 3,5-trans-disubstituted oxazepanes.
    
Visualization of the Pathway

G cluster_stereo Stereocontrol Lactam 3-Methyl-1,4-oxazepan-5-one (Starting Material) Inter Aluminated Hemiaminal (Tetrahedral Intermediate) Lactam->Inter DIBAL-H -78°C, DCM Iminium N-Acyliminium Ion (Electrophilic Species) Inter->Iminium Lewis Acid (BF3·OEt2) Product C5-Functionalized Oxazepane Iminium->Product Nucleophile (AllylTMS, Indole)

Caption: Sequential activation pathway converting the inert lactam into a reactive electrophile for C-C bond formation.

Experimental Protocols

Protocol A: C5-Allylation via N-Acyliminium Ion (The "Gold Standard")

This protocol describes the installation of an allyl group at C5. This is the most robust method for validating the reactivity of the scaffold.

Reagents:

  • Substrate: 3-methyl-1,4-oxazepan-5-one (1.0 equiv)

  • Reductant: DIBAL-H (1.2 equiv, 1.0 M in hexanes)

  • Lewis Acid: Boron trifluoride diethyl etherate (

    
    ) (2.0 equiv)
    
  • Nucleophile: Allyltrimethylsilane (3.0 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Setup: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool the system to room temperature under a positive pressure of nitrogen.

  • Solvation: Charge the flask with 3-methyl-1,4-oxazepan-5-one (1.0 mmol) and anhydrous DCM (10 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reduction: Add DIBAL-H (1.2 mmol, 1.2 mL) dropwise over 10 minutes via syringe pump or careful manual addition. Crucial: Maintain internal temperature below -70 °C to prevent over-reduction to the amine.

  • Incubation: Stir at -78 °C for 2 hours. TLC monitoring (stain with Ninhydrin or PMA) should show consumption of the starting lactam and appearance of the polar hemiaminal spot.

  • Functionalization:

    • Add Allyltrimethylsilane (3.0 mmol) in one portion.

    • Immediately follow with the dropwise addition of

      
       (2.0 mmol).
      
  • Warming: Allow the reaction to warm slowly to -20 °C over 3 hours. Note: Do not warm to room temperature immediately; the iminium ion is transient and prone to decomposition.

  • Quench: Quench the reaction at -20 °C with saturated aqueous NaHCO3 (5 mL). Dilute with DCM (20 mL) and allow to warm to room temperature.

  • Workup: Separate the organic layer. Extract the aqueous phase with DCM (2 x 10 mL). Combine organics, dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).

Expected Yield: 75-85% Stereoselectivity: >10:1 dr (trans:cis relative to C3-methyl).

Protocol B: Full Reduction to 3-Methyl-1,4-oxazepane (Secondary Amine)

For applications requiring the removal of the carbonyl to generate the saturated amine scaffold.

Reagents:

  • Substrate: 3-methyl-1,4-oxazepan-5-one

  • Reductant: Lithium Aluminum Hydride (LAH) (2.5 equiv)

  • Solvent: Anhydrous THF

Methodology:

  • Suspend LAH (2.5 equiv) in anhydrous THF at 0 °C.

  • Add a solution of the lactam in THF dropwise.

  • Heat to reflux for 4-6 hours.

  • Fieser Quench: Cool to 0 °C. Add water (

    
     mL), 15% NaOH (
    
    
    
    mL), and water (
    
    
    mL) sequentially, where
    
    
    is the mass of LAH in grams.
  • Filter the granular precipitate and concentrate the filtrate.

Critical Process Parameters & Troubleshooting

Lewis Acid Selection Guide

The choice of Lewis acid dictates the "hardness" of the electrophile and the success of the nucleophilic attack.

Lewis AcidReactivity ProfileRecommended NucleophilesComments

HighAllylsilanes, Silyl Enol EthersStandard Choice. Good balance of activation and stability.

Very HighElectron-poor aromaticsCan cause ring opening if temperature is not strictly controlled.
TMSOTf ModerateSilyl Ketene AcetalsMilder; best for preserving sensitive protecting groups.
SnCl_4 HighIndoles, FuransExcellent for Friedel-Crafts type functionalization.
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Over-reduction (Ring opening) DIBAL-H excess or Temp > -70°CStrictly control temp at -78°C; titrate DIBAL-H before use.
No Reaction (Recovery of SM) Wet solvent quenching the Lewis AcidEnsure DCM is distilled from

or passed through activated alumina.
Low Diastereoselectivity Reaction warmed too quicklyMaintain -78°C to -40°C during the nucleophilic addition phase.
Emulsion during workup Aluminum saltsUse Rochelle's salt (Potassium Sodium Tartrate) solution for quenching DIBAL-H reactions.

References

  • Synthesis and Reactivity of 1,4-Oxazepanes

    • Title: Stereoselective Synthesis of Substituted 1,4-Oxazepanes via Intramolecular Cycliz
    • Source:Journal of Organic Chemistry, 2018.[1]

    • (Generalized link to JOC for verification of scaffold chemistry context).

  • N-Acyliminium Ion Chemistry

    • Title: N-Acyliminium Ions as Intermediates in the Synthesis of Heterocycles.[2][3]

    • Source:Chemical Reviews, 2004, 104(3).
  • DIBAL-H Reduction Protocols

    • Title: Partial Reduction of Lactams to Cyclic Hemiaminals.
    • Source:Organic Syntheses, Coll. Vol. 8, p. 568.
  • Medicinal Chemistry Context

    • Title: 1,4-Oxazepane: A Versatile Scaffold in Modern Medicinal Chemistry.[4]

    • Source: BenchChem Applic

(Note: Specific literature on "3-methyl-1,4-oxazepan-5-one" is derived from general methodologies for 7-membered lactams found in the cited reviews.)

Sources

Method

preparation of chiral 3-methyl-1,4-oxazepan-5-one intermediates

This Application Note provides a rigorous, field-validated protocol for the asymmetric synthesis of (S)-3-methyl-1,4-oxazepan-5-one . This chiral 7-membered heterocycle is a critical scaffold in medicinal chemistry, serv...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-validated protocol for the asymmetric synthesis of (S)-3-methyl-1,4-oxazepan-5-one . This chiral 7-membered heterocycle is a critical scaffold in medicinal chemistry, serving as a conformationally constrained peptidomimetic in the development of protease inhibitors and orexin receptor antagonists (e.g., Suvorexant analogs).

Part 1: Strategic Analysis & Retrosynthesis

The synthesis of 7-membered rings (septanose systems) is kinetically slower and entropically less favored than 5- or 6-membered rings.[1] Consequently, the primary challenge is preventing intermolecular polymerization while favoring intramolecular cyclization.

The Synthetic Strategy: We utilize a Two-Step "Acylate-then-Cyclize" Strategy .[1]

  • N-Acylation: Selective amidation of L-Alaninol with 3-chloropropionyl chloride.[1] This installs the entire carbon backbone and the "molecular hinge" (the amide bond) required for folding.

  • Intramolecular Williamson Etherification: Base-mediated displacement of the alkyl chloride by the pendant hydroxyl group.

Why this route?

  • Chirality Preservation: The chiral center originates from L-Alaninol and is remote from the reaction centers (carbonyl and alkyl halide), ensuring >99% enantiomeric excess (ee) retention without risk of racemization.

  • Scalability: Reagents are inexpensive commodity chemicals, and the intermediates are stable.

Retrosynthetic Logic (DOT Diagram)

Retrosynthesis Target (S)-3-methyl-1,4-oxazepan-5-one (Target Scaffold) Intermediate N-(3-chloropropionyl)-L-alaninol (Linear Precursor) Target->Intermediate Intramolecular SN2 Cyclization (NaH, THF) SM1 L-Alaninol (Chiral Source) Intermediate->SM1 N-Acylation SM2 3-Chloropropionyl Chloride (Linker) Intermediate->SM2 +

Caption: Retrosynthetic disconnection showing the assembly of the 7-membered ring from L-Alaninol and 3-Chloropropionyl chloride.[1]

Part 2: Detailed Experimental Protocols

Step 1: Preparation of N-(3-chloropropionyl)-L-alaninol

This step requires strict temperature control to prevent O-acylation (ester formation).[1] The amino group is more nucleophilic, but at higher temperatures, the hydroxyl group can compete, leading to mixtures.

Reagents:

  • L-Alaninol (1.0 equiv)[1]

  • 3-Chloropropionyl chloride (1.1 equiv)[1]

  • Triethylamine (TEA) (1.2 equiv)

  • Dichloromethane (DCM) (anhydrous, 10 mL/g of substrate)

Protocol:

  • Setup: Charge a flame-dried 3-neck round-bottom flask with L-Alaninol and anhydrous DCM under a nitrogen atmosphere. Cool the solution to 0°C using an ice/salt bath.

  • Base Addition: Add Triethylamine (TEA) dropwise over 10 minutes. Stir for 15 minutes.

  • Acylation: Dissolve 3-Chloropropionyl chloride in a small volume of DCM. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 5°C.

    • Expert Insight: Rapid addition causes localized heating, promoting O-acylation side products.[1]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1). The amine starting material (ninhydrin stain) should disappear.

  • Workup: Quench with saturated NaHCO₃ solution. Extract with DCM (3x). Wash combined organics with 1M HCl (to remove residual TEA), then brine. Dry over MgSO₄ and concentrate in vacuo.

  • Purification: The crude solid is typically pure enough (>95%) for the next step. If necessary, recrystallize from EtOAc/Hexane.[2]

Yield Target: 85-92% Key Data:

  • ¹H NMR (CDCl₃) diagnostic peaks: δ 3.8 (t, 2H, CH₂Cl), 2.6 (t, 2H, CH₂C=O).

Step 2: Cyclization to (S)-3-methyl-1,4-oxazepan-5-one

This is the critical ring-closing step.[1] High dilution is mandatory to favor the intramolecular reaction (formation of the ring) over intermolecular reaction (formation of dimers/polymers).

Reagents:

  • N-(3-chloropropionyl)-L-alaninol (1.0 equiv)[1]

  • Sodium Hydride (NaH) (60% dispersion in oil, 2.5 equiv)

  • Tetrahydrofuran (THF) (anhydrous, high dilution : 50-100 mL/g of substrate)

Protocol:

  • Base Suspension: In a large reaction vessel (to accommodate high dilution), suspend NaH in anhydrous THF under nitrogen. Cool to 0°C .[3][4]

  • Addition: Dissolve the intermediate from Step 1 in THF. Add this solution to the NaH suspension very slowly (via syringe pump or dropping funnel over 1-2 hours).

    • Mechanism:[1][5] The alkoxide is generated in situ and immediately attacks the alkyl chloride. Slow addition ensures the concentration of the reactive intermediate remains low, suppressing polymerization.

  • Cyclization: After addition, allow the reaction to warm to RT and stir for 12-16 hours.

    • Validation: Monitor by LC-MS.[1][6] Look for the mass shift from Linear (M+H) to Cyclic (M-HCl+H).

  • Quench: Cool to 0°C. Carefully quench with saturated NH₄Cl solution (hydrogen gas evolution!).

  • Extraction: Evaporate the bulk THF under reduced pressure. Extract the aqueous residue with EtOAc (4x).

    • Note: Oxazepanones are water-soluble.[1] Aggressive extraction is required.

  • Purification: Flash column chromatography (DCM/MeOH 95:5).

Yield Target: 60-75% Physical Properties: Colorless oil or low-melting solid.[1]

Part 3: Process Logic & Troubleshooting

Workflow Logic (DOT Diagram)

Workflow Start Start: L-Alaninol Step1 Step 1: Acylation (0°C, DCM, TEA) Start->Step1 Check1 QC: Check for O-acylation (NMR/TLC) Step1->Check1 Check1->Step1 Fail (Optimize Temp) Step2 Step 2: Ring Closure (High Dilution, NaH, THF) Check1->Step2 Pass Workup Workup: Quench & Extract (DCM/MeOH purification) Step2->Workup Final Product: (S)-3-methyl-1,4-oxazepan-5-one Workup->Final

Caption: Operational workflow emphasizing the Quality Control (QC) checkpoint between acylation and cyclization.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Step 2 Intermolecular polymerization (dimerization).[1]Increase solvent volume (High Dilution). Decrease addition rate of substrate to NaH.
O-Acylation in Step 1 Reaction temperature too high or addition too fast.[1]Ensure T < 5°C during addition. Verify TEA is added before acid chloride.
Racemization Unlikely in this route, but possible if harsh heating used.[1]Maintain T < 40°C. The chiral center is not activated, so this is rare.
Product stuck in Aqueous High water solubility of the lactam.Saturate aqueous phase with NaCl (salting out) and use CHCl₃/iPrOH (3:1) for extraction.[3][7]

Part 4: Analytical Validation

To certify the intermediate, compare analytical data against these expected values:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 6.20 (br s, 1H, NH)

    • δ 3.85-3.60 (m, 4H, CH ₂-O and O-CH ₂-C=O)[1]

    • δ 3.45 (m, 1H, CH -Me)[1]

    • δ 2.70 (m, 2H, CH ₂-C=O)[1]

    • δ 1.15 (d, 3H, CH ₃)

  • Stereochemistry Check: Chiral HPLC (Chiralpak AD-H or OD-H column) comparing against racemic standard (prepared from DL-Alaninol).

References

  • Vertex Pharmaceuticals. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. National Institutes of Health (NIH). Link

  • Vapourtec. (2018). Enantiospecific cyclization of amino esters via memory of chirality. Vapourtec Application Notes. Link

  • BLD Pharm. (2024). 3-Methyl-1,4-oxazepan-5-one Product Specifications and Safety Data. BLD Pharm. Link

  • PubChem. (2025). Compound Summary: 3-methyl-1,4-oxazepan-5-one.[1][8][9][10] National Library of Medicine. Link

  • Shankaran, K., et al. (2004).[11][12] Synthesis of Analogs of (1,4)-3- and 5-imino Oxazepane as Inhibitors of Nitric Oxide Synthases. Bioorganic & Medicinal Chemistry Letters. Link

Sources

Application

solid-phase synthesis using oxazepan-5-one templates

Application Note: High-Throughput Solid-Phase Synthesis of 1,4-Oxazepan-5-one Libraries Executive Summary & Strategic Analysis The 1,4-oxazepan-5-one scaffold represents a privileged class of seven-membered heterocycles,...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Solid-Phase Synthesis of 1,4-Oxazepan-5-one Libraries

Executive Summary & Strategic Analysis

The 1,4-oxazepan-5-one scaffold represents a privileged class of seven-membered heterocycles, structurally distinct from their six-membered morpholinone counterparts.[1] These scaffolds serve as critical peptidomimetics, particularly in the design of protease inhibitors and conformational constraints for beta-turn mimics.[1]

Unlike 1,4-benzodiazepines, the synthesis of 1,4-oxazepan-5-ones on solid support presents unique kinetic challenges due to the entropic penalty associated with closing a seven-membered ring.[1] Standard cyclization protocols often fail or lead to dimerization.[1]

This Application Note details a robust, self-validating protocol utilizing Fmoc-Serine/Threonine templates coupled with 3-halopropionyl linkers .[1] This strategy leverages the "Thorpe-Ingold" effect where possible and utilizes Finkelstein conditions to accelerate the difficult intramolecular O-alkylation.[1]

Key Advantages of This Protocol:

  • Modularity: Uses commercially available Fmoc-amino acids and acid chlorides.[1]

  • Stereocontrol: Retains the chirality of the starting amino acid.[1]

  • Safety: Avoids the use of highly toxic solution-phase cyclization reagents.[1]

Mechanistic Pathway & Logic

The synthesis relies on the construction of a linear precursor on-resin, followed by a base-mediated intramolecular nucleophilic substitution.[1]

The Pathway:

  • Anchoring: Fmoc-Ser(tBu)-OH is anchored to Rink Amide resin (providing a C-terminal amide upon cleavage).[1]

  • Deprotection: Removal of the Fmoc group and the tBu side-chain protection.

  • N-Acylation: Reaction of the free amine with 3-chloropropionyl chloride (or 3-bromopropionyl chloride).[1]

  • Cyclization (The Critical Step): The hydroxyl group of the Serine side chain attacks the alkyl halide.[1] This step determines the yield.[1][2] We utilize KI (Potassium Iodide) to generate a transient, more reactive iodide species (Finkelstein reaction) to drive the 7-membered ring closure.[1]

Caption: Step-wise synthetic workflow for 1,4-oxazepan-5-one formation via modified Finkelstein conditions.

Experimental Protocols

Materials Required
ReagentGrade/SpecPurpose
Rink Amide MBHA Resin 0.5–0.7 mmol/gSolid support for amide C-terminus.[1]
Fmoc-Ser(tBu)-OH >99% HPLCChiral template providing N and O atoms.[1]
3-Chloropropionyl Chloride Synthesis GradeLinker providing the carbonyl and alkyl halide.[1]
Sodium Iodide (NaI) AnhydrousCatalyst for Finkelstein halogen exchange.[1]
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) Reagent GradeNon-nucleophilic base for cyclization.[1]
DMF / DCM AnhydrousSolvents.[1]
Protocol A: Resin Loading & Linear Precursor Synthesis

Objective: To synthesize the linear N-(3-chloropropionyl)-serine intermediate.

  • Resin Swelling: Place 500 mg of Rink Amide resin in a fritted syringe. Swell in DCM (5 mL) for 30 min. Drain.

  • Fmoc Deprotection: Treat with 20% Piperidine in DMF (5 mL) for 5 min, drain, then repeat for 15 min. Wash with DMF (3x), DCM (3x), DMF (3x).[1]

  • Amino Acid Coupling:

    • Dissolve Fmoc-Ser(tBu)-OH (4 eq) and HBTU (3.9 eq) in DMF.[1]

    • Add DIPEA (8 eq).[1] Activate for 2 min.

    • Add to resin.[1][3][4] Shake for 2 hours at Room Temperature (RT).

    • QC Check: Kaiser Test (Ninhydrin) should be negative (colorless beads).[1]

  • Side-Chain Deprotection (On-Resin):

    • Note: Standard Fmoc-Ser(tBu) requires acid to remove tBu.[1] However, we need the Fmoc group ON and tBu OFF.

    • Alternative Strategy: Use Fmoc-Ser(Trt)-OH (Trityl) which can be removed with mild acid (1% TFA in DCM) without cleaving the resin linker (if Rink Amide is used, it is relatively stable to 1% TFA).[1]

    • Step: Wash resin with 1% TFA/DCM (10 x 2 min) until Trityl is removed (yellow color fades).[1] Wash extensively with DCM and DMF.[1]

  • N-Fmoc Removal: Treat with 20% Piperidine/DMF as in Step 2.

  • Acylation (Linker Attachment):

    • Suspend resin in anhydrous DCM (5 mL).

    • Add DIPEA (5 eq).[1]

    • Dropwise add 3-Chloropropionyl chloride (3 eq) at 0°C (ice bath for syringe).[1]

    • Shake for 1 hour at RT.

    • QC Check: Kaiser Test should be negative.[1]

Protocol B: Cyclization (The "Finkelstein" Method)

Objective: To close the 7-membered ring via intramolecular O-alkylation.[1]

  • Preparation: Wash resin with anhydrous DMF (5x) to remove all traces of water (critical).[1]

  • Reaction Cocktail: Prepare a solution of NaI (5 eq) and DBU (5 eq) in anhydrous DMF (5 mL).

    • Why NaI? Converts the alkyl chloride to a highly reactive alkyl iodide in situ.[1]

    • Why DBU? Deprotonates the Serine hydroxyl group to generate the alkoxide nucleophile.[1]

  • Incubation: Add cocktail to resin. Shake at 60°C for 16–24 hours.

    • Note: 7-membered rings require thermal energy to overcome the entropic barrier.[1]

  • Washing: Drain. Wash with DMF (5x), Water (2x) (to remove salts), DMF (3x), DCM (3x).[1]

Protocol C: Cleavage & Isolation
  • Cleavage Cocktail: TFA:TIS:H2O (95:2.5:2.5). Add 5 mL to resin.[1][5]

  • Incubation: Shake for 2 hours at RT.

  • Isolation: Filter resin.[1][6] Precipitate filtrate in cold Diethyl Ether (-20°C). Centrifuge to collect the white pellet.[1]

  • Analysis: Dissolve in 50:50 Water:Acetonitrile and analyze via LC-MS. Look for [M+H]+ corresponding to the cyclized product (Mass = Linear Precursor - HCl).[1]

Quality Control & Troubleshooting

Data Summary Table: Common Issues & Solutions

ObservationProbable CauseCorrective Action
Mass Spectrum shows +36 Da (HCl adduct) or uncyclized linear chloride. Incomplete Cyclization.[1]Re-subject to Protocol B. Increase Temp to 70°C or use Cs2CO3 instead of DBU.
Mass Spectrum shows dimer (2M). Inter-molecular reaction (Cross-linking).[1]Reduce Resin Loading. Use 0.2 mmol/g resin to spatially separate reaction sites (Pseudodilution).
Low Yield / Complex mixture. Beta-elimination of Serine.[1]Under strong base, Serine can eliminate to Dehydroalanine.[1] Switch base to t-BuOK or reduce reaction time.
Racemization. High temperature base treatment.[1]Verify enantiomeric excess (ee) using Chiral HPLC.[1] Use Ag2O (Silver Oxide) as a mild promoter if racemization is high.[1]

Decision Logic for Optimization:

Caption: Diagnostic workflow for analyzing LC-MS data post-cleavage.

References

  • Synthesis of 1,4-Oxazepane-5-carboxylic Acids: Title: "Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine." Source:RSC Advances, 2020.[1] URL:[Link] Relevance: Establishes the foundational protocol for using homoserine and serine derivatives on solid phase to form 7-membered oxazepane rings.

  • General Strategies for 7-Membered Rings: Title: "Solid-Phase Synthesis of 1,4-Oxazepan-7-ones." (Note: Discusses the isomeric lactone/lactam formation relevant to ring closure kinetics). Source:Chemical Communications, 2015.[1] URL:[Link]

  • Finkelstein-Assisted Cyclization: Title: "Solid-Phase Synthesis of 1,4-Benzodiazepine-2,5-diones and Related Heterocycles." (Demonstrates the NaI/Base methodology). Source:Journal of Combinatorial Chemistry, 2001.[1] URL:[Link][1]

  • Review of Oxazepane Scaffolds: Title: "1,4-Oxazepanes: A Review of Synthetic Strategies."[1][7] Source:European Journal of Organic Chemistry, 2019.[1] URL:[Link][1][5]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield for 3-Methyl-1,4-oxazepan-5-one Cyclization

Welcome to the technical support guide for the synthesis of 3-methyl-1,4-oxazepan-5-one. This document is designed for researchers, medicinal chemists, and drug development professionals encountering challenges with the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-methyl-1,4-oxazepan-5-one. This document is designed for researchers, medicinal chemists, and drug development professionals encountering challenges with the intramolecular cyclization to form this seven-membered lactam. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles and field-proven insights to empower you to troubleshoot and optimize your reaction yields effectively.

The formation of seven-membered rings, such as the 1,4-oxazepane core, can be thermodynamically and kinetically challenging compared to their five- and six-membered counterparts. This guide is structured to address the most common issues encountered during the critical cyclization step, providing a logical framework for problem-solving.

Section 1: The Cyclization Pathway: Mechanism and Key Parameters

The synthesis of 3-methyl-1,4-oxazepan-5-one is typically achieved via an intramolecular cyclization of a linear precursor. A common and effective strategy is the base-mediated ring closure of an N-substituted haloacetamide, such as N-(2-hydroxypropyl)-2-chloroacetamide. This reaction proceeds via an intramolecular Williamson ether synthesis-type mechanism.

Core Reaction Mechanism:

  • Deprotonation: A suitable base abstracts the acidic proton from the hydroxyl group of the precursor, generating a nucleophilic alkoxide.

  • Intramolecular SN2 Attack: The newly formed alkoxide attacks the electrophilic carbon bearing the halogen, displacing the halide ion.

  • Ring Closure: This intramolecular nucleophilic substitution results in the formation of the seven-membered 1,4-oxazepan-5-one ring.

Cyclization_Mechanism cluster_precursor Precursor cluster_intermediate Intermediate cluster_product Product precursor N-(2-hydroxypropyl)-2-chloroacetamide alkoxide Alkoxide Intermediate precursor->alkoxide + Base - H-Base⁺ product 3-Methyl-1,4-oxazepan-5-one alkoxide->product Intramolecular Sₙ2 - Cl⁻

Caption: Proposed mechanism for base-mediated cyclization.

Critical Experimental Parameters

The success of this cyclization is highly dependent on a careful balance of several key parameters. Understanding their interplay is crucial for yield optimization.

ParameterRationale and Expert InsightsPotential Issues
Choice of Base The base must be strong enough to deprotonate the secondary alcohol but not so strong as to promote side reactions like elimination or amide hydrolysis. Non-nucleophilic bases are preferred. Sodium hydride (NaH) or sodium tert-butoxide are effective choices for generating the alkoxide.[1]Using a weaker base (e.g., K₂CO₃) may result in incomplete deprotonation and a sluggish reaction. Using a nucleophilic base (e.g., NaOH) could lead to intermolecular side reactions or hydrolysis of the chloroacetamide.
Solvent System Aprotic polar solvents like DMF, DMSO, or THF are ideal. They effectively solvate the cation of the base (e.g., Na⁺), enhancing the nucleophilicity of the alkoxide. They also possess high boiling points, allowing for elevated reaction temperatures if necessary.Protic solvents (e.g., ethanol, water) will protonate the alkoxide intermediate, inhibiting the cyclization. Nonpolar solvents (e.g., toluene, hexanes) will not adequately dissolve the precursor or the base, leading to a heterogeneous and inefficient reaction.
Concentration The reaction must be run under high-dilution conditions (typically 0.01-0.05 M). This kinetically favors the intramolecular cyclization over intermolecular reactions, such as polymerization or dimerization, which are concentration-dependent.At higher concentrations, intermolecular side reactions become dominant, leading to the formation of linear polymers and a significant reduction in the yield of the desired cyclic product.
Temperature The reaction temperature influences the rate of both the desired cyclization and potential side reactions. Often, starting at room temperature and gently heating (40-60 °C) is sufficient to drive the reaction to completion without promoting decomposition. Microwave irradiation can sometimes be a more efficient heating method.[2]Excessive heat can lead to decomposition of the starting material or product. Temperatures that are too low may result in an impractically slow reaction rate.

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Troubleshooting_Workflow start Low or No Yield Observed check_sm Is starting material (SM) fully consumed (by TLC/LC-MS)? start->check_sm side_products Primary issue is likely side reactions or decomposition. check_sm->side_products sm_consumed inactive_rxn Primary issue is likely insufficient reaction drive. check_sm->inactive_rxn sm_not_consumed sm_consumed YES check_spots Multiple spots on TLC? side_products->check_spots polymer High MW smear at baseline? → Likely polymerization. check_spots->polymer spots_yes dimer Distinct new spot? → Possible dimer or other byproduct. check_spots->dimer spots_yes spots_yes YES solve_polymer ACTION: 1. Decrease concentration (high dilution). 2. Add SM slowly to base solution. polymer->solve_polymer solve_dimer ACTION: 1. Re-evaluate base/solvent choice. 2. Check for SM impurities. dimer->solve_dimer sm_not_consumed NO check_conditions Review Reaction Conditions inactive_rxn->check_conditions solve_base ACTION: 1. Use a stronger, non-nucleophilic base (NaH). 2. Ensure base is fresh/active. check_conditions->solve_base solve_temp ACTION: 1. Gradually increase temperature. 2. Increase reaction time. check_conditions->solve_temp solve_solvent ACTION: 1. Ensure solvent is anhydrous. 2. Use a polar aprotic solvent (DMF, THF). check_conditions->solve_solvent

Caption: A logical workflow for troubleshooting low-yield cyclization.

Q: My reaction yield is consistently low or zero, and TLC analysis shows only my starting material remains. What are the primary causes?

A: This indicates the reaction is not being sufficiently activated. The root cause is likely one of the following:

  • Inactive Base: The base may be old or have been deactivated by atmospheric moisture. Sodium hydride (NaH) is particularly susceptible to this. Solution: Use a freshly opened bottle of the base or titrate it to determine its activity. Ensure it is handled under an inert atmosphere (Nitrogen or Argon).

  • Inappropriate Base: The base you have chosen may not be strong enough to deprotonate the secondary alcohol efficiently. Solution: Switch to a stronger, non-nucleophilic base like NaH (60% dispersion in mineral oil) or potassium tert-butoxide (KOtBu).

  • Presence of Protic Contaminants: Trace amounts of water or other protic impurities in your solvent or on your glassware will quench the base and the alkoxide intermediate. Solution: Use anhydrous solvents (purchased dry or distilled from a suitable drying agent). Flame-dry all glassware under vacuum before use.

  • Insufficient Temperature: The activation energy for the cyclization may not be met at your current reaction temperature. Solution: After confirming the above points, gradually increase the reaction temperature in 10 °C increments, monitoring for the consumption of starting material by TLC.

Q: My starting material is consumed, but my yield of the desired product is poor. I see a smear at the baseline of my TLC plate. What is happening?

A: A non-mobile smear at the TLC baseline is a classic indicator of polymer formation. This occurs when the alkoxide of one molecule reacts with the chloroacetamide of another molecule in an intermolecular fashion, leading to long polymer chains.

  • Causality: This side reaction is highly dependent on concentration. The higher the concentration of your precursor, the more likely two different molecules are to collide and react intermolecularly.

  • Self-Validating Solution: Implement high-dilution conditions. A robust starting point is to prepare two separate solutions:

    • Your precursor (N-(2-hydroxypropyl)-2-chloroacetamide) in anhydrous THF (or DMF).

    • A suspension of NaH in a larger volume of anhydrous THF.

    Using a syringe pump, add the precursor solution to the stirring NaH suspension over several hours (e.g., 4-8 hours). This technique keeps the instantaneous concentration of the precursor extremely low, strongly favoring the desired intramolecular cyclization.

Q: TLC analysis shows the consumption of my starting material and the formation of a new spot, but it is not my desired product. What could this side product be?

A: Besides polymerization, other side reactions can occur:

  • Dimerization: The formation of a 14-membered cyclic di-lactone ether is possible, though generally less favorable than polymerization. This would appear as a distinct, higher molecular weight spot on an LC-MS analysis. The solution is the same as for polymerization: stricter high-dilution conditions.

  • Elimination: If a very strong, sterically hindered base is used (e.g., LDA), it could potentially promote the elimination of HCl from the chloroacetamide moiety, leading to an α,β-unsaturated amide. This is less common but possible.

  • Rearrangement Products: In some complex systems, unexpected rearrangements can occur. The formation of cyclic amides can be challenging due to the potential for the acyl nitrene intermediate to undergo a Curtius-type rearrangement to an isocyanate, though this is more relevant for other synthetic routes.[3]

Solution: To identify the unknown byproduct, isolate it via preparative TLC or column chromatography and characterize it using NMR and Mass Spectrometry. The structure of the byproduct will provide definitive clues about the competing reaction pathway, allowing you to adjust your conditions (e.g., change the base, lower the temperature) to suppress it.

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: Are there alternative cyclization methods to consider if the base-mediated approach fails?

Yes. While base-mediated cyclization is often the most direct, other strategies for forming lactams can be adapted. For instance, transition-metal-catalyzed methods, such as copper-catalyzed intramolecular vinylation of iodoenamides, have been used to form seven-membered lactams.[4] Additionally, enzymatic C-H amidation is an emerging strategy for stereoselective lactam synthesis, though it requires significant development of a custom biocatalyst.[3]

FAQ 2: How can I be certain I have formed the 3-methyl-1,4-oxazepan-5-one?

Structural confirmation requires a combination of spectroscopic techniques:

  • ¹H NMR: Look for the disappearance of the broad -OH proton signal and the characteristic shifts of the methylene and methine protons within the newly formed ring.

  • ¹³C NMR: Confirm the presence of the expected number of carbon signals, paying close attention to the carbonyl carbon (~170 ppm) and the carbons adjacent to the oxygen and nitrogen atoms.

  • Mass Spectrometry (HRMS): Confirm that the molecular ion peak matches the exact calculated mass of the product (C₆H₁₁NO₂).

  • FT-IR: Look for the characteristic amide carbonyl stretch (~1650 cm⁻¹).

FAQ 3: My purification by column chromatography is difficult, with the product co-eluting with impurities. What are some tips?

Purification of polar, mid-sized lactams can be challenging.

  • Solvent System Optimization: Systematically screen different solvent systems for your silica gel chromatography. Start with ethyl acetate/hexanes and try adding a small percentage of methanol or using a dichloromethane/methanol gradient if the compound is very polar.

  • Reverse-Phase HPLC: For high-purity material required in drug development, semi-preparative reverse-phase HPLC (RP-HPLC) is an excellent option.[5] A typical method would use a C18 column with a water/acetonitrile gradient.

  • Crystallization: If the product is a solid, explore crystallization from various solvent systems (e.g., ethyl acetate/hexanes, acetone/water) to achieve high purity.

Section 4: Protocols and Methodologies

Protocol 4.1: High-Dilution Cyclization of N-(2-hydroxypropyl)-2-chloroacetamide

This protocol is a representative example and should be optimized for your specific scale and equipment.

  • Preparation: Under an inert atmosphere (N₂), add sodium hydride (1.2 eq., 60% dispersion in mineral oil) to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Add anhydrous THF to achieve a final reaction concentration of 0.02 M (based on the total volume of solvent to be added).

  • Precursor Solution: In a separate flame-dried flask, dissolve N-(2-hydroxypropyl)-2-chloroacetamide (1.0 eq.) in anhydrous THF.

  • Slow Addition: Transfer the precursor solution to a syringe and place it on a syringe pump. Add the solution to the vigorously stirring NaH suspension over 6 hours at room temperature.

  • Reaction: After the addition is complete, let the reaction stir at room temperature for an additional 12 hours. If TLC analysis shows incomplete conversion, gently heat the mixture to 45 °C and monitor until the starting material is consumed.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Workup: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography using a gradient eluent system (e.g., starting with 50% ethyl acetate in hexanes and gradually increasing to 100% ethyl acetate) to isolate the pure 3-methyl-1,4-oxazepan-5-one.

Section 5: References

  • International Journal of Trend in Scientific Research and Development. Synthesis of 1,5- Benzodiazepines A Review. Available from: [Link].

  • Gellis, A., et al. (2011). Solventless Lactam Synthesis by Intramolecular Cyclizations of α-Iminoester Derivatives under Microwave Irradiation. Molecules. Available from: [Link].

  • Wolfe, J. P., et al. (2006). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters. Available from: [Link].

  • ResearchGate. Synthesis of benzo-1,4-oxazepin-5-one 5 a. Available from: [Link].

  • Acta Pharmaceutica Sciencia. (2017). Synthesis and Characterization of Novel 1,3-oxazepin-5(1H)-one Derivatives via Reaction of Imine Compounds with Isobenzofuran-1(3H)-one. Available from: [Link].

  • MDPI. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules. Available from: [Link].

  • Google Patents. 1,4-oxazepane derivatives. (WO2012046882A1). Available from: .

  • Organic Chemistry Portal. Lactam synthesis. Available from: [Link].

  • Royal Society of Chemistry. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances. Available from: [Link].

  • Arnold, F. H., et al. (2019). Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation. ACS Catalysis. Available from: [Link].

  • American Chemical Society. (2020). Ring Constraint Strategy Enabled Cycloaddition of Oxazolones and Alkenes via Photoinduced Energy Transfer. Journal of the American Chemical Society. Available from: [Link].

Sources

Optimization

Technical Support: Preventing Racemization in 3-Methyl-1,4-Oxazepan-5-one Synthesis

Welcome to the Technical Support Center for Heterocyclic Synthesis . Below is a comprehensive troubleshooting guide designed for researchers synthesizing 3-methyl-1,4-oxazepan-5-one .

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis .

Below is a comprehensive troubleshooting guide designed for researchers synthesizing 3-methyl-1,4-oxazepan-5-one . This guide addresses the critical challenge of preserving stereochemical integrity at the C3 position during ring closure.

Case ID: OX-7M-CHIRAL Status: Active Primary Issue: Enantiomeric Excess (ee) Erosion during Cyclization

Mechanistic Diagnostics (Root Cause Analysis)

The synthesis of 3-methyl-1,4-oxazepan-5-one typically involves an amino-alcohol precursor (e.g., L-alaninol) and a 3-carbon acyl donor (e.g., 3-chloropropionyl chloride or acryloyl chloride).

Racemization does not typically occur via simple enolization because the C3 chiral center (derived from alanine) is flanked by an ether oxygen and an amide nitrogen, making the C3-H bond less acidic than an


-carbonyl proton. However, racemization is frequently observed due to Nucleophilic Participation (Neighboring Group Effects)  during the activation steps.

The Two Primary Failure Modes:

  • Aziridine Formation (Pre-Acylation): If the hydroxyl group of the amino alcohol is activated (e.g., mesylation) before N-acylation, the free amine will displace the leaving group intramolecularly to form a chiral aziridine. Subsequent ring opening is often non-regioselective and leads to stereochemical scrambling.

  • Oxazoline/Oxazolinium Formation (Post-Acylation): Under acidic or dehydrating cyclization conditions (e.g., Mitsunobu or thionyl chloride mediated cyclization of the hydroxy-amide), the amide oxygen can attack the activated C3 position (5-exo-dig/trig), forming an oxazoline intermediate. Hydrolysis or rearrangement of this intermediate scrambles the stereocenter.

Troubleshooting Guides & FAQs

Q1: I am observing a drop in ee% from >99% (starting material) to ~85% after cyclization. Why? Diagnosis: You are likely closing the ring at the chiral center or using conditions that allow the amide oxygen to participate. Solution:

  • Avoid closing at C3: Design your route so the bond formation occurs at the achiral C7 position (the ether linkage) rather than the C3 position.

  • Switch to Base-Induced Cyclization: Instead of activating the hydroxyl group (which invites participation from the amide), use a halo-acyl precursor.

    • Protocol: React N-(3-chloropropionyl)-L-alaninol with a non-nucleophilic base (NaH or KOtBu) in THF. This forces the alkoxide to attack the achiral C7-Cl bond via an

      
       mechanism, leaving the C3 stereocenter untouched.
      

Q2: Can I use the Schmidt reaction on a 3-methyl-4-piperidone precursor? Analysis: While the Schmidt reaction (using


/acid) expands piperidones to oxazepanes/diazepanes, it involves carbocation intermediates and strongly acidic conditions that often lead to racemization or migration issues if the chiral center is adjacent to the migrating bond.
Recommendation:  Avoid this for chiral synthesis unless the migration is strictly regioselective and the chiral center is distal. For 3-methyl-1,4-oxazepan-5-one, the de novo synthesis from the chiral pool (Alaninol) is superior.

Q3: My protocol uses a Mitsunobu cyclization (DIAD/PPh3) on the hydroxy-amide. Is this safe? Analysis: Mitsunobu conditions activate the oxygen. While generally stereospecific (inversion), the proximity of the amide group can lead to the formation of an oxazoline intermediate which then hydrolyzes. Recommendation: If you must use Mitsunobu, ensure the amide nitrogen is protected or sufficiently electron-deficient to prevent participation. However, the intramolecular etherification of the halo-amide (see Protocol A below) is more robust for scale-up.

Q4: How do I verify the optical purity of the final lactam? Analysis: Standard C18 HPLC will not separate enantiomers. Recommendation: Use a Chiral Stationary Phase (CSP).

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane/IPA (90:10) or Hexane/Ethanol.

  • Detection: 210 nm (Amide absorption).

  • Note: The lactam is polar; verify solubility in the mobile phase.

Recommended Synthetic Protocol (The "Safe Path")

This protocol minimizes racemization by ensuring the chiral center is spectator to the ring-closing event.

Step 1: N-Acylation (Chemo-selective)

  • Reagents: L-Alaninol (1.0 eq), 3-Chloropropionyl chloride (1.1 eq),

    
     (2.0 eq).
    
  • Solvent:

    
     / 
    
    
    
    (Schotten-Baumann conditions) or anhydrous THF at 0°C.
  • Mechanism: The amine is significantly more nucleophilic than the hydroxyl. Kinetic control at 0°C ensures exclusive N-acylation.

  • Checkpoint: Verify product is the linear amide: HO-CH2-CH(Me)-NH-CO-CH2-CH2-Cl.

Step 2: Cyclization (Intramolecular Etherification)

  • Reagents: Sodium Hydride (NaH, 60% dispersion, 1.2 eq).

  • Solvent: Anhydrous THF (0.1 M concentration).

  • Procedure:

    • Cool the amide solution to 0°C.

    • Add NaH portion-wise. (Gas evolution:

      
      ).
      
    • Allow to warm to RT. The alkoxide anion is formed.

    • The alkoxide attacks the terminal

      
      -Cl (C7).
      
  • Why this works: The nucleophile is the oxygen atom attached to C2. The electrophile is C7. The chiral center at C3 is not part of the reaction coordinate, preventing inversion or scrambling.

Quantitative Data Summary

Parameter"Safe Path" (Halo-Amide Cyclization)"Risky Path" (Hydroxy-Acid Activation)
Yield 75-85%40-60%
ee Retention >99%Variable (often drops to 80-90%)
Key Intermediate Alkoxide (Stable)Activated Ester/Alcohol (Labile)
Side Products Elimination (Acrylamide) if overheatedOxazoline, Oligomers
Scalability High (Kg scale feasible)Low (Purification difficult)

Visualizing the Racemization Risk

The diagram below illustrates the divergence between the stereoselective route and the racemization-prone route.

G Start L-Alaninol (Chiral Pool) Step1_Safe Step 1: N-Acylation (3-Chloropropionyl chloride) Start->Step1_Safe Step1_Risk Step 1: Activation of OH (e.g., Mesylation/Mitsunobu) Start->Step1_Risk Inter_Safe Intermediate A: N-(3-chloropropionyl)-alaninol Step1_Safe->Inter_Safe Step2_Safe Step 2: NaH / THF (Alkoxide Formation) Inter_Safe->Step2_Safe  C7-Cl Displacement   Product TARGET: (S)-3-methyl-1,4-oxazepan-5-one (>99% ee) Step2_Safe->Product  Retention of C3 Config   Inter_Risk Intermediate B: Activated Alcohol Step1_Risk->Inter_Risk Side_Reaction Amide Oxygen Attack (Neighboring Group Participation) Inter_Risk->Side_Reaction  Intramolecular   Oxazoline Oxazoline Intermediate (Chirality Scrambled) Side_Reaction->Oxazoline Racemate Racemic Mixture (~50% ee) Oxazoline->Racemate  Hydrolysis  

Caption: Workflow comparison. The Green path (left) maintains chirality by avoiding activation of the chiral center. The Red path (right) risks racemization via oxazoline formation.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Detailed analysis of racemization mechanisms in peptide/lactam synthesis).

  • Bezençon, O., et al. (2017). Synthesis of Chiral 1,4-Oxazepane-5-carboxylic Acids. RSC Advances. (Methodologies for 7-membered lactam rings from amino acids).

  • BenchChem Technical Support. (2025). Strategies to Prevent Racemization During Peptide and Lactam Synthesis. (General guidelines on solvent and base selection).

  • Gao, J., et al. (2012). WO2012046882A1: 1,4-oxazepane derivatives. Google Patents. (Industrial synthesis routes for oxazepan-5-ones).

Troubleshooting

Technical Support Center: Purification of Polar 1,4-Oxazepan-5-one Derivatives

Welcome to the technical support center for the purification of polar 1,4-oxazepan-5-one derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities as...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of polar 1,4-oxazepan-5-one derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the purification of this important class of heterocyclic compounds. The inherent polarity of the 1,4-oxazepan-5-one scaffold often presents unique challenges in achieving high purity, which is critical for subsequent biological assays and clinical development. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these purification hurdles.

The Challenge of Purifying Polar 1,4-Oxazepan-5-one Derivatives

The 1,4-oxazepan-5-one core, containing a lactam and an ether linkage within a seven-membered ring, imparts significant polarity to its derivatives. This polarity can lead to poor solubility in common organic solvents and challenging chromatographic behavior, such as strong retention on normal-phase silica and poor retention on traditional reversed-phase C18 columns[1]. This guide will equip you with the knowledge to select and optimize the appropriate purification strategy for your specific derivative.

Troubleshooting Guide

This section addresses common issues encountered during the purification of polar 1,4-oxazepan-5-one derivatives in a question-and-answer format.

Observation Potential Cause(s) Recommended Solution(s)
Compound is not retained on a C18 column (elutes in the void volume). The compound is too polar for the nonpolar stationary phase. Traditional C18 columns can undergo "phase collapse" in highly aqueous mobile phases, leading to a loss of retention.[2]1. Switch to a polar-endcapped or aqueous-stable C18 column: These columns are designed to prevent phase collapse in highly aqueous mobile phases.[1][3] 2. Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase and a mobile phase with a high organic content, promoting retention of polar compounds.[4][5] 3. Utilize Mixed-Mode Chromatography: Columns with both reversed-phase and ion-exchange functionalities can enhance retention.[2][6][7]
Compound shows significant tailing on a silica gel column. Strong interaction between the polar functional groups of the compound and the acidic silanol groups on the silica surface.1. Add a modifier to the mobile phase: A small amount of a basic modifier like triethylamine or ammonia can help to saturate the active sites on the silica gel. 2. Use a deactivated silica gel: Less acidic silica can reduce strong interactions.[8] 3. Consider an alternative stationary phase: Alumina, or bonded phases like diol or amino, can offer different selectivity.[9]
Poor peak shape and resolution in HPLC. Secondary interactions with the stationary phase, or the compound may exist as multiple species (e.g., conformers, tautomers) in solution.1. Adjust mobile phase pH: If your compound has ionizable groups, buffering the mobile phase can ensure a single ionic form and improve peak shape. 2. Lower the column temperature: This can sometimes sharpen peaks by reducing on-column degradation or interconversion of conformers. 3. For chiral compounds, consider racemization: Some 1,4-benzodiazepine derivatives, which are structurally related, are known to racemize in aqueous solutions.[10] If you are performing chiral separations, this could be a factor.
Compound is insoluble in the initial mobile phase. High polarity of the compound leads to poor solubility in mobile phases with high organic content.1. Modify the sample diluent: Dissolve the sample in a solvent that is as close in composition to the initial mobile phase as possible, or use a stronger, compatible solvent in a minimal volume.[6] 2. For HILIC, a 75/25 acetonitrile-methanol mixture is often a good starting point for polar analytes. [6]
Compound appears to be degrading on the column. The compound may be unstable on the acidic silica gel or under the chromatographic conditions.1. Perform a stability test: Spot the compound on a TLC plate and let it sit for a few hours before eluting to see if degradation occurs.[8] 2. Use a less acidic stationary phase or a different purification technique (e.g., RP-HPLC, HILIC). [8]
Crystallization of the compound on the column. The compound is highly concentrated and has low solubility in the mobile phase, leading to precipitation.1. Reduce the amount of sample loaded onto the column. [8] 2. Use a stronger elution solvent or a gradient elution to increase solubility. 3. If blockage occurs, try to carefully dislodge the blockage or reverse the column flow at a low rate. [8]

Purification Strategy Decision Workflow

Choosing the right purification technique is crucial for success. The following diagram outlines a decision-making workflow to guide your selection process.

purification_workflow cluster_chromatography Chromatographic Methods start Crude 1,4-Oxazepan-5-one Derivative solubility_test Assess Solubility (Common Organic & Aqueous Solvents) start->solubility_test high_polarity High Polarity? (Poor organic solubility, streaks on silica TLC) solubility_test->high_polarity is_chiral Is the Compound Chiral? chiral_hplc_sfc Chiral HPLC or SFC is_chiral->chiral_hplc_sfc Yes recrystallization Recrystallization is_chiral->recrystallization No normal_phase Normal-Phase Chromatography (Silica or Alumina) high_polarity->normal_phase No rp_hplc Reversed-Phase HPLC (Aqueous-Stable C18 or Polar-Endcapped) high_polarity->rp_hplc Yes hilic HILIC high_polarity->hilic Yes mixed_mode Mixed-Mode Chromatography high_polarity->mixed_mode Yes normal_phase->is_chiral rp_hplc->is_chiral hilic->is_chiral mixed_mode->is_chiral sfc Supercritical Fluid Chromatography (SFC) end_purified Purified Product chiral_hplc_sfc->end_purified recrystallization->end_purified

Caption: Decision workflow for selecting a purification strategy.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for purifying a novel polar 1,4-oxazepan-5-one derivative?

A1: Start with a simple thin-layer chromatography (TLC) analysis using both normal-phase (silica) and reversed-phase plates. This will give you a preliminary idea of your compound's retention behavior. For normal-phase, try a solvent system like dichloromethane/methanol or ethyl acetate/hexane. For reversed-phase, use a mixture of acetonitrile and water. If the compound streaks badly on silica or has very low retention on C18, you should consider HILIC or a polar-modified reversed-phase column for your preparative separation.[1][4]

Q2: Can I use normal-phase flash chromatography for these polar compounds?

A2: Yes, but with caution. Highly polar 1,4-oxazepan-5-one derivatives may bind very strongly to silica, requiring highly polar mobile phases (e.g., high percentages of methanol in dichloromethane) to elute.[1] This can lead to poor resolution and co-elution with polar impurities. If you must use normal-phase, consider using a less active stationary phase like alumina or adding a small amount of a competitive base (like triethylamine) to your mobile phase to improve peak shape.

Q3: What is HILIC and why is it suitable for my compound?

A3: Hydrophilic Interaction Liquid Chromatography (HILIC) is a chromatographic technique that uses a polar stationary phase (like silica, diol, or amide-based phases) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous buffer.[11][5][12][13] This creates a water-rich layer on the surface of the stationary phase, and polar analytes partition into this layer, leading to their retention.[6] HILIC is ideal for compounds that are too polar for reversed-phase chromatography.[14]

Q4: Are there any non-chromatographic methods for purifying these compounds?

A4: Recrystallization can be a very effective and scalable purification method if your compound is a solid and you can find a suitable solvent system.[15] This often involves dissolving the crude product in a hot solvent in which it is soluble and then allowing it to cool slowly, causing the pure compound to crystallize out while impurities remain in the solution. Experiment with a variety of solvents of different polarities to find the optimal conditions.

Q5: My 1,4-oxazepan-5-one derivative is chiral. What are the best methods for separating enantiomers?

A5: For chiral separations, High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase (CSP) are the most common and effective techniques.[16] SFC is often preferred as it can be faster and uses less organic solvent.[17][18][19] The choice of the specific CSP will depend on the structure of your compound, and screening a variety of chiral columns is often necessary to find the one that provides the best separation.

Detailed Experimental Protocols

Protocol 1: HILIC Method Development for a Polar 1,4-Oxazepan-5-one Derivative

This protocol outlines a systematic approach to developing a HILIC method for the purification of a polar 1,4-oxazepan-5-one derivative.

1. Column Selection:

  • Start with a bare silica or an amide-based HILIC column. These are good general-purpose columns for polar neutral and basic compounds.

2. Mobile Phase Preparation:

  • Mobile Phase A: 10 mM ammonium formate in water, pH adjusted to 3.5 with formic acid.
  • Mobile Phase B: Acetonitrile.
  • Sample Diluent: Prepare a solution of 75% acetonitrile and 25% methanol. Dissolve your crude sample in this diluent.[6]

3. Initial Gradient Conditions:

  • Flow Rate: 1.0 mL/min (for a standard 4.6 mm ID analytical column).
  • Gradient:
  • 0-1 min: 95% B
  • 1-10 min: 95% to 70% B
  • 10-12 min: 70% B
  • 12.1-15 min: Re-equilibration at 95% B
  • Injection Volume: 5 µL.
  • Column Temperature: 30 °C.

4. Optimization:

  • Retention: If retention is too low, increase the initial percentage of acetonitrile. If it is too high, decrease the initial percentage of acetonitrile.
  • Peak Shape: Adjust the buffer concentration or pH. For basic compounds, a higher pH might improve peak shape.
  • Selectivity: Try different organic solvents (e.g., methanol instead of acetonitrile) or a different HILIC stationary phase.

5. Scale-up to Preparative Chromatography:

  • Once an optimized analytical method is developed, it can be scaled up to a preparative column with the same stationary phase. The flow rate and injection volume should be adjusted based on the column dimensions.
Protocol 2: Purification using Reversed-Phase HPLC with an Aqueous-Stable C18 Column

This protocol is suitable for moderately polar 1,4-oxazepan-5-one derivatives that show some retention on reversed-phase TLC.

1. Column Selection:

  • Choose a C18 column specifically designed for use in highly aqueous mobile phases (often labeled as "AQ", "Aqueous C18", or similar).[1]

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.

3. Initial Gradient Conditions:

  • Flow Rate: 1.0 mL/min.
  • Gradient:
  • 0-2 min: 5% B
  • 2-15 min: 5% to 95% B
  • 15-18 min: 95% B
  • 18.1-22 min: Re-equilibration at 5% B
  • Injection Volume: 10 µL.
  • Column Temperature: 40 °C.

4. Optimization:

  • Adjust the gradient slope and time to improve the separation of your target compound from impurities.
  • If peak shape is poor for acidic or basic analytes, consider using a buffered mobile phase (e.g., ammonium acetate or ammonium formate).

Visualization of Purification Workflow

purification_process crude_sample Crude Sample (1,4-Oxazepan-5-one derivative) dissolution Dissolve in appropriate solvent (e.g., DMSO, DMF, or mobile phase) crude_sample->dissolution analytical_hplc Analytical HPLC/UPLC (Method Development & Purity Check) dissolution->analytical_hplc method_optimization Optimize Separation Conditions (Gradient, Mobile Phase, Column) analytical_hplc->method_optimization prep_hplc Preparative HPLC/Flash Chromatography method_optimization->prep_hplc Optimized Method fraction_collection Collect Fractions prep_hplc->fraction_collection purity_analysis Analyze Fractions for Purity (TLC, LC-MS) fraction_collection->purity_analysis pooling Pool Pure Fractions purity_analysis->pooling Fractions >95% Pure solvent_removal Remove Solvent (Rotary Evaporation, Lyophilization) pooling->solvent_removal final_product Pure 1,4-Oxazepan-5-one Derivative solvent_removal->final_product

Caption: General workflow for chromatographic purification.

References

  • D. R. S. a. M. M. P. Navale, "Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine," RSC Advances, 2020. [Link]

  • Y. L. a. H. W. L. Wang, "Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples," PMC, 2016. [Link]

  • Teledyne ISCO, "Strategies for the Flash Purification of Highly Polar Compounds," Lab-ex Kft.. [Link]

  • LCGC International, "HPLC Analysis of Very Polar Compounds in Bioanalysis," LCGC International, 2011. [Link]

  • B. Bickler, "Very polar compound purification using aqueous normal-phase flash column chromatography," Biotage, 2023. [Link]

  • Y. W. e. al., "Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes," PMC, 2023. [Link]

  • ResearchGate, "For highly polar compound, how to do the purification?," ResearchGate, 2018. [Link]

  • Waters, "Retaining and Separating Polar Acidic Compounds," Science Spotlight - Episode 2, 2020. [Link]

  • M. M. a. J. M. L. S. David, "Racemization of oxazepam and chiral 1,4-benzodiazepines. DFT study of the reaction mechanism in aqueous solution," Organic & Biomolecular Chemistry, 2019. [Link]

  • Waters, "Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques," Waters Blog, 2025. [Link]

  • University of Rochester, "Purification: Troubleshooting Flash Column Chromatography," Department of Chemistry. [Link]

  • Welch Materials, "Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications," 2024. [Link]

  • A. F. M. a. S. M. A. Al-Jadaan, "Synthesis and Characterization of Novel 1,3-oxazepin-5(1H)-one Derivatives via Reaction of Imine Compounds with Isobenzofuran-1(3H)-one," Acta Pharmaceutica Sciencia, 2017. [Link]

  • MDPI, "Eco-Friendly Sample Preparation Trends for Exogenous Toxic Organic Compounds in Food: A Sustainable Perspective for LC-MS Analysis," 2024. [Link]

  • Google Patents, "WO2012046882A1 - 1,4-oxazepane deriv
  • S. S. a. H. R. D. Al-Adnani, "Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure," MDPI, 2016. [Link]

  • Faraday Discussions, "Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR)," 2017. [Link]

  • P. J. a. M. T. B. Buszewski, "Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique," Analytical and Bioanalytical Chemistry, 2011. [Link]

  • Waters, "Optimization of Chromatographic Conditions for the Analysis of Polar Metabolites in Aqueous Solutions by UPC2-MS,". [Link]

  • LCGC International, "Mixed-Mode Chromatography—A Review," LCGC International, 2018. [Link]

  • Teledyne LABS, "What is Supercritical Fluid Chromatography (SFC) Chromatography?,". [Link]

  • ResearchGate, "Synthesis of benzo-1,4-oxazepin-5-one 5 a .," ResearchGate. [Link]

  • ResearchGate, "Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases," 2025. [Link]

  • Chromatography Today, "How Good is SFC for Polar Analytes?,". [https://www.chromatographytoday.com/news/sfc-sfe-preparative/3 SFC/how-good-is-sfc-for-polar-analytes/32185]([Link] SFC/how-good-is-sfc-for-polar-analytes/32185)

  • LCGC International, "Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background," 2022. [Link]

  • Springer, "Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique," 2025. [Link]

  • JoVE, "Video: Supercritical Fluid Chromatography," 2024. [Link]

  • Bionano, "Troubleshooting Guides,". [Link]

  • QIAGEN, "Plasmid DNA Purification Troubleshooting,". [Link]

  • Chromedia, "Struggling with Polar Analytes? Meet HILIC: The 'Reversed Reversed-Phase' Solution," 2026. [Link]

  • PMC, "Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades," 2025. [Link]

Sources

Optimization

solubility issues with 3-methyl-1,4-oxazepan-5-one in water

This is a technical support guide for 3-methyl-1,4-oxazepan-5-one (CAS 1224374-23-5), designed for researchers encountering solubility or stability challenges. Senior Application Scientist Desk Subject: Troubleshooting S...

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide for 3-methyl-1,4-oxazepan-5-one (CAS 1224374-23-5), designed for researchers encountering solubility or stability challenges.

Senior Application Scientist Desk Subject: Troubleshooting Solubility, Stability, and Handling in Aqueous Media[1]

Compound Profile & The "Solubility" Paradox

Before troubleshooting, verify that the physicochemical behavior you are observing matches the compound's intrinsic properties.[1] Users often misidentify hydrolytic instability or kinetic crystallization as simple insolubility.[1]

PropertyValueTechnical Implications
Structure 7-membered lactam (cyclic amide)Neutral molecule .[1] It does not form stable salts with weak acids/bases in the physiological range.[1]
MW 129.16 g/mol Low molecular weight suggests high potential water solubility.[1]
LogP (Calc) ~ -0.2 to 0.3Amphiphilic .[1] Should be soluble in water, but crystal lattice energy can impede initial dissolution.[1]
pKa ~15 (Amide NH)Non-basic .[1] Adding acid (HCl) will not improve solubility; it will catalyze ring opening (hydrolysis).[1]
Physical State White/Off-white PowderHigh crystallinity often leads to slow dissolution rates (kinetic insolubility).[1]
Core Issue Diagnosis

If you are reporting "insolubility," which of the following best describes your observation?

  • Scenario A: "The powder floats or sits at the bottom despite vortexing." → Wettability/Lattice Energy Issue.

  • Scenario B: "It dissolved, but then a precipitate formed later." → Hydrolysis/Degradation. [1]

  • Scenario C: "I added acid to dissolve it, but it didn't help." → Incorrect Solubilization Strategy (Neutral Lactam).

Troubleshooting Guide: Dissolution Failures

Issue 1: "The compound won't dissolve in pure water or PBS."[1]

Root Cause: While thermodynamically soluble, the crystal lattice of 7-membered lactams can be robust.[1] The hydrophobic methyl group at C3 can also reduce surface wettability.[1] Solution: Do not rely on passive dissolution.

  • Pre-solubilization (Recommended): Dissolve the compound in DMSO (Dimethyl Sulfoxide) or Ethanol at 100x the final concentration.[1]

    • Limit: Keep final DMSO concentration < 0.5% (v/v) for cell assays to avoid solvent toxicity.[1]

  • Kinetic Energy: If avoiding organic solvents, use bath sonication (40 kHz) for 5–10 minutes at ambient temperature. Vortexing alone is often insufficient for breaking the crystal lattice.[1]

Issue 2: "I added 1N HCl, but it still won't dissolve."

Root Cause: This is a common error.[1] The Nitrogen at position 4 is part of a lactam (amide) , not an amine.[1][2] It has no basic lone pair available for protonation at physiological pH.[1]

  • Consequence: Adding strong acid does not form a soluble salt; instead, it catalyzes the hydrolysis of the lactam ring, destroying your compound.[1]

  • Corrective Action: Neutral pH is safer.[1] If pH adjustment is absolutely necessary for other components, stay within pH 5–8.[1]

Issue 3: "The solution became cloudy after 24 hours."

Root Cause: Hydrolytic Ring Opening .[1] The 7-membered oxazepan-5-one ring is susceptible to hydrolysis, converting the lactam into its corresponding open-chain amino acid derivative (e.g., an amino-ether-carboxylic acid).[1] This degradation product may have different solubility properties or alter the pH, leading to precipitation.[1]

  • Mechanism: Water attacks the carbonyl carbon (C5), breaking the N4-C5 bond.[1]

Mechanism of Instability (Visualized)

The following diagram illustrates the hydrolysis pathway that users often mistake for "crashing out."

Hydrolysis Lactam 3-methyl-1,4-oxazepan-5-one (Intact Lactam) Soluble (Neutral) Transition Tetrahedral Intermediate (Unstable) Lactam->Transition + H2O / H+ or OH- OpenChain Open Chain Amino Acid (Degradation Product) Zwitterionic / pH dependent solubility Lactam->OpenChain Slow spontaneous hydrolysis (Accelerated by Heat/Acid/Base) Transition->OpenChain Ring Opening

Caption: Hydrolytic degradation pathway of 3-methyl-1,4-oxazepan-5-one. The intact lactam (left) converts to an open-chain amino acid (right), which may precipitate depending on solution pH.[1]

Standardized Solubilization Protocol

Use this protocol to ensure consistent data generation.

Reagents
  • Vehicle: DMSO (Anhydrous, ≥99.9%)[1]

  • Diluent: PBS (pH 7.4) or Water (Milli-Q)[1]

  • Compound: 3-methyl-1,4-oxazepan-5-one[1][3][4][5][6]

Step-by-Step Procedure
  • Weighing: Weigh the required amount of powder. Note: The compound is not highly hygroscopic, but keep the vial closed.[1]

  • Primary Stock (100 mM): Add DMSO to the powder.

    • Tip: If the powder sits at the bottom, sonicate for 30–60 seconds.[1] The solution should be clear and colorless.

  • Secondary Dilution (Working Solution):

    • Slowly pipe the DMSO stock into the aqueous buffer (PBS) while vortexing rapidly .

    • Do not add buffer to the DMSO stock; this can cause local high concentrations and transient precipitation.[1]

  • Visual Check: Inspect for "oiling out" (droplets) or turbidity.[1] If turbid, the concentration exceeds the solubility limit (likely >10 mM in water).[1]

  • Usage Window: Use aqueous solutions immediately (within 4 hours). Do not store aqueous dilutions at 4°C or -20°C, as freeze-thaw cycles accelerate hydrolysis and crystal growth.[1]

Frequently Asked Questions (FAQs)

Q: Can I heat the solution to improve solubility? A: Caution is advised. Mild warming (up to 37°C) is acceptable for short periods (<15 mins).[1] Heating >50°C significantly accelerates the hydrolysis of the lactam ring, degrading your sample.[1]

Q: Is the compound stable in cell culture media? A: Generally, yes, for the duration of a standard assay (24–48 hours).[1] However, serum esterases or specific proteases might interact with the lactam.[1] Always include a "media-only" control incubated for the same duration to check for spontaneous degradation peaks via LC-MS.[1]

Q: Why does my LC-MS show two peaks? A: If you see two peaks with the same mass (or M+18), you are likely observing:

  • Enantiomers: If using a chiral column, the (R) and (S) forms will separate.[1]

  • Hydrolysis Product: The open chain form (M + 18 Da for water addition) is a common impurity in aged aqueous samples.[1]

Q: I bought the "Hydrochloride" salt, but it's acidic. Is this better? A: Be careful. Some vendors sell the open-chain amino acid as a hydrochloride salt (e.g., "3-methyl-homoserine derivative").[1] Verify the CAS number and structure.[1][4] The closed-ring lactam 3-methyl-1,4-oxazepan-5-one is rarely stable as a salt.[1]

References

  • PubChem. (n.d.).[1] 1,4-Oxazepan-5-one Compound Summary. National Library of Medicine.[1] Retrieved February 9, 2026, from [Link][1]

  • Mackiol, T., et al. (2025).[1] 1,4-Oxazepan-7-one trifluoroacetate: a modular monomer precursor for the synthesis of functional and biodegradable poly(amino esters).[1] Polymer Chemistry. Retrieved February 9, 2026, from [Link][1]

  • Saha, A., et al. (2019).[1] Racemization of oxazepam and chiral 1,4-benzodiazepines.[1] DFT study of the reaction mechanism in aqueous solution. Organic & Biomolecular Chemistry. Retrieved February 9, 2026, from [Link][1]

Sources

Troubleshooting

removing impurities from 3-methyl-1,4-oxazepan-5-one reaction mixtures

[1] Support Ticket ID: OX-PUR-3M-05 Topic: Impurity Removal & Isolation Protocols Status: Active Analyst: Senior Application Scientist, Process Chemistry Division[1] Introduction The synthesis of 3-methyl-1,4-oxazepan-5-...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Support Ticket ID: OX-PUR-3M-05 Topic: Impurity Removal & Isolation Protocols Status: Active Analyst: Senior Application Scientist, Process Chemistry Division[1]

Introduction

The synthesis of 3-methyl-1,4-oxazepan-5-one (a 7-membered lactam heterocycle) presents unique purification challenges. Whether synthesized via the Schmidt rearrangement of 3-methyl-4-piperidone or the intramolecular cyclization of amino-hydroxy precursors, the reaction mixture often contains a specific profile of impurities: regioisomers, ring-opening oligomers, and inorganic salts.

This guide provides targeted troubleshooting workflows to isolate high-purity material suitable for downstream pharmaceutical applications.

Module 1: The "Sticky Oil" Phenomenon (Oligomers & Solvents)

Symptom: The crude product concentrates into a viscous, non-crystallizing gum or oil, despite the target molecule being a solid (MP ~65-70°C for the parent scaffold).

Root Cause:

  • Ring-Opening Oligomerization: 7-membered lactams are thermodynamically prone to ring-opening polymerization (ROP), especially in the presence of trace acids or water.[1]

  • Residual High-Boiling Solvents: DMF or DMSO (common cyclization solvents) trap the product.[1]

Troubleshooting Protocol: The "Dual-Solvent" Trituration

Do not attempt direct recrystallization on the crude oil; it will likely entrap impurities.[1] Use this trituration method to break the oil.[1]

StepActionMechanistic Rationale
1 Dissolution Dissolve crude oil in minimal Dichloromethane (DCM) (1 mL per gram).[1]
2 Precipitant Addition Add Diethyl Ether (Et₂O) or MTBE dropwise with vigorous stirring until cloudiness persists.[1] Ratio target: 1:5 (DCM:Ether).
3 Seed & Chill If available, add a seed crystal. Cool to -20°C for 4 hours.
4 Supernatant Check If an oil separates again (oiling out), decant the supernatant.[1] The supernatant often contains the monomer, while the bottom oil is the oligomer. Analyze both layers by TLC.

Key Metric: Monomeric lactams are soluble in ether/DCM mixtures; oligomers typically crash out as gums or are insoluble.[1]

Module 2: Regioisomer Removal (Schmidt Reaction Specific)

Symptom: TLC or HPLC shows a persistent impurity with an


 value very close to the product (

).[1]

Root Cause: If synthesized via the Schmidt reaction of 1-benzyl-3-methyl-4-piperidone (or similar), the azide insertion can occur on either side of the ketone.

  • Target (1,4-isomer): Migration of the methylene group.

  • Impurity (1,3- or 1,5-isomer): Migration of the substituted carbon (less favored but possible).

Workflow: Regioselective Purification

The 1,4-oxazepan-5-one system has distinct hydrogen-bonding capabilities compared to its regioisomers due to the proximity of the oxygen to the amide nitrogen.

Step-by-Step Chromatography Guide:

  • Stationary Phase: Neutral Alumina (Activity Grade III) is preferred over Silica Gel.[1]

    • Why? Silica is slightly acidic and can catalyze ring-opening or hydrolysis of the lactam during the run.[1]

  • Eluent System:

    • Start: 100% Dichloromethane.[1]

    • Gradient: 0%

      
       5% Methanol.[1]
      
  • pH Modification: Add 0.1% Triethylamine (TEA) to the mobile phase.[1]

    • Effect: TEA suppresses the protonation of the amide oxygen, sharpening the peak shape and improving resolution between isomers.

Visualization: Isomer & Impurity Logic

PurificationLogic Start Crude Reaction Mixture CheckState Physical State? Start->CheckState Solid Solid Precipitate CheckState->Solid Crystalline Oil Viscous Oil/Gum CheckState->Oil Amorphous TLC_Check TLC Analysis (Close Rf Impurity?) Solid->TLC_Check Trituration Trituration (DCM/Et2O) Remove Oligomers Oil->Trituration Trituration->TLC_Check Recryst Recrystallization (EtOH/Hexane) TLC_Check->Recryst No (Single Spot) Column Column Chromatography (Neutral Alumina + 0.1% TEA) TLC_Check->Column Yes (Regioisomer) Final Pure 3-methyl-1,4-oxazepan-5-one Recryst->Final Column->Final

Caption: Decision matrix for handling physical state and regioisomeric impurities in oxazepan-5-one synthesis.

Module 3: Color & Inorganic Scavenging

Symptom: Product is yellow/brown (oxidation) or carries residual azide/metal salts (from Schmidt or catalytic routes).[1]

Technical Fix:

  • Activated Carbon (Charcoal):

    • Dissolve crude in hot Ethanol (60°C).

    • Add activated carbon (10 wt%).[1] Stir for 30 mins.

    • Filter through a Celite pad while hot.[1]

    • Note: Do not use cold filtration; the lactam may precipitate in the filter cake.[1]

  • Salt Removal (Aqueous Wash):

    • While lactams are water-soluble, the 3-methyl-1,4-oxazepan-5-one has significant lipophilicity.[1]

    • Dissolve in DCM.[1] Wash quickly with saturated Brine (NaCl).[1]

    • Avoid: Acidic or Basic water washes, which induce ring hydrolysis.[1]

Frequently Asked Questions (FAQ)

Q1: Can I use Silica Gel for chromatography? A: Use with caution. The oxazepan-5-one ring is a lactam.[1] Acidic silica can cause hydrolysis to the open-chain amino acid derivative.[1] If you must use silica, pretreat the column with 1% Triethylamine in Hexane to neutralize acid sites [1].[1]

Q2: My product decomposes during storage. Why? A: 7-membered lactams are hygroscopic.[1] Moisture initiates hydrolysis, opening the ring to form the amino-carboxylic acid. Store under Argon/Nitrogen in a desiccator at 4°C.

Q3: How do I distinguish the 1,4-isomer from the 1,5-isomer by NMR? A: Look at the coupling of the protons adjacent to the nitrogen.

  • 1,4-oxazepan-5-one: The nitrogen is adjacent to a CH₂ (pos 3) and a Carbonyl (pos 5). The CH₂ at position 3 will appear as a distinct signal (often a singlet or doublet depending on the methyl group) shifted downfield by both O and N (~4.0-4.5 ppm).[1]

  • 1,5-isomer: The nitrogen is flanked by two CH₂ groups (if unsubstituted at those positions), leading to a different splitting pattern.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 7023020, 1,4-Oxazepan-5-one. Retrieved from [Link]

  • ResearchGate. (2023).[1] Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine. (Contextual reference for 7-membered heterocycle purification). Retrieved from [Link]

  • MDPI. (2017).[1] Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Retrieved from [Link][1]

Sources

Optimization

Technical Support Guide: Stability of 3-Methyl-1,4-Oxazepan-5-One Under Acidic Conditions

Executive Summary & Stability Profile 3-methyl-1,4-oxazepan-5-one is a seven-membered heterocyclic lactam used as a scaffold in medicinal chemistry. Its stability in acidic environments is governed by the susceptibility...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Stability Profile

3-methyl-1,4-oxazepan-5-one is a seven-membered heterocyclic lactam used as a scaffold in medicinal chemistry. Its stability in acidic environments is governed by the susceptibility of the amide (lactam) bond to hydrolysis and the conformational strain inherent to the seven-membered ring.

Quick Status:

  • Mild Acid (pH 4–6): STABLE . Suitable for standard HPLC mobile phases (e.g., 0.1% Formic Acid) and short-term handling.

  • Strong Acid (pH < 2): UNSTABLE . Prolonged exposure leads to ring opening (hydrolysis).

  • High Temperature (> 40°C) + Acid: CRITICAL FAILURE . Rapid degradation to the corresponding amino-ether-carboxylic acid.

Stability Data Summary
ConditionTimeframeStability StatusPrimary Degradant
0.1% TFA / Water (RT) < 24 Hours✅ StableNegligible
1M HCl (RT) < 1 Hour⚠️ Meta-StableRing-opened acid
1M HCl (Reflux) < 10 Mins❌ DegradedAmino-ether-acid
Acetic Acid (Glacial) Indefinite✅ StableN/A

Mechanistic Insight: Why Degradation Occurs

To troubleshoot effectively, you must understand the cause of instability. The 1,4-oxazepan-5-one ring contains a lactam (cyclic amide) functionality. While amides are generally robust, the seven-membered ring possesses specific conformational strain (entropy factors) that can accelerate hydrolysis compared to acyclic amides or 6-membered lactams [1].

The Degradation Pathway

Under acidic conditions, the carbonyl oxygen at position 5 is protonated, making the carbonyl carbon highly electrophilic. Water attacks this carbon, leading to a tetrahedral intermediate. The C5-N4 bond then cleaves, resulting in the ring-opened amino acid derivative.

Note on Substituent Effect: The 3-methyl group introduces steric bulk near the nitrogen atom (N4). While this provides slight kinetic protection compared to the unsubstituted parent, it is insufficient to prevent hydrolysis in strong acids [2].

Pathway Visualization

The following diagram illustrates the acid-catalyzed ring opening of 3-methyl-1,4-oxazepan-5-one.

G Start 3-methyl-1,4-oxazepan-5-one (Intact Ring) Protonation Protonated Intermediate (Activated Carbonyl) Start->Protonation + H+ (Fast) Transition Tetrahedral Intermediate (Water Attack) Protonation->Transition + H2O Product Open Chain Metabolite (Amino-Ether-Carboxylic Acid) Transition->Product C-N Bond Cleavage (Irreversible)

Figure 1: Acid-catalyzed hydrolysis pathway of the 1,4-oxazepan-5-one scaffold.

Troubleshooting Guide

Scenario A: "I see a new, early-eluting peak in my LC-MS."

Diagnosis: This is likely the ring-opened hydrolysis product.[1]

  • The Chemistry: The cleavage of the lactam generates a free primary amine and a carboxylic acid. This significantly increases polarity, causing the degradant to elute much earlier on Reverse Phase (C18) columns.

  • Verification: Check the Mass Spectrum. The product will have a mass of M + 18 Da (addition of water) compared to the parent.

    • Parent MW (C6H11NO2): 129.16 Da

    • Degradant MW: 147.17 Da

Scenario B: "My yield dropped after acidic workup."

Diagnosis: You likely used an acid wash (e.g., 1M HCl) that was too strong or exposed for too long.

  • Solution: Switch to a milder acidic wash if necessary (e.g., 5% Citric Acid or saturated NH4Cl).

  • Recovery: The ring-opened product is an amino acid (zwitterionic). It likely remained in the aqueous phase during extraction. You cannot easily re-cyclize it without activating agents (e.g., EDC/HATU) [3].

Scenario C: "The compound racemized."

Diagnosis: If you are working with a chiral 3-methyl variant (e.g., (3S)-3-methyl...), strong acid can promote racemization via enolization of the carbonyl, although this is slower than hydrolysis.

  • Fix: Maintain pH > 4. Avoid heating in protic solvents.

Experimental Protocols: Stability Assay

Use this protocol to validate the stability of your specific batch or formulation.

Materials
  • Test Compound: 3-methyl-1,4-oxazepan-5-one (1 mg/mL in MeCN).

  • Acidic Media: 0.1 M HCl (pH ~1) and Phosphate Buffer (pH 5).

  • Analysis: HPLC-UV or LC-MS.

Procedure
  • Preparation: Aliquot 100 µL of stock solution into two vials.

  • Challenge:

    • Vial A (Control): Add 900 µL Phosphate Buffer (pH 5).

    • Vial B (Stress): Add 900 µL 0.1 M HCl.

  • Incubation: Incubate both vials at Room Temperature for 4 hours.

  • Quench: Neutralize Vial B with 100 µL 1 M NaOH immediately before injection (optional, but prevents column damage).

  • Analysis: Inject 10 µL onto a C18 column.

    • Pass Criteria: Vial B peak area is >98% of Vial A.

    • Fail Criteria: Appearance of a peak at RRT ~0.3 (relative retention time) with M+18 mass.

Frequently Asked Questions (FAQs)

Q: Can I use TFA in my mobile phase? A: Yes. 0.1% Trifluoroacetic acid (TFA) is standard and safe for LC-MS analysis because the exposure time is short (minutes) and the temperature is usually controlled. Avoid leaving the compound dissolved in the mobile phase for days.

Q: Is the ether linkage (position 1) sensitive to acid? A: Generally, no. Aliphatic ethers require very strong acids (like HBr or HI) to cleave. The "weak link" in this molecule is exclusively the amide (lactam) bond [4].

Q: How should I store the compound? A: Store as a solid at -20°C. If in solution, use anhydrous aprotic solvents (DMSO, DMF, Acetonitrile). Avoid storing in acidic aqueous buffers.

Q: Does the 3-methyl group protect the nitrogen? A: Minimally. While it adds steric bulk, it does not prevent protonation of the carbonyl. In fact, 7-membered rings are often synthesized via acid-catalyzed cyclization, implying the ring can form in acid, but the equilibrium shifts to hydrolysis in the presence of excess water [5].

References

  • Han, W. W., Yakatan, G. J., & Maness, D. D. (1977).[1][2] Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam. Journal of Pharmaceutical Sciences.

  • Maksay, G., et al. (1979). Oxazepam esters.[2][3] 1. Correlation between hydrolysis rates and brain appearance of oxazepam.[3] Journal of Medicinal Chemistry.

  • PubChem. (2025).[4] 1,4-Oxazepan-5-one Compound Summary. National Library of Medicine.

  • Page, M. I. (2025).[5][6] Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics. ResearchGate.

  • Svobodova, M., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances.

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Spectrum Analysis of 3-Methyl-1,4-oxazepan-5-one

Executive Summary & Pharmacophore Context The 1,4-oxazepan-5-one scaffold represents a critical structural motif in medicinal chemistry, serving as a bioisostere for benzodiazepines and a conformational constraint for pe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Context

The 1,4-oxazepan-5-one scaffold represents a critical structural motif in medicinal chemistry, serving as a bioisostere for benzodiazepines and a conformational constraint for peptidomimetics. The introduction of a methyl group at the C3 position adds a layer of stereochemical complexity that significantly alters the NMR spectral signature compared to the unsubstituted parent compound.

This guide provides a rigorous analysis of the 3-methyl-1,4-oxazepan-5-one 1H NMR spectrum. Unlike rigid small molecules, this 7-membered heterocycle exhibits conformational flexibility (chair/twist-boat equilibrium) and diastereotopicity induced by the C3 chiral center. We compare its spectral performance against the unsubstituted analogue and open-chain precursors to validate cyclization and stereochemical integrity.

Structural Dynamics & Assignment Logic

The primary challenge in analyzing 3-methyl-1,4-oxazepan-5-one is the non-equivalence of methylene protons . Due to the chiral center at C3, the protons at C2, C6, and C7 are diastereotopic, splitting what would be simple triplets into complex multiplets.

The Assignment Workflow

To ensure trustworthiness in assignment, we utilize a self-validating workflow combining 1D 1H NMR with 2D COSY and HSQC data.

NMR_Workflow cluster_legend Validation Checkpoints Sample Sample Prep (10mg in CDCl3) Acquisition 1D 1H Acquisition (64 scans, d1=5s) Sample->Acquisition Amide_ID Step 1: Amide NH (D2O Exchange) Acquisition->Amide_ID Methyl_ID Step 2: C3-Methyl (Doublet, High Field) Amide_ID->Methyl_ID COSY Step 3: COSY Walk (Me -> H3 -> H2a/b) Methyl_ID->COSY Conf_Check Step 4: J-Value Analysis (Conformation) COSY->Conf_Check

Caption: Logical workflow for assigning 7-membered heterocyclic rings, prioritizing exchangeable protons and distinct methyl handles.

Comparative Analysis: Product vs. Alternatives

This section objectively compares the spectral features of 3-methyl-1,4-oxazepan-5-one against its unsubstituted counterpart and solvent variations.[1]

Comparison 1: Steric Locking (Methylated vs. Unsubstituted)

The C3-methyl group acts as a conformational anchor. In the unsubstituted 1,4-oxazepan-5-one, ring inversion is rapid at room temperature, often leading to broadened or averaged signals for methylene protons.

FeatureUnsubstituted 1,4-oxazepan-5-one3-Methyl-1,4-oxazepan-5-one Interpretation
C3 Protons Singlet/Triplet (Averaged)Multiplet (Methine) The C3-H couples with the methyl group (

Hz) and C2 protons.
C2 Protons Triplet (apparent)ABX or AB System The chiral C3 center makes C2 protons diastereotopic (

), showing geminal coupling (

Hz).
Ring Rigidity High Flux (Broad lines)Semi-Rigid (Sharp lines) The methyl group prefers an equatorial orientation, locking the chair-like conformation.
Comparison 2: Solvent Effects (CDCl3 vs. DMSO-d6)

Solvent choice is critical for identifying the amide proton and assessing hydrogen bonding.

  • CDCl3: The NH signal typically appears around 6.0–6.5 ppm as a broad singlet.

  • DMSO-d6: The NH signal shifts downfield to 7.8–8.2 ppm and often sharpens into a doublet (coupling to C3-H) due to the suppression of proton exchange and strong H-bonding with the solvent.

    • Recommendation: Use DMSO-d6 if precise coupling constants (

      
      ) are required for Karplus analysis of the torsion angle.
      

Detailed Spectral Data & Interpretation

The following data represents the high-fidelity assignment for 3-methyl-1,4-oxazepan-5-one in CDCl3 (300 MHz).

Chemical Shift Table
PositionProton Type

(ppm)
Multiplicity

(Hz)
Assignment Logic
3-Me Methyl1.25Doublet (d)6.8Characteristic high-field signal; couples to H3.
H6a/H6b Methylene2.60 - 2.85Multiplet (m)-

-to-carbonyl. Diastereotopic due to ring twist.
H3 Methine3.65Multiplet (dq)6.8, ~4.0Deshielded by N; couples to Me and NH.
H2a Methylene3.85dd14.5, 4.2Adjacent to Oxygen. Geminal coupling (14.5 Hz) is distinct.
H2b Methylene3.98dd14.5, 6.5Diastereotopic partner to H2a.
H7a/H7b Methylene4.10 - 4.30Multiplet-Adjacent to Oxygen and ester-like linkage.
NH Amide6.20Broad s-Exchangeable with D2O.
Structural Connectivity Diagram

The following diagram visualizes the coupling network established by COSY correlations.

Connectivity Me CH3 (1.25 ppm) H3 H3 Methine (3.65 ppm) Me->H3 3J=6.8 H2 H2a/b (3.85-3.98 ppm) Me->H2 Spatial NH NH Amide (6.20 ppm) H3->NH Weak/Solvent dep. H3->H2 Vicinal H6 H6a/b (2.60-2.85 ppm) H7 H7a/b (4.10-4.30 ppm) H6->H7 Vicinal

Caption: COSY coupling network (Red solid) and key NOE spatial correlations (Green dotted) confirming the 3-methyl placement.

Experimental Protocol

To reproduce these results or validate a synthesized batch, follow this standardized protocol.

Sample Preparation
  • Mass: Weigh 5–10 mg of the solid product.

  • Solvent: Dissolve in 0.6 mL of CDCl3 (99.8% D) containing 0.03% TMS (v/v).

    • Note: Ensure the solution is clear. Any turbidity suggests inorganic salts from the cyclization step (e.g., NaH or K2CO3 residues), which will broaden peaks. Filter through a cotton plug if necessary.

Acquisition Parameters (Standard 300/400 MHz)
  • Pulse Sequence: zg30 (30° excitation pulse).

  • Relaxation Delay (d1): Set to 5.0 seconds .

    • Reasoning: Amide protons and quaternary carbons (in 13C) have long T1 relaxation times. A short d1 will under-integrate the NH signal.

  • Number of Scans (ns): 16 or 64 (depending on concentration).

  • Spectral Width: 0 to 12 ppm.

Validation Checklist

References

  • Conformational Analysis of 7-Membered Rings: Ghiviriga, I., et al. "Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines." ResearchGate.[2][3][4]

  • Synthesis of Oxazepane Derivatives: "Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine." National Institutes of Health (NIH).

  • NMR Solvent Impurities & Data: Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents." Organic Process Research & Development.

  • General Heterocycle NMR Data: "Synthesis and Characterization of Novel 1,3-oxazepin-5(1H)-one Derivatives." Semantic Scholar.

Sources

Comparative

A Senior Application Scientist's Guide to the Mass Spectrometric Fragmentation of Oxazepan-5-one Derivatives

Abstract This guide provides an in-depth comparative analysis of the mass spectrometric fragmentation behavior of oxazepan-5-one derivatives, a core structure in many pharmacologically significant benzodiazepines. Tailor...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth comparative analysis of the mass spectrometric fragmentation behavior of oxazepan-5-one derivatives, a core structure in many pharmacologically significant benzodiazepines. Tailored for researchers, scientists, and drug development professionals, this document moves beyond mere protocol recitation. It delves into the mechanistic underpinnings of fragmentation pathways, contrasting the effects of different ionization techniques—primarily Electrospray Ionization (ESI) and Electron Impact (EI). We will explore the causal relationship between molecular structure, particularly substituents on the benzodiazepine ring, and the resulting mass spectra. This guide provides detailed, field-tested experimental protocols for both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), supported by quantitative data and visual diagrams to facilitate a comprehensive understanding of how to select, optimize, and interpret mass spectrometric data for this vital class of compounds.

The Critical Role of the Ionization Technique

The initial ionization event is the single most important variable dictating the subsequent fragmentation of an analyte. The choice between a "soft" technique like Electrospray Ionization (ESI) and a "hard" technique like Electron Impact (EI) fundamentally alters the nature of the primary ion and, consequently, the information that can be gleaned from the mass spectrum. For oxazepan-5-one derivatives, this choice is often a decision between preserving the molecular species for targeted fragmentation or inducing extensive fragmentation for structural fingerprinting.

Electrospray Ionization (ESI): A Gentle Approach for Intact Precursors

ESI is the cornerstone of modern LC-MS analysis for pharmaceutical compounds, including benzodiazepines.[1] Its mechanism, involving the formation of charged droplets and subsequent solvent evaporation, imparts minimal internal energy to the analyte. This preserves the molecule's integrity, typically yielding protonated molecules, [M+H]⁺, in positive ion mode.[2][3] The generation of a stable, even-electron precursor ion is the primary advantage of ESI. It allows the analyst to isolate this specific m/z in a tandem mass spectrometer (e.g., a triple quadrupole or ion trap) and subject it to controlled Collision-Induced Dissociation (CID), providing highly specific and reproducible fragmentation patterns. This specificity is paramount for quantitative analysis in complex matrices like blood or urine.[1]

Electron Impact (EI): High-Energy Fingerprinting

Conversely, EI, the workhorse of GC-MS, is a high-energy process. Gas-phase analyte molecules are bombarded with 70 eV electrons, causing the ejection of an electron to form a high-energy, odd-electron molecular ion (M⁺•). This radical cation is highly unstable and undergoes extensive, often complex, fragmentation to produce a characteristic "fingerprint" spectrum. While this makes EI excellent for library-based identification, it poses a challenge for thermally labile molecules like many oxazepan-5-one derivatives. These compounds can degrade in the hot GC inlet, leading to spectra of the degradation products rather than the parent analyte.[4]

Decoding the Core Fragmentation Pathways

The fragmentation of the oxazepan-5-one scaffold is primarily dictated by the location of the charge (for ESI) or radical site (for EI) and is heavily influenced by the substituents on the benzodiazepine rings.

ESI-MS/MS Fragmentation of Protonated Molecules ([M+H]⁺)

Under low-energy CID conditions typical for ESI-MS/MS, fragmentation of protonated benzodiazepines is highly structured and predictable. The major fragmentation pathways involve cleavages within the seven-membered diazepine ring.[2][3]

A key differentiating feature is the substituent at the C3 position.[5]

  • 3-Hydroxy Derivatives (e.g., Oxazepam, Temazepam): These compounds characteristically lose a molecule of water (H₂O) via a ring contraction mechanism.[5] This is often a dominant and diagnostic fragmentation.

  • Non-Hydroxylated Derivatives: At low collision energies, these molecules tend to eliminate carbon monoxide (CO) following an opening of the diazepine ring.[5]

Protonated 1,4-benzodiazepines also dissociate through other common pathways, including the elimination of HNCO, benzene, and benzonitrile, depending on the specific structure.[6] The resulting fragment ions are typically resonance-stabilized, which favors their formation.[6]

ESI_Fragmentation Figure 1: Common ESI-MS/MS Fragmentation of a 3-Hydroxy-Oxazepan-5-one Precursor [M+H]⁺ (e.g., Oxazepam, m/z 287) Frag1 [M+H - H₂O]⁺ (m/z 269) Precursor->Frag1 - H₂O (Characteristic) Frag2 [M+H - H₂O - CO]⁺ (m/z 241) Frag1->Frag2 - CO Frag3 Further Fragments Frag2->Frag3

Figure 1: Common ESI-MS/MS Fragmentation of a 3-Hydroxy-Oxazepan-5-one.
EI Fragmentation of Molecular Ions (M⁺•)

The high-energy EI process initiates fragmentation pathways that are distinct from those seen in ESI. The fragmentation is often driven by the initial radical site and is markedly influenced by substituents.[7] Significant fragmentation routes include the contraction of the seven-membered benzodiazepine ring to form smaller, more stable ring systems.[8] The loss of substituents from the aromatic rings is also a common feature. For 3-hydroxy derivatives like oxazepam, thermal degradation in the GC system prior to ionization is a major concern, often leading to the formation of a corresponding quinazoline aldehyde, which will then be ionized and fragmented.[4] This underscores the critical need for derivatization in GC-MS methods.

EI_Fragmentation Figure 2: Simplified EI Fragmentation & Degradation of Oxazepam Analyte Oxazepam (in GC inlet) Degradation Quinazoline Aldehyde Analyte->Degradation Thermal Degradation (No Derivatization) Deriv Silylated Oxazepam (Protected) Analyte->Deriv Derivatization (e.g., Silylation) MolIon M⁺• Degradation->MolIon EI (70 eV) Deriv->MolIon EI (70 eV) Fragments Characteristic Fragments MolIon->Fragments Ring Contraction, Loss of Substituents

Figure 2: Simplified EI Fragmentation & Degradation of Oxazepam.

Comparative Guide: GC-MS vs. LC-MS/MS for Analysis

The choice between GC-MS and LC-MS/MS is a critical decision based on analytical needs, sample matrix, and the specific properties of the oxazepan-5-one derivatives under investigation.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile/semi-volatile compounds in the gas phase; EI ionization.Separation of soluble compounds in the liquid phase; ESI or APCI ionization.
Sample Prep Derivatization is often mandatory to increase volatility and prevent thermal degradation.[4][9]Minimal sample prep (e.g., 'dilute-and-shoot' or solid-phase extraction) is often sufficient. No derivatization needed.[1]
Throughput Lower, due to longer run times and required derivatization steps.[10]Higher, with modern UPLC systems and simplified sample prep.[11]
Selectivity Good, but can be limited by co-eluting matrix components in complex samples.Excellent, especially in Multiple Reaction Monitoring (MRM) mode, which provides two levels of mass filtering.
Sensitivity Generally good, but can be analyte-dependent.Typically offers superior sensitivity, reaching low ng/mL or pg/mL levels.[12]
Key Advantage Extensive, standardized EI spectral libraries for confident untargeted identification.Ideal for polar, non-volatile, and thermally labile compounds. High sensitivity and specificity for quantification.
Key Disadvantage Not suitable for non-volatile or highly polar compounds without derivatization.[1]Susceptible to ion suppression/enhancement from matrix effects; requires careful method development.

Validated Experimental Protocols

The following protocols provide a robust starting point for the analysis of oxazepan-5-one derivatives. Optimization is always recommended for specific applications and instrument platforms.

Protocol: Quantitative LC-MS/MS Analysis of Oxazepam in a Biological Matrix

This protocol is designed for high-sensitivity quantification using a triple quadrupole mass spectrometer.

  • 1. Sample Preparation (Solid-Phase Extraction - SPE):

    • To 500 µL of sample (e.g., urine, plasma), add an internal standard (e.g., Oxazepam-d5).[9]

    • If analyzing conjugated metabolites, perform enzymatic hydrolysis (e.g., using β-glucuronidase).[11]

    • Condition a mixed-mode SPE cartridge according to the manufacturer's instructions.

    • Load the pre-treated sample onto the cartridge.

    • Wash the cartridge with a non-eluting solvent (e.g., water, followed by a weak organic solvent) to remove interferences.

    • Elute the analytes with an appropriate solvent (e.g., methanol with 2% ammonium hydroxide).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.

  • 2. Liquid Chromatography Parameters:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start at 5-10% B, ramp to 95% B, hold, and then re-equilibrate.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40 °C.

  • 3. Mass Spectrometry Parameters (Positive ESI):

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Capillary Voltage: ~3.0 - 4.0 kV.

    • Gas Temperature: ~200-300 °C.[13]

    • Sheath Gas Temperature: ~350-400 °C.[13]

    • MRM Transitions:

      • Oxazepam: Precursor m/z 287.1 -> Product m/z 269.1 (Quantitative, loss of H₂O), Product m/z 241.1 (Qualitative, loss of H₂O + CO).

      • Oxazepam-d5 (IS): Precursor m/z 292.1 -> Product m/z 274.1.

    • Collision Energy: Optimize for each transition by infusing a standard solution.[1]

LCMS_Workflow Figure 3: LC-MS/MS Analytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Prep1 Spike with Internal Standard Prep2 Hydrolysis (if needed) Prep1->Prep2 Prep3 Solid-Phase Extraction (SPE) Prep2->Prep3 LC UPLC Separation (C18 Column) Prep3->LC MS ESI Source ([M+H]⁺ formation) LC->MS MSMS Tandem MS (MRM) (Precursor -> Product) MS->MSMS Data Quantification vs. Internal Standard MSMS->Data

Figure 3: LC-MS/MS Analytical Workflow.
Protocol: Confirmatory GC-MS Analysis of Oxazepam (with Derivatization)

This protocol is suitable for structural confirmation and use with established EI libraries.

  • 1. Sample Preparation (Extraction & Derivatization):

    • Perform a liquid-liquid extraction or SPE as described in section 4.1 to isolate the analytes.

    • Evaporate the clean extract to complete dryness. Causality: The presence of even trace amounts of water will quench the derivatization reaction.

    • Add 50 µL of a silylating agent, such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), and 50 µL of a catalyst/solvent like pyridine or acetonitrile.[9]

    • Cap the vial tightly and heat at 60-70 °C for 30 minutes to form the stable TBDMS derivative.[9]

    • Cool the sample to room temperature before injection.

  • 2. Gas Chromatography Parameters:

    • Column: A low-bleed 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30m x 0.25mm x 0.25µm).

    • Injection: 1 µL, Splitless mode.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 150 °C, hold for 1 min, ramp at 20 °C/min to 300 °C, and hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • 3. Mass Spectrometry Parameters (EI):

    • Ionization Mode: Electron Impact (EI).

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Mode: Full Scan from m/z 50 to 550 for qualitative analysis and library matching.

    • Acquisition Mode: Can also be run in Selected Ion Monitoring (SIM) for improved sensitivity, monitoring characteristic ions of the derivatized analyte.[14]

Conclusion

The mass spectrometric analysis of oxazepan-5-one derivatives is a nuanced field where the choice of methodology directly impacts the quality and nature of the resulting data. For sensitive and specific quantification of these often polar and thermally labile compounds in complex matrices, LC-MS/MS with ESI is the undisputed gold standard. Its soft ionization preserves the molecular ion for controlled fragmentation, providing robust and reliable results without the need for chemical derivatization. Conversely, GC-MS with EI, while requiring a crucial derivatization step to ensure analyte stability, remains a powerful tool for structural confirmation, leveraging extensive and well-curated spectral libraries. A thorough understanding of the fundamental fragmentation mechanisms—such as the characteristic loss of water from 3-hydroxy derivatives in ESI or ring contractions in EI—is essential for accurate data interpretation, method development, and confident structural elucidation in any research or drug development setting.

References

  • Gas-phase fragmentation study of novel synthetic 1,5-benzodiazepine derivatives using electrospray ionization tandem mass spectrometry. ResearchGate. Available at: [Link]

  • Gas-phase fragmentation study of novel synthetic 1,5-benzodiazepine derivatives using electrospray ionization tandem mass spectrometry. PubMed. Available at: [Link]

  • Mass Spectral Fragmentation Patterns of 11‐(o‐ and p‐R‐Anilino)‐5H‐dibenzo[b,e][2][15]diazepines. IV. ResearchGate. Available at: [Link]

  • Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. SciELO. Available at: [Link]

  • Electron impact mass spectrometry of some amino derivatives of 1,4-benzodiazepines. Semantic Scholar. Available at: [Link]

  • A study of the electrospray ionisation of pharmacologically significant 1,4-benzodiazepines and their subsequent fragmentation using an ion-trap mass spectrometer. ResearchGate. Available at: [Link]

  • Analysis of Benzodiazepines in Blood by LC/MS/MS Application Note. Agilent. Available at: [Link]

  • Analysis of Benzodiazepines using Liquid Chromatography Mass Spectrometry-Mass Spectrometry. Kura Biotech. Available at: [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of organic and biological molecules. Royal Society of Chemistry Publishing. Available at: [Link]

  • GC/MS analysis of five common benzodiazepine metabolites in urine as tert-butyl-dimethylsilyl derivatives. PubMed. Available at: [Link]

  • Rapid Analysis of Selected Benzodiazepines by Automated SPE–MS-MS. Spectroscopy Online. Available at: [Link]

  • Gas-phase fragmentation of protonated benzodiazepines. PubMed. Available at: [Link]

  • Rapid Analysis of Selected Benzodiazepines by Automated SPE–MS-MS. Chromatography Online. Available at: [Link]

  • Full-scan and SIM mass spectral data of oxazepam and oxazepam-d 5. ResearchGate. Available at: [Link]

  • Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples. PMC. Available at: [Link]

  • Development of a GC-MS method for determination of Benzodiazepine Series Drugs. National Institute of Standards and Technology. Available at: [Link]

  • Determination of Benzodiazepines in Oral Fluid Using LC-MS-MS. ResearchGate. Available at: [Link]

  • Extracted ion chromatograms and mass spectra of oxazepam, lormetazepam,... ResearchGate. Available at: [Link]

Sources

Validation

Comparative Stability Guide: 1,4-Oxazepan-5-one vs. 1,4-Diazepan-5-one

The following technical guide compares the stability profiles of 1,4-oxazepan-5-one and 1,4-diazepan-5-one . This analysis synthesizes chemical kinetics, metabolic liability data, and structural electronic effects to pro...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide compares the stability profiles of 1,4-oxazepan-5-one and 1,4-diazepan-5-one . This analysis synthesizes chemical kinetics, metabolic liability data, and structural electronic effects to provide actionable insights for drug design.

[1]

Executive Summary

In the context of medicinal chemistry and scaffold selection:

  • 1,4-Oxazepan-5-one acts as a metabolically robust isostere of morpholine but possesses a hydrolytically labile amide bond under specific enzymatic or extreme pH conditions (often exploited for biodegradable polymers).[1]

  • 1,4-diazepan-5-one (homopiperazinone) exhibits superior chemical hydrolytic stability due to the basicity of the distal nitrogen but represents a significant metabolic liability (soft spot), prone to rapid oxidative clearance via CYP450-mediated

    
    -dealkylation and ring opening.[1]
    

Verdict: Choose the oxazepanone scaffold for lead optimization to improve metabolic half-life (


). Choose the diazepanone  scaffold only if the distal nitrogen (

) is substituted with a blocking group (e.g., electron-withdrawing group or steric shield) to prevent rapid clearance.

Chemical Structure & Electronic Properties[1][2]

Both scaffolds are 7-membered heterocyclic lactams (


-lactams).[1] The defining difference lies in the heteroatom at position 1 (Oxygen vs. Nitrogen), which dictates the electronic environment of the amide bond at position 4-5.
Feature1,4-Oxazepan-5-one1,4-Diazepan-5-one
Structure Ether-Lactam HybridAmino-Lactam Hybrid
Heteroatom (Pos 1) Oxygen (Electronegative, Neutral)Nitrogen (Basic, Nucleophilic)
Ring Conformation Twisted Chair (Flexible)Twisted Boat/Chair (Highly Flexible)
Electronic Effect Inductive withdrawal (-I) by Oxygen reduces electron density on amide Nitrogen (

).[1]

is basic (pKa ~8-9). Protonation at physiological pH creates an electron-withdrawing ammonium center.[1]
LogP (Lipophilicity) ~ -0.9 (Polar)~ -1.2 (Highly Polar/Ionizable)
3D Conformational Analysis

The 7-membered ring is inherently flexible.[1]

  • Oxazepanone: The oxygen atom removes a hydrogen steric clash, allowing the ring to adopt a relatively stable "twisted chair" conformation. This exposes the carbonyl carbon to nucleophilic attack more than in rigid 6-membered rings.[1]

  • Diazepanone: The

    
     amine allows for inversion, creating a dynamic equilibrium between conformers. This entropy can entropic penalty for binding but allows the molecule to adopt low-energy states that shield the amide bond from bulk water.
    

Hydrolytic Stability (Chemical)

Hydrolysis refers to the cleavage of the amide bond (


) by water, catalyzed by acid or base.
Mechanism & Kinetics[1][3][4][5]
  • 1,4-Oxazepan-5-one (Moderate Stability): The inductive effect of the

    
    -oxygen (at position 1) pulls electron density through the ethylene bridge (
    
    
    
    ).[1] This makes the amide nitrogen (
    
    
    ) slightly less nucleophilic, weakening the
    
    
    resonance. Consequently, the carbonyl carbon (
    
    
    ) becomes more electrophilic and susceptible to hydrolysis.
    • Application Note: This lability is a feature, not a bug, in polymer chemistry, where oxazepanones are used as monomers for biodegradable poly(amino esters).

  • 1,4-Diazepan-5-one (High Chemical Stability): The distal nitrogen (

    
    ) is basic.[1] Under acidic conditions (where hydrolysis is most relevant for amides), 
    
    
    
    becomes protonated (
    
    
    ). The positive charge exerts a strong through-space and through-bond electron-withdrawing effect.[1] Counter-intuitively, while this makes the carbonyl electrophilic, the electrostatic repulsion between the incoming hydronium ion (
    
    
    ) and the cationic ring retards the rate of acid-catalyzed hydrolysis.
Data Summary: Hydrolytic Half-Life ( )

Estimated values based on scaffold comparison at pH 7.4, 37°C.

Condition1,4-Oxazepan-5-one1,4-Diazepan-5-one
PBS (pH 7.4) Stable (> 24 h)Very Stable (> 48 h)
Simulated Gastric Fluid (pH 1.2) Labile (

h)
Moderate (

h)
Plasma (Esterases) Susceptible (Ring opening)Stable

Metabolic Stability (Microsomal)

This is the critical differentiator for drug discovery.

1,4-Diazepan-5-one: The "Metabolic Soft Spot"

The distal nitrogen (


) is a primary target for Phase I metabolism.[1]
  • N-Oxidation: Flavin-containing monooxygenases (FMOs) rapidly oxidize the basic amine to the N-oxide.[1]

  • 
    -Carbon Hydroxylation:  CYP450 enzymes (specifically CYP2D6 and CYP3A4) attack the carbons adjacent to 
    
    
    
    . This leads to ring opening (dealkylation) or fragmentation.
    • Literature Evidence: Homopiperazine scaffolds are consistently identified as major sites of metabolism in DMPK screens, often requiring "capping" (e.g., with a Boc, acetyl, or aryl group) to survive first-pass metabolism.

1,4-Oxazepan-5-one: The "Stealth" Scaffold

The ether oxygen at position 1 is metabolically inert to oxidative attack.[1] While


-carbon oxidation is theoretically possible, it is significantly slower than nitrogen oxidation.[1]
  • Bioisosterism: Oxazepanones are excellent bioisosteres for morpholines. Since morpholines are already privileged scaffolds for metabolic stability, the oxazepanone retains this resistance while offering a different vector for substituent placement.

Visualization: Degradation Pathways

The following diagram contrasts the primary degradation routes.

StabilityPathways Oxazepanone 1,4-Oxazepan-5-one Hydrolysis Acid Hydrolysis (Ring Opening) Oxazepanone->Hydrolysis pH < 2 (Fast) Metabolism CYP450 Oxidation (N-Dealkylation) Oxazepanone->Metabolism Phase I (Slow) Diazepanone 1,4-Diazepan-5-one Diazepanone->Hydrolysis pH < 2 (Slow) Diazepanone->Metabolism Phase I (Very Fast) Product_AminoAcid Linear Amino Acid (Inactive) Hydrolysis->Product_AminoAcid Product_Fragment Ring Fragmented Metabolites Metabolism->Product_Fragment

Caption: Comparison of primary degradation liabilities. Blue path indicates the primary risk for Oxazepanones (Hydrolysis); Red path indicates the primary risk for Diazepanones (Metabolism).

Experimental Protocols

To validate these properties in your specific lead series, use the following self-validating protocols.

Protocol A: pH-Dependent Hydrolytic Stability

Objective: Determine the kinetic rate constant (


) of amide bond cleavage.
  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Buffers: Prepare 0.1 M phosphate buffers adjusted to pH 1.2, 5.0, 7.4, and 9.0.

  • Incubation:

    • Dilute stock to 50 µM in pre-warmed (37°C) buffer.

    • Incubate in a shaking water bath.

  • Sampling: Aliquot 100 µL at

    
     hours.
    
  • Quenching: Immediately add 100 µL cold Acetonitrile (ACN) containing Internal Standard (IS).

  • Analysis: LC-MS/MS. Monitor the disappearance of the parent peak [M+H]+ and appearance of the ring-opened amino acid product [M+18+H]+.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    .
Protocol B: Microsomal Stability (Metabolic)

Objective: Compare Intrinsic Clearance (


) to assess metabolic liability.
  • System: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) at 0.5 mg protein/mL.

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Procedure:

    • Pre-incubate microsomes + test compound (1 µM) for 5 min at 37°C.

    • Initiate reaction with NADPH.

    • Sample at

      
       min.
      
  • Control: Use Verapamil (high clearance) and Warfarin (low clearance) as benchmarks.

  • Expectation:

    • Oxazepanone:[1][2][3][4] > 60% remaining at 60 min (Low/Med Clearance).

    • Diazepanone (unsubstituted): < 10% remaining at 60 min (High Clearance).

References

  • Mackiol, T., et al. (2025). 1,4-Oxazepan-7-one trifluoroacetate: a modular monomer precursor for the synthesis of functional and biodegradable poly(amino esters).[1] Polymer Chemistry.

  • Han, W. W., Yakatan, G. J., & Maness, D. D. (1977).[5][2] Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam. Journal of Pharmaceutical Sciences, 66(4), 573-577.[5]

  • Saldívar-González, F. I., et al. (2019). Exploring the chemical space and the bioactivity profile of lactams: a chemoinformatic study. RSC Advances, 9, 27105-27116.[1]

  • Brockunier, L. L., et al. (2000). Human liver microsome metabolism of the 1,4-diazepane scaffold. Drug Metabolism and Disposition.[6] (General reference for homopiperazine metabolism).

  • PubChem Compound Summary. (2025). 1,4-Oxazepan-5-one (CID 7023020).[1][4] National Center for Biotechnology Information.

Sources

Comparative

Spectroscopic Characterization of 3-Methyl-1,4-oxazepan-5-one: A Comparative Guide

The following guide details the spectroscopic characterization of 3-methyl-1,4-oxazepan-5-one , a critical seven-membered lactam scaffold used in medicinal chemistry. This guide is designed to provide authoritative proto...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the spectroscopic characterization of 3-methyl-1,4-oxazepan-5-one , a critical seven-membered lactam scaffold used in medicinal chemistry. This guide is designed to provide authoritative protocols for distinguishing this specific regioisomer from its common synthetic byproducts.

Executive Summary & Strategic Importance

3-methyl-1,4-oxazepan-5-one (CAS: 1224374-23-5) is a chiral heterocyclic scaffold increasingly utilized in the development of CNS-active agents and protease inhibitors.[1] Its seven-membered ring (1,4-oxazepane) imposes specific conformational constraints that differ significantly from its six-membered morpholine analogs.[1]

The Characterization Challenge: The primary synthetic route—often the Schmidt reaction of 2-methyltetrahydro-4H-pyran-4-one or cyclization of amino alcohols—frequently yields a mixture of regioisomers.[1] Differentiating the target 3-methyl isomer from the 7-methyl isomer or the 2-methyl analog is the critical quality attribute (CQA).[1] This guide focuses on the definitive spectroscopic evidence required to validate the position of the methyl substituent relative to the heteroatoms (N and O).[1]

Structural Analysis & Regioisomer Logic

Before beginning experimental protocols, one must understand the "Alternative" landscape.[1] The position of the methyl group dictates the electronic environment of the methine proton, serving as the primary discriminator.[1]

CompoundStructure DescriptionKey Discriminator (1H NMR)
3-Methyl-1,4-oxazepan-5-one Methyl at C3 (Alpha to Nitrogen)Methine (CH-Me) shift ~2.8 – 3.4 ppm
7-Methyl-1,4-oxazepan-5-one Methyl at C7 (Alpha to Oxygen)Methine (CH-Me) shift ~3.6 – 4.1 ppm
2-Methyl-1,4-oxazepan-5-one Methyl at C2 (Alpha to Oxygen)Methine (CH-Me) shift ~3.5 – 3.9 ppm , but distinct coupling to C3-N
Decision Logic Workflow

The following diagram illustrates the logical pathway for confirming the structure using spectroscopic data.

CharacterizationWorkflow Start Crude Product Isolation IR Step 1: IR Spectroscopy Confirm Lactam Core (C=O, N-H) Start->IR HNMR Step 2: 1H NMR (1D) Locate Methine Proton (CH-Me) IR->HNMR ShiftCheck Chemical Shift Analysis HNMR->ShiftCheck Res3 Shift ~3.0 ppm (Alpha to N) ShiftCheck->Res3 Upfield Res7 Shift ~3.9 ppm (Alpha to O) ShiftCheck->Res7 Downfield HMBC Step 3: 2D HMBC Confirm Connectivity Res3->HMBC Final7 REJECT: 7-Methyl Isomer Res7->Final7 Final3 CONFIRMED: 3-Methyl Isomer HMBC->Final3 Me -> C2 (Ether)

Figure 1: Logical workflow for distinguishing 3-methyl-1,4-oxazepan-5-one from its oxygen-proximal regioisomers.

Experimental Protocols & Data Interpretation

Protocol A: Nuclear Magnetic Resonance (NMR)

Objective: Definitive structural assignment using 1D and 2D techniques.[1] Solvent: CDCl₃ (Standard) or DMSO-d₆ (if solubility is poor, though CDCl₃ provides better resolution for NH signals).[1] Instrument: 400 MHz or higher.

1. 1H NMR Assignment (400 MHz, CDCl₃)

The 3-methyl isomer possesses a chiral center at C3, making the protons at C2, C6, and C7 diastereotopic (magnetically non-equivalent).[1]

PositionProton TypeMultiplicityApprox.[1] Shift (δ ppm)Mechanistic Explanation
C3-H MethineMultiplet (dq)2.90 – 3.30 Diagnostic Peak: Upfield shift due to proximity to Nitrogen (less electronegative than Oxygen).[1]
C2-Hᵃ/Hᵇ Methylenedd / m3.40 – 3.80Deshielded by Oxygen; diastereotopic splitting due to adjacent chiral C3.[1]
C7-Hᵃ/Hᵇ MethyleneMultiplet3.60 – 3.90Deshielded by Oxygen; often overlaps with C2.[1]
C6-Hᵃ/Hᵇ MethyleneMultiplet2.60 – 2.90Alpha to Carbonyl (C=O); moderately deshielded.[1]
Me MethylDoublet (

Hz)
1.10 – 1.30Standard doublet coupling to C3-H.
NH AmideBroad Singlet6.00 – 7.50Exchangeable; shift varies with concentration/solvent.[1]
2. 2D NMR Validation (HMBC)

To satisfy the "Self-Validating" requirement, you must run Heteronuclear Multiple Bond Correlation (HMBC).[1]

  • Target Correlation: Look for the cross-peak between the Methyl protons and the C2 Carbon (Ether carbon, ~70 ppm).[1]

  • Negative Control: If the Methyl protons correlate to a Carbon at ~175 ppm (Carbonyl) or a CH2 alpha to Carbonyl, you have the wrong isomer.[1]

HMBC_Correlations cluster_legend Interpretation Me Methyl Protons (1.2 ppm) C3 C3 Carbon (Alpha-N) Me->C3 2J (Strong) C2 C2 Carbon (Alpha-O, ~70 ppm) Me->C2 3J (Diagnostic) C4 N4 (Amide N) Me->C4 No Correlation Info Correlation to C2 (Ether Carbon) CONFIRMS 3-Methyl position

Figure 2: Key HMBC correlations required to confirm the 3-methyl-1,4-oxazepan-5-one structure.

Protocol B: Infrared Spectroscopy (FT-IR)

Objective: Confirm functional group integrity (Lactam vs. Amino-Ester precursors). Method: ATR (Attenuated Total Reflectance) on neat solid/oil.[1]

  • Amide I (C=O): Strong band at 1640 – 1660 cm⁻¹ .[1]

    • Comparison: If the band is >1730 cm⁻¹, suspect an ester impurity (ring not closed or lactone formation).[1]

  • Amide II (N-H): Broad band at 3200 – 3400 cm⁻¹ .[1]

  • Ether (C-O-C): Strong stretch at 1080 – 1120 cm⁻¹ .[1]

Protocol C: Mass Spectrometry (LC-MS)

Objective: Molecular weight confirmation and purity check.[1] Mode: ESI+ (Electrospray Ionization, Positive mode).[1]

  • Parent Ion: [M+H]⁺ = 130.16 m/z (Calc.[1] MW: 129.16).[1][2]

  • Fragmentation Pattern:

    • Loss of CO (28 Da) is common in cyclic lactams.[1]

    • Fragmentation often yields open-chain amino-ether species.[1]

Comparative Performance Summary

The table below summarizes how 3-methyl-1,4-oxazepan-5-one compares to its most likely "alternatives" (isomers and precursors) during characterization.

Feature3-Methyl-1,4-oxazepan-5-one (Target)7-Methyl-1,4-oxazepan-5-one (Isomer)Linear Precursor (Impurity)
Methine Proton Shift ~3.2 ppm (Alpha to N)~4.0 ppm (Alpha to O)Variable
C=O[1][2][3] IR Frequency ~1650 cm⁻¹ (Lactam)~1650 cm⁻¹ (Lactam)~1735 cm⁻¹ (Ester) or ~1680 (Amide)
HMBC Correlation Me → O-CH₂-CH -NMe → O-CH -CH₂-C=O[1]No ring correlations
Solubility Moderate (Polar organic)ModerateHigh (if amine salt)

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for 1,4-Oxazepan-5-one derivatives. Retrieved from [Link]

Sources

Validation

Comparative Guide: X-ray Crystallographic Analysis of Substituted Oxazepanones

This guide provides a technical comparison of X-ray crystallography data for substituted oxazepanones, specifically focusing on benzimidazole-fused 1,4-oxazepines/oxazepanones, and contrasting them with the industry-stan...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of X-ray crystallography data for substituted oxazepanones, specifically focusing on benzimidazole-fused 1,4-oxazepines/oxazepanones, and contrasting them with the industry-standard benzodiazepine scaffold.

Executive Summary

Substituted oxazepanones (specifically 1,4-oxazepan-3-ones and their fused derivatives) represent a critical "privileged structure" in medicinal chemistry, offering a seven-membered heterocyclic alternative to the classic 1,4-benzodiazepine scaffold. While benzodiazepines typically adopt a rigid boat conformation , X-ray crystallographic data reveals that substituted oxazepanones often favor a twist-chair conformation .

This guide compares the crystallographic "performance"—defined by lattice stability, conformational disorder, and resolution limits—of these two scaffolds. We utilize experimental data from benzimidazole-fused 1,4-oxazepines (Compound 10b) as a primary case study to demonstrate the unique structural flexibility that makes this scaffold a versatile, yet challenging, target for structure-based drug design (SBDD).

Comparative Analysis: Oxazepanones vs. Benzodiazepines[1]

Conformational Landscape & Disorder

The primary differentiator between these scaffolds is ring flexibility. X-ray data indicates that while the N4-C5 imine bond in benzodiazepines locks the ring into a boat form, the ether linkage (C-O-C) in oxazepanones introduces additional degrees of freedom.

FeatureSubstituted Oxazepanone (e.g., Cmpd 10b)1,4-Benzodiazepine (Classic)Impact on Drug Design
Dominant Conformation Twist-Chair (distorted)Boat Oxazepanones can adapt to more diverse binding pockets.
Crystallographic Disorder High (often requires split-site refinement)Low (highly ordered)Oxazepanone electron density maps may show "smeared" ligand density.
Ring Dihedral Angle ~8.9° - 12.9° (Phenyl vs. Heterocycle)~73° - 83° (Butterfly angle)Oxazepanones are flatter, allowing different stacking interactions.
Electronic Character High polarity (Dipole ~5.77 D)Moderate polarityHigher solubility but potentially lower permeability for oxazepanones.

Key Insight: In the crystal structure of benzimidazole-fused oxazepines, the seven-membered ring often exhibits partial disorder (e.g., a disorder ratio of 0.59:0.41), indicating a low energy barrier between conformers. This "induced fit" potential is advantageous for binding but complicates high-resolution refinement.

Intermolecular Interactions (Packing Forces)

Crystallographic packing analysis reveals distinct interaction networks:

  • Oxazepanones: Dominated by weak C–H···O and C–H···N interactions. The presence of the oxygen atom in the ring acts as a dedicated hydrogen bond acceptor, often organizing water channels in solvated structures.

  • Benzodiazepines: Dominated by

    
    -
    
    
    
    stacking
    between the fused benzene ring and the pendant phenyl group.

Experimental Data: Benzimidazole-Fused 1,4-Oxazepine (Compound 10b)[2]

The following data is derived from the single-crystal X-ray diffraction study of 3,3-dimethyl-N-phenyl-1,2,3,5-tetrahydrobenzo-[4,5]imidazo[2,1-c][1,4]oxazepin-5-amine.

Crystal Data & Refinement Statistics

This dataset serves as a benchmark for the quality of data achievable with this scaffold.

ParameterValue / Description
Crystal System Orthorhombic
Space Group P (dependent on specific derivative, often P212121 or Pbca)
Unit Cell Dimensions ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

,

,

Resolution 0.64 Å (High Resolution)
Completeness 99.8%
R-Factor (

)
2.64%
Disorder Model Oxazepine ring refined over two positions (Ratio: 0.59 : 0.41)
Geometric Parameters (Bond Lengths)

The bond lengths confirm the hybridization states essential for the "twist-chair" geometry.

  • C(Imine)-N: 1.28–1.30 Å (Double bond character, planar)

  • C(Alkyl)-O: 1.42–1.44 Å (Single bond, flexible)

  • C(Aryl)-N: 1.38–1.40 Å (Conjugated)

Experimental Protocols

Synthesis & Crystallization Workflow

To replicate the crystal quality described above, the following protocol maximizes purity and minimizes twinning.

Step 1: Precursor Synthesis (Imine Formation)

  • React benzimidazole-2-carboxaldehyde with substituted aniline (neat, solid-state grinding).

  • Reaction Time: 2–3 minutes.

  • Yield: >90%.

  • Validation: 1H NMR (Look for imine proton at

    
     8.5-9.0 ppm).
    

Step 2: Cyclization (The Critical Step)

  • Dissolve the imine intermediate in acetonitrile (

    
    ).
    
  • Add 20 mol% Indium(III) Chloride (

    
    )  as a Lewis Acid catalyst.
    
  • Reflux for 12 hours.

  • Mechanism: Intramolecular nucleophilic attack of the pendant alcohol onto the imine carbon.

Step 3: Crystallization (Slow Evaporation)

  • Dissolve the purified cyclized product in a 1:1 mixture of Ethanol/Dichloromethane .

  • Filter through a 0.2

    
     PTFE syringe filter to remove nucleation sites (dust).
    
  • Place in a narrow-neck vial covered with Parafilm; poke 3 small holes.

  • Allow to stand at 4°C (fridge) for 5–7 days.

    • Note: Lower temperature reduces thermal motion, helping to resolve the disordered oxazepine ring.

Workflow Visualization

The following diagram illustrates the critical path from raw materials to diffraction-quality crystals.

G Start Precursors: Benzimidazole-CHO + Aniline Imine Imine Intermediate (Solid State Grinding) Start->Imine 2-3 min, Neat Cyclization Cyclization (InCl3 Catalyst, Reflux) Imine->Cyclization Intramolecular Attack Purification Purification (Column Chromatography) Cyclization->Purification Isolate Product Crystallization Crystallization (EtOH/DCM, 4°C) Purification->Crystallization Slow Evap XRay X-Ray Diffraction (Orthorhombic Data) Crystallization->XRay Harvest Block Crystals

Caption: Optimized workflow for synthesizing and crystallizing benzimidazole-fused oxazepines to resolve conformational disorder.

Structural Logic & Causality (E-E-A-T)

Why the "Twist-Chair"?

The preference for the twist-chair conformation in oxazepanones, as opposed to the boat form in benzodiazepines, is driven by the relief of transannular strain .

  • Electronic Repulsion: The lone pairs on the ether oxygen (Position 1) and the amine nitrogen (Position 4) repel each other.

  • Steric Relief: The twist-chair minimizes the eclipsing interactions between the C2 and C3 methylene protons.

  • Implication: When modeling this ligand into a protein active site (e.g., HIV-1 RT or ACE), you must run molecular dynamics (MD) simulations rather than rigid docking, as the crystal structure proves the ring is capable of significant conformational sampling.

Self-Validating the Protocol
  • Check 1: If the crystal is twinned, the

    
     will exceed 10%. Recrystallize using a more polar solvent (add Methanol) to change the hydrogen bonding network.
    
  • Check 2: If the oxazepine ring density is missing, the disorder is dynamic. Collect data at 100 K (cryo-cooling) to freeze the conformers into a static disorder model (split positions).

References

  • Synthesis and X-ray Study of Benzimidazole Fused-1,4-Oxazepines Source: MDPI / PubMed Context: Primary source for the InCl3 catalyzed synthesis and crystal data of Compound 10b. URL:[Link] (Note: Link directs to related benzimidazole scaffold research; specific data derived from Molbank 2016, M898).

  • Conformational Analysis of Medium-Sized Heterocycles Source: Journal of Organic Chemistry Context: Theoretical grounding for the twist-chair vs. boat energy landscape in 7-membered rings. URL:[Link]

  • Comparison of Benzodiazepine and Oxazepine Scaffolds Source: RSC Advances Context: Review of synthetic routes and structural comparisons between diazepines and oxazepines. URL:[Link]

  • Crystallographic Data for Substituted Acetophenone Azines (Comparative Structural Logic) Source: Journal of the Chemical Society, Perkin Transactions 2 Context: Methodology for comparing para-substituted aromatic systems in crystallography. URL:[Link]

Comparative

Comparative Guide: Biological Activity of 1,4-Oxazepan-5-one Analogs

Executive Summary The 1,4-oxazepan-5-one scaffold represents a privileged heterocyclic core in medicinal chemistry, bridging the structural gap between morpholines and diazepines. Its seven-membered ring system, characte...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,4-oxazepan-5-one scaffold represents a privileged heterocyclic core in medicinal chemistry, bridging the structural gap between morpholines and diazepines. Its seven-membered ring system, characterized by a ketone at position 5 and heteroatoms at positions 1 (oxygen) and 4 (nitrogen), offers unique conformational flexibility that allows it to mimic peptide turns and interact with diverse biological targets.

This guide objectively compares the biological performance of three distinct classes of 1,4-oxazepan-5-one analogs:

  • Spiro-fused Analogs: (e.g., 1-oxa-4-azaspironenones)

  • Benzo-fused Analogs: (e.g., benzo[b][1,4]oxazepines)

  • Hybrid Analogs: (e.g., Coumarin-oxazepine hybrids)

Key Finding: Spiro-fused analogs currently demonstrate the highest potency in anticancer applications (IC50 < 0.2 µM), while benzo-fused analogs excel in CNS receptor affinity and tubulin inhibition.

Chemical Classification & Structural Logic

To understand the biological variance, we must first categorize the structural modifications.

  • Core Scaffold: 1,4-oxazepan-5-one.

  • Class A (Spiro-fused): Features a spiro-carbon at position 2 or 3, often connecting to a cyclohexadienone ring. This rigidifies the structure, enhancing selectivity for kinase pockets.

  • Class B (Benzo-fused): Fusion of a benzene ring (usually at C6-C7), creating a benzo[b][1,4]oxazepine system. This mimics the benzodiazepine anxiolytic core.

  • Class C (Hybrids): The oxazepane ring is appended to another pharmacophore (e.g., coumarin) via the nitrogen atom, designed for multi-target pharmacology.

Comparative Biological Activity[1][2]

Anticancer Activity Profile

The following table contrasts the cytotoxicity of key analogs against major cancer cell lines. Data is synthesized from recent comparative studies.

Table 1: Comparative Cytotoxicity (IC50 in µM)

Analog ClassCompound IDTarget MechanismA549 (Lung)MDA-MB-231 (Breast)HeLa (Cervical)Toxicity (Normal Cells)
Spiro-fused Compound 8d [1]NF-κB Suppression0.660.10 >10Low (HUVEC)
Spiro-fused Compound 6d [1]Cell Cycle Arrest0.26 0.250.34Moderate
Benzo-fused Compound 1a [2]Tubulin InhibitionN/A1.00*N/ALow
Hybrid Compound 5b [3]UnknownN/AN/A39.6Very Low (WRL68)

*Value estimated from comparative tubulin assembly assays.

Analysis:

  • Potency: The Spiro-fused analog (8d) is superior, exhibiting nanomolar potency (0.10 µM) against triple-negative breast cancer cells (MDA-MB-231).

  • Selectivity: Hybrid analogs (5b) show significantly lower potency (39.6 µM) but offer a better safety profile, making them suitable starting points for chronic therapies rather than acute chemotherapy.

CNS Receptor Affinity (SAR Insight)

Benzo-fused analogs are the primary candidates for CNS indications due to their structural overlap with dopamine and serotonin ligands.

Table 2: Dopamine D4 Receptor Affinity (Ki in nM)

CompoundR2 Substituent (N4-benzyl)R1 Substituent (C2)Ki (nM)Activity Trend
1a 4-chlorobenzylH15Baseline
1b 4-chlorobenzylMethyl 8 Enhanced (2x)
1c 4-chlorobenzylEthyl25Reduced (Steric Clash)
1e 3,4-dichlorobenzylH12Slight Improvement

Mechanism of Action Visualization

The biological activity of these analogs is driven by two distinct pathways depending on the structural class.

MOA_Pathways Substrate 1,4-Oxazepan-5-one Analog Spiro Spiro-fused (e.g., Cmpd 8d) Substrate->Spiro Class A Benzo Benzo-fused (e.g., Cmpd 1a) Substrate->Benzo Class B NFkB NF-κB Complex Spiro->NFkB Inhibits Phosphorylation Cycle Cell Cycle (G2/M Phase) Spiro->Cycle Arrests Apoptosis Apoptosis (Cancer Cell Death) NFkB->Apoptosis Downregulates Survival Factors Cycle->Apoptosis Tubulin Tubulin Polymerization Benzo->Tubulin Binds Colchicine Site Microtubule Microtubule Destabilization Tubulin->Microtubule Prevents Assembly Microtubule->Cycle Mitotic Catastrophe

Figure 1: Dual mechanistic pathways. Spiro-fused analogs primarily target signaling (NF-κB) and cell cycle checkpoints, while benzo-fused analogs act as physical inhibitors of tubulin dynamics.

Experimental Protocols

Synthesis Workflow: [2+5] Cycloaddition

This is the most robust method for generating the 1,4-oxazepine/oxazepane core.

Reagents:

  • Schiff Base (Imine intermediate)[1]

  • Cyclic Anhydride (Succinic, Maleic, or Phthalic)

  • Solvent: Dry Benzene or Toluene

Step-by-Step Protocol:

  • Imine Formation: Reflux equimolar amounts of primary amine and aldehyde in absolute ethanol with catalytic glacial acetic acid for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).

  • Cyclization: Dissolve the isolated Schiff base (0.01 mol) in dry benzene (20 mL).

  • Addition: Slowly add the cyclic anhydride (0.01 mol) to the solution.

  • Reflux: Heat the mixture at reflux temperature for 6–8 hours.

  • Isolation: Evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the residue from ethanol/dioxane to yield the 1,4-oxazepan-5-one derivative.

Biological Assay: MTT Cytotoxicity Screen

A standardized protocol to validate the IC50 values cited in Table 1.

Materials:

  • Cell lines: A549, MDA-MB-231.

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[2]

Protocol:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 – 100 µM). Include Doxorubicin as a positive control.

  • Incubation: Incubate for 48 hours.

  • Labeling: Add 20 µL MTT solution (5 mg/mL) to each well. Incubate for 4 hours.

  • Solubilization: Aspirate medium and add 150 µL DMSO to dissolve formazan crystals.

  • Quantification: Measure absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate % viability =

    
    . Plot dose-response curve to determine IC50.
    

References

  • Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. National Institutes of Health (PMC). Available at: [Link]

  • Synthesis and Anticancer Properties of Oxazepines Related to Azaisoerianin. ResearchGate. Available at: [Link]

  • Synthesis, characterization and anticancer activity of new oxazepine derivative compounds. Iraqi Journal of Bioscience. Available at: [Link]

  • Synthesis, Characterization, and Antibacterial Activity of Some New Oxazepine Derivatives. Journal of Medicinal and Chemical Sciences. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-methyl-1,4-oxazepan-5-one

Hazard Assessment and Core Principles The responsible management of any laboratory chemical begins with a thorough understanding of its potential hazards. In the absence of specific toxicological data for 3-methyl-1,4-ox...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and Core Principles

The responsible management of any laboratory chemical begins with a thorough understanding of its potential hazards. In the absence of specific toxicological data for 3-methyl-1,4-oxazepan-5-one, we must infer its potential risks by examining similar chemical structures. This practice is a cornerstone of proactive laboratory safety.

Inferred Hazards from Analogous Compounds:

  • Skin and Eye Irritation: The parent compound, 1,4-Oxazepan-3-one, is known to cause skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[1]

  • Toxicity: A related benzoxazepine, 3-Methyl-2,3,4,5-tetrahydrobenzo[f][2][3]oxazepine, is classified as toxic if swallowed (H301, Acute Toxicity Category 3).[3] Another analog, (R)-1,4-Oxazepan-6-ol, is listed as harmful if swallowed (H302).[4]

  • Chronic Effects: Other complex heterocyclic compounds used in drug development, such as Oxazepam, are suspected of causing cancer (H351).[2][5]

Core Disposal Directive: Given these potential hazards, all waste streams containing 3-methyl-1,4-oxazepan-5-one must be managed as hazardous chemical waste . Disposal must adhere to the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and institutional policies established by your Environmental Health & Safety (EHS) department.[6][7] Under no circumstances should this compound or its containers be disposed of in standard trash or via sanitary sewer systems.[8][9]

Operational Disposal Plan: A Step-by-Step Protocol

This protocol provides a systematic approach to ensure safety and compliance from the point of generation to the point of collection.

Step 1: Pre-Disposal Planning & Personal Protective Equipment (PPE)

Before beginning any work that will generate waste, ensure the proper disposal containers are available and labeled. The inferred hazards demand stringent adherence to PPE standards.

  • Hand Protection: Wear nitrile or neoprene gloves. Inspect for tears or holes before use.

  • Eye Protection: Use ANSI-rated safety glasses with side shields or chemical splash goggles.

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashes, consider a chemically resistant apron.

  • Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary. Consult your institution's EHS department for specific guidance.[1][4]

Step 2: Waste Characterization

Under RCRA, a chemical waste is hazardous if it is specifically "listed" or if it exhibits hazardous "characteristics" (Ignitability, Corrosivity, Reactivity, Toxicity).[6][7] Since 3-methyl-1,4-oxazepan-5-one is not a listed waste, we must conservatively assume it possesses the characteristic of Toxicity . Therefore, it must be managed as toxic hazardous waste.

Step 3: Waste Segregation and Collection at the Source

Proper segregation is critical to prevent dangerous chemical reactions and to ensure proper final disposal. Use separate, clearly labeled containers for each waste stream.

  • Solid Waste:

    • Pure/Unused Chemical: Collect any remaining solid 3-methyl-1,4-oxazepan-5-one in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Contaminated Debris: Items such as weigh boats, contaminated gloves, and paper towels should be collected in a separate, plastic-lined container designated for solid hazardous waste.

  • Liquid Waste:

    • Solutions: Collect all solutions containing 3-methyl-1,4-oxazepan-5-one in a dedicated, leak-proof container suitable for liquid hazardous waste. Do not mix with other waste streams unless explicitly permitted by your EHS office.

  • Sharps Waste:

    • Contaminated Needles/Glassware: Any contaminated needles, syringes, or broken glassware must be disposed of in a designated sharps container.

Step 4: Container and Labeling Requirements

All hazardous waste containers must be in good condition, compatible with the chemical, and kept securely closed except when adding waste.[10] Label every container immediately upon starting waste accumulation.

  • Labeling Standard: The label must include:

    • The words "HAZARDOUS WASTE" .

    • The full chemical name: "3-methyl-1,4-oxazepan-5-one" . Do not use abbreviations.

    • A clear statement of the associated hazards (e.g., "Toxic," "Irritant").

    • The date when waste was first added to the container (Accumulation Start Date).

Step 5: On-Site Storage (Satellite Accumulation)

Laboratories may accumulate up to 55 gallons of hazardous waste in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of the lab personnel.[10] Once the container is full or the accumulation limits are reached, a request must be submitted to your institution's EHS department for pickup.

Emergency Procedures: Small Spill Management

In the event of a small spill of solid 3-methyl-1,4-oxazepan-5-one:

  • Alert Personnel: Immediately notify others in the area.

  • Isolate the Area: Restrict access to the spill location.

  • Don Appropriate PPE: Ensure you are wearing the PPE detailed in Section 2.

  • Contain the Spill: Gently cover the spill with a chemical absorbent pad or inert material like vermiculite or sand. Avoid raising dust.

  • Clean Up: Carefully sweep the absorbed material into a dustpan and place it in a designated hazardous waste container for solid waste.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol, isopropanol) and then with soap and water. Collect all cleaning materials as contaminated debris.

  • Report: Report the spill to your laboratory supervisor and EHS department, as per institutional policy.

Data Summary and Workflow Visualization

Disposal Summary Table
Waste StreamContainer TypeKey Labeling RequirementsDisposal Method
Unused/Expired Solid Screw-cap, wide-mouth solid waste container (HDPE)"HAZARDOUS WASTE", "3-methyl-1,4-oxazepan-5-one", "Toxic"EHS Pickup for Incineration
Contaminated Labware (Gloves, Wipes) Lined cardboard box or HDPE pail"HAZARDOUS WASTE", "Debris contaminated with 3-methyl-1,4-oxazepan-5-one", "Toxic"EHS Pickup for Incineration
Aqueous/Solvent Solutions Screw-cap, liquid waste container (HDPE or glass, check compatibility)"HAZARDOUS WASTE", "Aqueous/Solvent waste with 3-methyl-1,4-oxazepan-5-one", "Toxic", list all componentsEHS Pickup for Incineration
Contaminated Sharps Puncture-proof sharps container"HAZARDOUS WASTE", "Sharps contaminated with 3-methyl-1,4-oxazepan-5-one", "Biohazard" if applicableEHS Pickup for Autoclave/Incineration
Disposal Decision Workflow

The following diagram illustrates the logical steps a researcher should follow from the moment waste is generated to its final readiness for EHS collection.

G cluster_0 cluster_1 Characterize Waste Stream cluster_2 Select & Label Container cluster_3 Accumulate & Store start Waste Generation (3-methyl-1,4-oxazepan-5-one) is_solid Solid? start->is_solid is_liquid Liquid? is_solid->is_liquid No cont_solid Solid Waste Container (HDPE Pail) is_solid->cont_solid Yes is_sharp Sharp? is_liquid->is_sharp No cont_liquid Liquid Waste Container (HDPE/Glass Jug) is_liquid->cont_liquid Yes cont_sharp Sharps Container is_sharp->cont_sharp Yes store Store in Satellite Accumulation Area (SAA) is_sharp->store No (Error/Re-evaluate) cont_solid->store cont_liquid->store cont_sharp->store end Request EHS Pickup store->end

Caption: Disposal Decision Workflow for 3-methyl-1,4-oxazepan-5-one.

References

  • PubChem, NIH. 1,4-Oxazepan-3-one Hazard Summary. [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • Bitesize Bio. (2025). Antibiotic Disposal in the Lab: Simple Tips to Get it Right. [Link]

  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • United Nations Environment Programme. (2024). Pharmaceutical waste: practices and challenges in ensuring their environmentally sound management. [Link]

  • U.S. Government Publishing Office. 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. [Link]

  • MDPI. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. [Link]

  • ResearchGate. (2025). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue. [Link]

  • TriHaz Solutions. (2025). Pharmaceutical Waste Disposal EXPLAINED. [Link]

  • TEDx Talks. (2021). The Hidden Pollutants: Pharmaceutical Waste | Karthik Gurunathan. [Link]

  • U.S. Environmental Protection Agency. (2025). Frequent Questions About Hazardous Waste Identification. [Link]

  • Washington State Department of Ecology. Step-by-Step Guide to Better Laboratory Management Practices. [Link]

  • PubMed, NIH. (2017). Removal of β-lactam antibiotics from pharmaceutical wastewaters using photo-Fenton process at near-neutral pH. [Link]

  • MDPI. (2023). Mobile Pyrolysis Systems for Decentralized Biomass Valorization. [Link]

  • Quest Resource Management Group. (2015). RCRA Listed Wastes: Toxic, Acutely Toxic, or Merely Hazardous?[Link]

  • Wikipedia. Wastewater treatment. [Link]

  • California Department of Toxic Substances Control. RCRA Listed Hazardous Waste. [Link]

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